molecular formula C10H22ClNO2 B1167918 H-Allo-Ile-OtBu.HCl CAS No. 119483-46-4

H-Allo-Ile-OtBu.HCl

Cat. No.: B1167918
CAS No.: 119483-46-4
M. Wt: 223.74 g/mol
InChI Key: IFRYMHOZFAPYPJ-WLYNEOFISA-N
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Description

H-Allo-Ile-OtBu.HCl is a useful research compound. Its molecular formula is C10H22ClNO2 and its molecular weight is 223.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Allo-Ile-OtBu.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Allo-Ile-OtBu.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

119483-46-4

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

tert-butyl (2S,3R)-2-amino-3-methylpentanoate;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8+;/m1./s1

InChI Key

IFRYMHOZFAPYPJ-WLYNEOFISA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CCC(C)C(C(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: H-Allo-Ile-OtBu.HCl in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride) is a specialized amino acid derivative used critically in the structure-activity relationship (SAR) optimization of peptide therapeutics. Unlike its proteinogenic isomer L-Isoleucine, the allo form possesses an inverted stereocenter at the


-carbon (3R configuration), altering the spatial orientation of the sec-butyl side chain.

This monograph details the physicochemical properties, synthesis logic, and application of H-Allo-Ile-OtBu.HCl. It serves as a guide for medicinal chemists utilizing this building block to probe receptor-ligand stereoselectivity and enhance metabolic stability in peptidomimetics.

Chemical Identity & Stereochemistry

The distinction between L-Isoleucine and L-Allo-Isoleucine is purely stereochemical but biologically profound. While L-Isoleucine adopts a (2S, 3S) configuration, L-Allo-Isoleucine is (2S, 3R).[1] This inversion does not change the molecular weight or connectivity but drastically impacts the hydrophobic interaction profile within a binding pocket.

Nomenclature and Identifiers
PropertyDetail
Chemical Name L-Allo-Isoleucine tert-butyl ester hydrochloride
IUPAC Name tert-butyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride
Common Abbreviation H-Allo-Ile-OtBu.HCl
CAS Number 119483-46-4 (Specific to Allo form)
Molecular Formula C₁₀H₂₂ClNO₂
Molecular Weight 223.74 g/mol
Chiral Configuration

-Carbon: S,

-Carbon: R
Stereochemical Visualization

The following diagram contrasts the spatial arrangement of the standard L-Ile against the L-Allo-Ile used in this derivative.

Stereochemistry Figure 1: Stereochemical Inversion at the β-Carbon (C3) LIle L-Isoleucine (2S, 3S) Natural Proteinogenic LAllo L-Allo-Isoleucine (2S, 3R) Non-Proteinogenic Tool LIle->LAllo Inversion at C-Beta Desc_LIle Side chain extends 'back' Standard hydrophobic packing LIle->Desc_LIle Desc_LAllo Side chain extends 'forward' Altered steric bulk vector LAllo->Desc_LAllo

Physicochemical Properties

The tert-butyl ester (OtBu) provides acid-labile protection for the C-terminus, while the hydrochloride salt stabilizes the free amine, preventing autocatalytic polymerization or diketopiperazine formation.

PropertyValue / Characteristic
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, Ethanol, DMF, DMSO. Sparingly soluble in non-polar ethers.
Melting Point ~155–165°C (Note: Diastereomers often exhibit distinct MP ranges compared to L-Ile analogs; verify with CoA).
Hygroscopicity Moderate; HCl salts are prone to moisture uptake. Store desiccated.
Specific Rotation

is distinct from L-Ile-OtBu.HCl. Critical for identity testing.

Synthesis & Manufacturing Logic

The synthesis of H-Allo-Ile-OtBu.HCl typically avoids direct esterification with alcohol/acid due to the risk of racemization or poor yield with bulky tert-butyl groups. The preferred industrial route utilizes isobutylene under acid catalysis.

Reaction Pathway
  • Starting Material: L-Allo-Isoleucine (zwitterion).

  • Reagent: Isobutylene (gas) in excess.

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) or Perchloric Acid (
    
    
    
    ).
  • Solvent: Dioxane or DCM (sealed vessel).

  • Workup: Neutralization, extraction, and conversion to HCl salt using anhydrous HCl in ether/dioxane.

Mechanism and Protection Strategy

The tert-butyl group is bulky, minimizing nucleophilic attack at the carbonyl carbon during subsequent coupling steps. The HCl salt ensures the amine remains protonated (


), rendering it non-nucleophilic until the exact moment of coupling (when treated with a base like DIPEA).

SynthesisWorkflow Figure 2: Industrial Synthesis Workflow for H-Allo-Ile-OtBu.HCl Start L-Allo-Isoleucine (Zwitterion) Step1 Acid Catalysis (H2SO4 / Isobutylene) Start->Step1 Esterification Inter Intermediate: H-Allo-Ile-OtBu (Free Base) Step1->Inter Workup (Basic wash) Step2 Salt Formation (HCl in Dioxane) Inter->Step2 Stabilization Product Final Product: H-Allo-Ile-OtBu.HCl Step2->Product Crystallization

Applications in Peptide Science

H-Allo-Ile-OtBu.HCl is primarily utilized in Solution Phase Peptide Synthesis and Convergent Synthesis strategies.

Structure-Activity Relationship (SAR) Probes

In drug design, replacing a native L-Ile with L-Allo-Ile allows researchers to determine if the biological activity is driven by the specific orientation of the methyl group on the side chain.

  • Case Study: If a peptide loses potency upon Allo-substitution, the receptor interaction is highly stereospecific at the

    
    -carbon.
    
  • Conformational Constraint: The Allo-isomer can induce subtle backbone shifts, potentially stabilizing bioactive turn structures.

Orthogonality in Synthesis

The OtBu group is Acid Labile , while the free amine (once neutralized) allows for N-terminal extension.

  • Coupling Strategy: Used as the C-terminal residue.[2]

    • Step 1: Neutralize H-Allo-Ile-OtBu.HCl with DIPEA.

    • Step 2: React with an Activated Ester (e.g., Fmoc-AA-OSu) or use coupling agents (EDC/HOBt).

    • Step 3: The OtBu group remains stable during base treatments (Fmoc removal) but is cleaved simultaneously with side-chain protectors using TFA at the end of synthesis.

Analytical Quality Control

Due to the subtle difference between allo and iso forms, standard low-resolution LC-MS is insufficient for identity confirmation.

Differentiation Protocol
  • High-Resolution 1H-NMR:

    • The

      
      -proton chemical shift and coupling constants (
      
      
      
      ) differ significantly between diastereomers.
    • L-Ile:[1][3][4][5][6]

      
       Hz (gauche conformer dominance).
      
    • L-Allo-Ile:[1][5]

      
       often differs due to altered side-chain rotamer populations.
      
  • Chiral HPLC:

    • Column: Crown ether-based (e.g., CROWNPAK) or cyclodextrin-based columns are required to separate the (2S,3S) impurity from the (2S,3R) product.

    • Purity Standard: >98% diastereomeric excess (de) is typically required for pharmaceutical applications.

References

  • A2B Chem . (n.d.).[7] H-Allo-Ile-OtBu.HCl (CAS 119483-46-4) Technical Specifications.[8] Retrieved from [Link]

  • Royal Society of Chemistry . (2000). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2014). Investigation of the Complete Suite of the Leucine and Isoleucine Isomers. Retrieved from [Link]

Sources

H-Allo-Ile-OtBu.HCl CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: H-L-Allo-Ile-OtBu[1]·HCl

Abstract

H-L-Allo-Ile-OtBu·HCl (L-Alloisoleucine tert-butyl ester hydrochloride) is a specialized amino acid derivative utilized in advanced peptide therapeutics and medicinal chemistry.[1] Distinguished from its proteinogenic isomer L-Isoleucine by the stereochemistry at the


-carbon, this compound introduces specific steric constraints and metabolic stability profiles into peptide backbones.[1] This guide details its physicochemical identity, synthetic pathways, and critical handling protocols for high-purity applications.[1]

Physicochemical Identity & Specifications

The distinction between L-Isoleucine and L-Alloisoleucine lies in the chirality of the side chain.[1] While L-Isoleucine possesses a (2S, 3S) configuration, L-Alloisoleucine is (2S, 3R) .[1] This inversion at the C3 position alters the spatial orientation of the methyl group, impacting hydrophobic packing and receptor binding affinity.[1]

PropertySpecification
Chemical Name L-Alloisoleucine tert-butyl ester hydrochloride
CAS Number 119483-46-4
Molecular Formula

Molecular Weight 223.74 g/mol
Stereochemistry (2S, 3R)-2-amino-3-methylpentanoic acid tert-butyl ester
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in non-polar solvents
Purity Standard

(HPLC), Enantiomeric Excess (ee)

Synthetic Utility & Mechanism[2]

Why the tert-Butyl Ester (OtBu)?

The tert-butyl group serves as an acid-labile C-terminal protecting group.[1] Unlike methyl or ethyl esters, which require saponification (base hydrolysis) that can lead to racemization, the OtBu group is cleaved by trifluoroacetic acid (TFA) .[1] This orthogonality allows for the synthesis of side-chain protected peptides where the C-terminus can be deprotected simultaneously with Boc-groups or selectively against Fmoc/Z groups.[1]

Why Allo-Isoleucine?
  • Conformational Scanning: Replacing Ile with Allo-Ile in a peptide sequence acts as a "stereochemical probe," subtly altering the

    
     and 
    
    
    
    torsion angles without changing the chemical formula.[1] This is critical for mapping receptor binding pockets.[1]
  • Proteolytic Resistance: Endogenous proteases are highly stereospecific.[1] The non-natural (3R) configuration of Allo-Ile renders the peptide bond adjacent to it resistant to enzymatic cleavage, extending the in vivo half-life of therapeutic peptides.[1]

Experimental Protocol: Synthesis & Preparation

Objective: Synthesis of H-L-Allo-Ile-OtBu·HCl from L-Alloisoleucine via Isobutylene esterification.[1]

Reagents:

  • L-Alloisoleucine (CAS 1509-34-8)[1][2][3][4][5]

  • Isobutylene (Gas)[1]

  • Concentrated Sulfuric Acid (

    
    )[1]
    
  • Dioxane or Dichloromethane (DCM)[1]

  • Hydrochloric acid (4M in Dioxane)[1]

Workflow Diagram:

SynthesisWorkflow Start L-Alloisoleucine (2S, 3R) Step1 Acid Catalysis (Conc. H2SO4) Start->Step1 Dissolve in Dioxane Step2 Esterification (Isobutylene Gas, -78°C to RT) Step1->Step2 Add Isobutylene Step3 Neutralization & Extraction (NaHCO3) Step2->Step3 Quench Step4 Salt Formation (HCl in Dioxane) Step3->Step4 Isolate Free Base Product H-L-Allo-Ile-OtBu.HCl (Crystalline Solid) Step4->Product Precipitate

Figure 1: Synthetic route for the conversion of L-Alloisoleucine to its tert-butyl ester hydrochloride salt.

Detailed Methodology:

  • Setup: Place L-Alloisoleucine (10 mmol) in a pressure-rated vessel (thick-walled glass or autoclave). Add dry Dioxane (20 mL).

  • Catalyst Addition: Cool the vessel to 0°C. Cautiously add concentrated

    
     (1.5 mL).
    
  • Esterification: Condense Isobutylene gas (approx. 10-15 mL) into the vessel at -78°C (Dry ice/Acetone bath). Seal the vessel securely.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 24–48 hours. The amino acid should dissolve completely as the ester forms.[1]

  • Work-up:

    • Cool the vessel before opening to release residual pressure.[1]

    • Pour the reaction mixture into an ice-cold solution of

      
       (excess) to neutralize the acid.
      
    • Extract the free amine (H-Allo-Ile-OtBu) into Ethyl Acetate (

      
       mL).[1]
      
    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo to obtain the oily free base.[1]
      
  • Salt Formation: Dissolve the oil in a minimum amount of dry ether.[1] Add 4M HCl in Dioxane dropwise with stirring at 0°C.

  • Isolation: The hydrochloride salt will precipitate.[1] Filter the white solid, wash with cold ether, and dry under high vacuum.[1]

Quality Control & Stereochemical Validation

Because the synthesis starts from a chiral precursor, maintaining stereochemical integrity is paramount.[1][6]

  • HPLC Analysis: Use a Chiralpak AD-H or OD-H column to verify the absence of the (2S, 3S) isomer (Standard Ile).[1]

    • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% DEA.[1]

  • NMR Verification:

    • 1H NMR (DMSO-d6): The

      
      -proton of Allo-Ile typically shifts upfield relative to Ile due to the different magnetic environment created by the methyl group's orientation.[1]
      
    • 13C NMR: Distinct chemical shifts for the

      
      -methyl carbon verify the (3R) configuration.[1]
      

Handling & Storage

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Exposure to atmospheric moisture will cause the powder to clump and may lead to hydrolysis of the ester over time.[1]

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). Desiccate before opening the vial to room temperature to prevent condensation.

  • Stability: Stable for >2 years if stored correctly.[1] Avoid strong bases which can cause racemization of the

    
    -proton.[1]
    

References

  • ChemicalBook. (2024).[1] L-Isoleucine tert-butyl ester hydrochloride and derivatives.[1][7][8][9] Retrieved from [1]

  • BLD Pharm. (2024).[1][10] H-Allo-Ile-OtBu.HCl Product Specifications (CAS 119483-46-4).[1][7][10][11][12] Retrieved from [1]

  • Royal Society of Chemistry. (2017).[1] NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry.[1] Organic & Biomolecular Chemistry.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] L-Alloisoleucine PubChem Compound Summary.[1][2] Retrieved from [1]

Sources

solubility of H-Allo-Ile-OtBu.HCl in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride) is a specialized chiral building block used primarily in the synthesis of peptidomimetics and complex natural products where stereochemical precision at the


-carbon is critical. Unlike its canonical isomer (L-Ile), the allo-diastereomer introduces unique conformational constraints in peptide backbones.

This guide provides a definitive technical analysis of its solubility profile. While often treated interchangeably with H-Ile-OtBu.HCl in general protocols, the specific solubility behavior of the allo form dictates the success of coupling reactions, purification yields, and storage stability. The hydrochloride salt form confers water solubility but also significant hygroscopicity, while the bulky tert-butyl ester drives solubility in organic halogenated solvents—a dual nature that must be leveraged for optimal processing.

Chemical Profile & Identity

Before addressing solubility, it is critical to verify the specific diastereomer in use, as melting points and crystal lattice energies differ between the allo and iso forms, affecting dissolution rates.

PropertyDetail
Compound Name H-Allo-Ile-OtBu.HCl
Systematic Name (2S, 3R)-2-Amino-3-methylpentanoic acid tert-butyl ester hydrochloride
CAS Number 119483-46-4 (Specific to Allo-isomer)
Related CAS 69320-89-4 (L-Ile-OtBu.HCl – Do not confuse)
Molecular Weight 223.74 g/mol
Physical State White to off-white crystalline powder
Key Functionality

-Amino salt (Polar/Ionic), tert-Butyl Ester (Lipophilic/Bulky)

Solubility Matrix

The solubility of H-Allo-Ile-OtBu.HCl is governed by the competition between the ionic lattice energy of the hydrochloride salt and the lipophilic solvation of the tert-butyl group.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingApplication & Notes
Polar Aprotic DMF / DMSO Excellent (>100 mg/mL)Primary Reaction Solvent. Ideal for peptide coupling. DMSO is preferred for NMR analysis but difficult to remove.
Polar Protic Methanol / Ethanol High (~50 mg/mL)Dissolution & Transfer. Good for preparing stock solutions, though protic solvents can interfere with some coupling reagents (e.g., active esters).
Halogenated DCM / Chloroform Good Coupling & Workup. The bulky t-Bu group disrupts the salt lattice enough to allow solubility in DCM, making it excellent for biphasic extractions.
Esters Ethyl Acetate Moderate to Good Extraction. The standard solvent for washing the organic phase during workup. Solubility increases significantly with slight warming.
Aqueous Water Soluble Biphasic Workup Only. Highly soluble due to the ionic salt, but unstable for long-term storage due to ester hydrolysis risk.
Non-Polar Diethyl Ether / Hexane Insoluble Precipitation. Used as anti-solvents to crash out the product from DCM or MeOH solutions during purification.

Mechanistic Insight: The "Amphiphilic" Salt

Understanding why H-Allo-Ile-OtBu.HCl dissolves is key to troubleshooting.

  • The HCl Salt Factor: The ammonium chloride moiety (

    
    ) dominates the solid-state interactions. This makes the compound insoluble in strictly non-polar solvents like Hexane because the lattice energy is too high for non-polar London dispersion forces to overcome.
    
  • The tert-Butyl Effect: Unlike a free amino acid (zwitterion), the carboxyl group is masked by a bulky, hydrophobic tert-butyl group. This prevents the formation of the extremely stable zwitterionic lattice. Consequently, this "lipophilic tail" allows the salt to dissolve in moderately non-polar solvents like Dichloromethane (DCM), which is rare for many inorganic salts but common for amino acid ester salts.

Experimental Protocols

Protocol A: Dissolution for Peptide Coupling (Solid Phase or Solution)

Context: Standard coupling reaction using EDC/HOBt or HATU.

  • Calculation: Calculate the required mass of H-Allo-Ile-OtBu.HCl (typically 1.2 – 2.0 equivalents relative to the carboxylic acid component).

  • Solvent Choice: Use DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).

    • Note: If using DCM, ensure it is anhydrous. The salt may dissolve slower in DCM than DMF; mild sonication (30 seconds) is recommended.

  • Base Neutralization (Critical): The amine is protonated (

    
    ). To react, it must be free-based in situ.
    
    • Add DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) in a 1:1 molar ratio to the H-Allo-Ile-OtBu.HCl immediately before addition to the activated acid.

    • Visual Cue: The solution often clears completely upon addition of the base as the free amine is generally more soluble in organic solvents than the salt.

Protocol B: Biphasic Extraction (Workup)

Context: Isolating the coupled product or purifying the unreacted ester.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Washing:

    • Acidic Wash: Wash with 5%

      
       or 1M HCl. Purpose: Keeps the H-Allo-Ile-OtBu in the aqueous phase (re-protonates it) if you are trying to remove it, OR keeps it in the organic phase if it is already coupled (amide bond).
      
    • Specific to H-Allo-Ile-OtBu.HCl isolation: If you need to recover the unreacted starting material, it will partition into the aqueous phase at acidic pH.

  • Basification (Recovery): To extract H-Allo-Ile-OtBu back into organic solvent, adjust the aqueous layer to pH ~9-10 with

    
     (carefully, to avoid ester hydrolysis) and extract immediately with DCM.
    

Visualization: Solvent Selection Logic

The following diagram illustrates the decision process for solvent selection based on the experimental stage.

SolventSelection Start Start: H-Allo-Ile-OtBu.HCl Process Select Process Stage Start->Process Coupling Peptide Coupling Process->Coupling Analysis Analysis (NMR/HPLC) Process->Analysis Purification Precipitation/Workup Process->Purification DMF Use DMF or NMP (High Solubility, Inert) Coupling->DMF Standard DCM Use DCM (Good Solubility, Volatile) Coupling->DCM If high volatility needed DMSO Use DMSO-d6 (Universal Solvent) Analysis->DMSO NMR Water Use Water/Buffer (Dissolves, but risk of hydrolysis) Analysis->Water RP-HPLC (Mobile Phase) Ether Use Diethyl Ether/Hexane (Anti-Solvent for Crashing) Purification->Ether To Precipitate Purification->Water To Wash Away Salts

Figure 1: Decision tree for selecting the appropriate solvent based on the operational phase (Coupling, Analysis, or Purification).

Troubleshooting & Stability

  • Hygroscopicity: The HCl salt is hygroscopic. If the powder clumps or looks "wet," it has absorbed atmospheric water.

    • Fix: Dry under high vacuum over

      
       or KOH pellets before weighing for precise stoichiometry.
      
  • "Oiling Out": In some mixed solvent systems (e.g., adding Ether to a DCM solution), the product may separate as an oil rather than a crystal.

    • Fix: Scratch the glass vessel with a spatula or add a seed crystal. Alternatively, use Hexane instead of Ether, or cool to -20°C.

  • Ester Hydrolysis: Avoid prolonged exposure to strong aqueous acids or bases. The tert-butyl ester is acid-labile (cleaved by TFA) but relatively stable to base compared to methyl esters; however, the salt form in water can slowly auto-hydrolyze.

References

  • VulcanChem. (n.d.). H-Ile-OtBu.HCl - Chemical Identity and Properties. Retrieved from

  • ChemicalBook. (2024).[1] L-Isoleucine tert-butyl ester hydrochloride Properties and Solubility. Retrieved from

  • BLD Pharm. (n.d.). H-Allo-Ile-OtBu.HCl (CAS 119483-46-4) Product Sheet. Retrieved from

  • MedChemExpress. (2023). H-Ile-OtBu.HCl Solubility and Storage Guidelines. Retrieved from

  • Sriram Chem. (n.d.). Technical Data Sheet: H-Ile-OtBu.HCl Solubility in Organic Solvents. Retrieved from

Sources

commercial suppliers of H-Allo-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing H-Allo-Ile-OtBu.HCl for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for H-Allo-Ile-OtBu.HCl (L-allo-Isoleucine tert-butyl ester hydrochloride). We will delve into the complexities of sourcing this specific non-proteinogenic amino acid, offer a framework for supplier evaluation, and provide actionable protocols for quality verification, ensuring the integrity of your research and development pipeline.

Introduction: The Significance of H-Allo-Ile-OtBu.HCl in Modern Chemistry

Isoleucine, an essential amino acid, possesses two stereogenic centers, giving rise to four distinct stereoisomers: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S). H-Allo-Ile-OtBu.HCl is the hydrochloride salt of the tert-butyl ester protected form of L-allo-isoleucine.

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions during peptide synthesis.[1][2] This protection is crucial in both solid-phase and solution-phase peptide synthesis, allowing for precise and controlled chain elongation.[3] The unique stereochemistry of the allo configuration introduces specific conformational constraints into peptides, making it a valuable tool for medicinal chemists seeking to modulate the biological activity, metabolic stability, and pharmacokinetic properties of peptide-based drug candidates.[4]

However, the very specificity that makes this compound valuable also presents a significant sourcing challenge. The market is dominated by the proteinogenic L-isoleucine derivative (H-Ile-OtBu.HCl), and suppliers of the L-allo-isoleucine diastereomer are less common. This guide will equip you to navigate this landscape effectively.

The Commercial Supplier Landscape: From Off-the-Shelf to Custom Synthesis

Sourcing H-Allo-Ile-OtBu.HCl requires careful vetting of suppliers to ensure you are acquiring the correct diastereomer at the required purity. The supply chain can be categorized into two main tiers: catalog suppliers of related compounds and specialized manufacturers offering custom synthesis.

Catalog Suppliers of Isoleucine Derivatives

Many well-known chemical suppliers offer the more common L-isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl, CAS: 69320-89-4). While these are not the target compound, they are often the starting point for inquiries and demonstrate a supplier's capability in amino acid chemistry. When approaching these vendors, it is critical to explicitly specify the need for the L-allo diastereomer.

SupplierProduct Name (Common Isomer)PurityNotes
Thermo Fisher Scientific L-Isoleucine tert-butyl ester hydrochloride98%A major distributor for various chemical brands.[5]
MedChemExpress H-Ile-OtBu.HCl≥98%Provides detailed solubility and storage information.[6]
Chem-Impex L-Isoleucine tert-butyl ester hydrochloride≥98%Highlights use as a building block in peptide synthesis.[1]
Aapptec H-Ile-OtBu HClLot-specificA specialized supplier of peptide synthesis reagents.[7]
SRIRAMCHEM H-Ile-OtBu.HCl≥98%Offers the hydrochloride salt for enhanced solubility and handling.[2]

Causality Insight: The prevalence of the L-isoleucine form is due to its direct derivation from the naturally abundant amino acid. Synthesizing the L-allo-isoleucine isomer requires more complex, multi-step synthetic routes, often involving stereochemical inversion or diastereoselective synthesis, which increases cost and limits off-the-shelf availability.[8][9]

Custom and GMP-Grade Synthesis Specialists

For drug development and applications requiring high purity, lot-to-lot consistency, and potential scale-up under Good Manufacturing Practices (GMP), engaging a specialist in custom synthesis is the most reliable approach. These organizations have the expertise to produce complex, non-natural amino acids to exacting specifications.[][11]

SupplierServiceKey Strengths
Bachem Custom Amino Acid Derivative ManufacturingOver 50 years of experience, strong regulatory track record, and capabilities from R&D to commercial GMP scale.[11]
CPC Scientific Custom Peptide & Unnatural Amino Acid SynthesisSpecializes in incorporating a wide array of unnatural amino acids into peptides for drug development.[4]
BOC Sciences cGMP Amino Acid ManufacturingOffers process development and cGMP production of complex and rare amino acids for pharmaceutical applications.[]
KareBay Biochem Custom Organic SynthesisProvides custom synthesis services for unnatural amino acids, with project quotes typically provided within 24-48 hours.[12]

Supplier Selection & Incoming Material Qualification

Choosing the right supplier and verifying the quality of the material are paramount. The following workflow provides a robust system for this process.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Material Qualification Start Define Requirements (Purity, Quantity, Scale, GMP?) Catalog Inquire with Catalog Suppliers (Specify L-allo isomer) Start->Catalog Research Grade Custom Engage Custom Synthesis Specialists Start->Custom Development/GMP Grade Eval Evaluate Supplier: - Technical Expertise - Quoted Lead Time & Price - Sample CoA Review Catalog->Eval Custom->Eval Order Place Order & Request Lot-Specific CoA Eval->Order Receive Receive & Quarantine Material Order->Receive QC Perform In-House QC: - Identity (NMR, MS) - Purity (HPLC) - Stereochemistry (Chiral HPLC) Receive->QC Release Release for Use QC->Release Pass Reject Reject & Contact Supplier QC->Reject Fail

Caption: Workflow for supplier selection and incoming quality control.

A Certificate of Analysis (CoA) is a critical document that must be requested for each specific lot. Do not rely on generic CoAs from a website. A trustworthy CoA will include:

  • Compound Identity: Confirmed by ¹H NMR and Mass Spectrometry.

  • Purity: Typically determined by HPLC or GC. A purity of >98% is standard for research-grade materials.[13]

  • Stereochemical Purity/Diastereomeric Excess (d.e.): This is the most crucial parameter. It should be determined by a specific chiral method (e.g., Chiral HPLC) and explicitly state the percentage of the desired L-allo isomer.

  • Residual Solvents and Water Content: Important for accurate weighing and reaction stoichiometry.

Experimental Protocols for Quality Verification

Trust but verify. Even with a CoA, it is best practice to perform in-house verification of critical parameters.

Protocol: HPLC Purity Analysis

Rationale: This method confirms the overall purity of the compound, separating it from any synthesis-related impurities.

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a DAD detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Sample Prep: Prepare a 1 mg/mL solution in a 50:50 mixture of Mobile Phase A:B.

  • Analysis: Inject 10 µL. The main peak should account for >98% of the total integrated peak area.

Protocol: Identity Verification by ¹H NMR and LC-MS

Rationale: Confirms the chemical structure and molecular weight of the compound.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Prepare a ~5 mg/mL solution in deuterated DMSO.

    • Acquire the spectrum.

    • Expected Peaks: Look for the characteristic signals corresponding to the tert-butyl group (a large singlet at ~1.4 ppm), the methyl and ethyl protons of the isoleucine side chain, and the alpha-proton. The exact chemical shifts should be compared against the supplier's CoA or a known standard.

  • LC-MS (ESI+):

    • Use the HPLC method above, but direct the outflow to a mass spectrometer.

    • Expected Mass: In positive ion mode (ESI+), the expected [M+H]⁺ ion for the free base (C₁₀H₂₁NO₂) is approximately m/z 188.2. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated exact mass.

Protocol: Chiral HPLC for Stereochemical Purity

Rationale: This is the most critical experiment to confirm you have the L-allo isomer and not the L-isoleucine, D-allo-isoleucine, or D-isoleucine isomers. Separation of diastereomers (like L-iso from L-allo) is often possible on standard reverse-phase columns, but separating enantiomers requires a chiral column.

  • System: HPLC system as above.

  • Column: A chiral stationary phase column (e.g., CHIRALPAK® series). The choice of column and mobile phase is highly specific and may require method development. A common starting point is a polar organic mobile phase (e.g., ethanol/hexane with an acidic or basic additive).

  • Standard: It is essential to obtain a standard of the undesired L-isoleucine isomer (H-Ile-OtBu.HCl) to establish a reference retention time.

  • Sample Prep: Prepare a 1 mg/mL solution in the mobile phase.

  • Analysis: Inject the sample and the standard separately, then co-inject. A valid method will show baseline separation of the L-isoleucine and L-allo-isoleucine peaks. The sample should show a single major peak corresponding to the L-allo isomer, with minimal presence of the other isomers.

Decision Framework for Supplier Selection

The optimal supplier depends entirely on the application.

G Start What is the intended application? Research Early-Stage R&D (Small Scale, Non-GMP) Start->Research Exploratory Develop Pre-Clinical / Process Dev. (Scale-up, High Purity) Start->Develop Development Clinical Clinical / Commercial (GMP, Regulatory Support) Start->Clinical Manufacturing Out1 Priority: Speed & Cost Strategy: Inquire with catalog suppliers. High risk of wrong isomer. In-house QC is critical. Research->Out1 Out2 Priority: Purity & Scalability Strategy: Engage custom synthesis experts. Request sample for evaluation. Discuss process dev. Develop->Out2 Out3 Priority: Compliance & Quality Strategy: Partner with established GMP manufacturers. Audit supplier capabilities. Secure supply chain. Clinical->Out3

Caption: A decision tree for application-specific supplier selection.

Conclusion

Sourcing H-Allo-Ile-OtBu.HCl is a non-trivial task that demands diligence from the researcher. Due to potential confusion with the more common L-isoleucine diastereomer, a sourcing strategy must prioritize clear communication and rigorous analytical verification. For early-stage research, inquiries with larger catalog suppliers may yield results, but this must be paired with stringent in-house QC. For drug development professionals, partnering with a reputable custom synthesis organization is the most prudent and efficient path, ensuring access to high-purity, scalable, and well-documented material. By implementing the workflows and protocols outlined in this guide, you can confidently source H-Allo-Ile-OtBu.HCl and ensure the integrity and success of your scientific endeavors.

References

  • Aapptec. H-Ile-OtBu HCl, CAS 69320-89-4, L-Isoleucine tert-Butyl ester hydrochloride salt. [Link]

  • Aapptec Peptides. H-Val-OtBu HCl [13518-40-6]. [Link]

  • Pharmaoffer.com. Amino acids API Manufacturers | GMP-Certified Suppliers. [Link]

  • Pharmaffiliates. CAS No : 104612-35-3 | Product Name : (S)-N-Methylhydroxysuccinimide. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. [Link]

  • BuyersGuideChem. Supplier CAS No 104612-35-3. [Link]

  • PureSynth. L-Isoleucine Tert-Butyl Ester Hydrochloride 98.0%. [Link]

  • ResearchGate. Allysine peptides and derivatives. [Link]

  • Google Patents. US6822116B2 - Method for producing D-allo -isoleucine.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • UC Davis. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. [Link]

  • ChemBuyersGuide.com, Inc. Skyrun Industrial Co.Limited (Page 22). [Link]

Sources

The Strategic Role of the tert-Butyl Group in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, mechanism, and operational protocols of the tert-butyl protecting group in Fmoc solid-phase peptide synthesis (SPPS).

Technical Guide for Process Chemists & Biochemists

Executive Summary

In the landscape of peptide therapeutics, the shift from Boc/Benzyl (Boc/Bzl) to Fmoc/tert-butyl (Fmoc/t-Bu) chemistry represents a paradigm shift toward safer, more orthogonal synthetic strategies. The tert-butyl (t-Bu) group serves as the critical acid-labile counterpart to the base-labile Fmoc group. Its role is twofold: it provides robust protection for side-chain functionalities during chain assembly and undergoes clean, simultaneous removal during resin cleavage. However, the generation of reactive carbocations during this deprotection necessitates a rigorous "scavenging" strategy to prevent irreversible modification of the peptide.[1] This guide dissects the mechanistic imperatives of t-Bu chemistry and provides validated protocols for its management.

Mechanistic Architecture: The Acidolytic Switch

The utility of the t-Bu group stems from its steric bulk and electronic stability. It renders side chains (hydroxyls, carboxyls) inert to the basic conditions (20% piperidine) used to remove Fmoc groups, yet it is exquisitely sensitive to acidolysis.

The Cleavage Mechanism

The removal of t-Bu is an


-like acid-catalyzed fragmentation. Upon treatment with Trifluoroacetic Acid (TFA):
  • Protonation: The ether or ester oxygen is protonated.

  • Fragmentation: The bond cleaves to release the peptide side chain and a stable tertiary carbocation (tert-butyl cation,

    
    ).
    
  • Fate of the Cation: The

    
     cation is a potent electrophile.[2] Without intervention, it will alkylate electron-rich regions of the peptide (e.g., Trp indole, Met sulfur, Tyr phenol).
    
  • Scavenging: Added nucleophiles (scavengers) intercept the cation, forming non-reactive adducts or inducing elimination to isobutylene gas.

Visualization of Deprotection Dynamics

The following diagram illustrates the mechanistic pathway and the critical role of scavengers in intercepting the reactive cation.

tBu_Mechanism Protected Peptide-SideChain-tBu (Protected) Protonated Protonated Intermediate (Oxonium Ion) Protected->Protonated + TFA (H+) FreePeptide Native Peptide (Side Chain Restored) Protonated->FreePeptide Cleavage Cation tert-Butyl Cation (tBu+) Protonated->Cation Fragmentation Isobutylene Isobutylene Gas (Elimination Product) Cation->Isobutylene - H+ (Elimination) Scavenged Scavenger-tBu Adduct (Inert Waste) Cation->Scavenged + Scavenger (TIS/H2O) SideReaction Alkylated Peptide (Irreversible Impurity) Cation->SideReaction + Trp/Met/Cys (No Scavenger)

Figure 1: The acidolytic cleavage of the t-Bu group generates a reactive carbocation that must be intercepted by scavengers to prevent peptide alkylation.[1][3][4][5][6]

The Fmoc/t-Bu Orthogonality

The industry standard for SPPS relies on the principle of orthogonality: the ability to remove one set of protecting groups without affecting the other.[3]

  • Fmoc (N-terminus): Removed by Base (Piperidine).[7]

  • t-Bu (Side-chain): Removed by Acid (TFA).[4][5][7][8][9][10]

This separation allows for the synthesis of complex peptides without the use of hazardous Hydrogen Fluoride (HF), which was required for the older Boc/Bzl strategy.

Scope of t-Bu Protection

The t-Bu motif is applied to various amino acid side chains, each requiring specific considerations:

Amino AcidProtecting GroupMoiety ProtectedStability Profile
Asp / Glu tert-butyl ester (OtBu)

-Carboxyl
Highly stable to base; rapidly cleaved by 95% TFA.
Ser / Thr tert-butyl ether (tBu)HydroxylPrevents O-acylation during coupling.
Tyr tert-butyl ether (tBu)Phenolic HydroxylPrevents alkylation; requires scavengers to prevent re-alkylation (3-tBu-Tyr).
Lys / Trp Boc (t-Butyloxycarbonyl)Amine / IndoleNote: While strictly "Boc", these cleave via the same t-Bu mechanism in TFA.

The Scavenger System: A Self-Validating Control

The success of t-Bu deprotection depends entirely on the "Scavenger Cocktail." There is no universal cocktail; the choice depends on the peptide sequence.

Common Scavengers & Targets[5]
  • Water (

    
    ):  Hydrolyzes cations; essential for suppressing ether formation.
    
  • Triisopropylsilane (TIS): A hydride donor; highly effective for quenching stable carbocations (Trityl, t-Bu).

  • 1,2-Ethanedithiol (EDT): The "Gold Standard" for Cys/Met/Trp containing peptides. Prevents oxidation and scavenges t-Bu.[3][11] Warning: Malodorous.

  • Phenol: Protects Tyr residues and scavenges t-Bu cations.

Validated Cocktail Recipes

Use the table below to select the appropriate cleavage cocktail.

Cocktail NameComposition (v/v)Application Case
Standard Cocktail TFA (95%), TIS (2.5%),

(2.5%)
Peptides without Cys, Met, or Trp.
Reagent K TFA (82.5%), Phenol (5%),

(5%), Thioanisole (5%), EDT (2.5%)
Complex peptides with Cys, Met, Trp, or Tyr.[1][5]
Reagent B TFA (88%), Phenol (5%),

(5%), TIS (2%)
"Odorless" alternative for Trp/Tyr peptides (Avoid if Cys/Met present).[12]

Experimental Protocol: Global Deprotection

Objective: Simultaneously cleave the peptide from the resin and remove all t-Bu based protecting groups.

Reagents Required[5][6][7][12]
  • Trifluoroacetic Acid (TFA), HPLC Grade.

  • Scavengers (TIS, Water, EDT, etc., as per Section 4.2).

  • Cold Diethyl Ether or MTBE (pre-chilled to -20°C).

  • Polypropylene syringe with frit (reaction vessel).

Step-by-Step Methodology

Step 1: Resin Preparation

  • Wash the resin-bound peptide with Dichloromethane (DCM) (3x) to remove traces of DMF (DMF can form complexes with TFA).

  • Dry the resin under nitrogen flow for 10 minutes. Checkpoint: Resin should be free-flowing.

Step 2: Cocktail Preparation

  • Premix the scavengers before adding TFA to ensure homogeneity.

  • Example (Standard): In a separate vial, mix 250 µL TIS and 250 µL water. Add 9.5 mL TFA.

  • Safety Note: TFA is corrosive and volatile. Work in a fume hood.

Step 3: Cleavage Reaction

  • Add the cleavage cocktail to the resin (approx. 10-20 mL per gram of resin).[12]

  • Shake gently at room temperature for 2 to 3 hours .

  • Optimization: For sequences with multiple Arg(Pbf) or Trp(Boc), extend time to 4 hours.

Step 4: Precipitation (The Purification Junction)

  • Filter the resin to collect the filtrate (containing the peptide) into a 50 mL centrifuge tube.

  • Critical Step: Add 35-40 mL of ice-cold ether .

  • Observation: A white cloudy precipitate should form immediately. If no precipitate forms, the peptide may be very short or hydrophobic; rotary evaporation of TFA may be required first.

Step 5: Wash & Isolate

  • Centrifuge at 3000 rpm for 5 minutes. Decant the ether supernatant (contains scavengers and t-Bu byproducts).

  • Resuspend the pellet in fresh cold ether and repeat centrifugation (2x).

  • Dissolve the pellet in 50% Acetic Acid/Water or 0.1% TFA/Water for lyophilization.

Troubleshooting & Side Reactions

Even with scavengers, t-Bu cations can cause specific issues.

S-t-Butylation of Cysteine[5]
  • Mechanism: The

    
     cation attacks the free thiol of Cysteine, forming Cys(S-tBu).[5]
    
  • Diagnosis: Mass spec shows +56 Da adducts.

  • Remedy: Use EDT in the cocktail (Reagent K). If observed post-cleavage, treat the peptide with TIS/TFA or perform a specific S-tBu removal step.

Alkylation of Tryptophan[4]
  • Mechanism: Electrophilic aromatic substitution on the indole ring.

  • Prevention: Use Boc-protected Tryptophan (Fmoc-Trp(Boc)-OH) during synthesis. The Boc group on the indole nitrogen suppresses the nucleophilicity of the ring during the cleavage of other groups.

Workflow Visualization

The following diagram outlines the complete Fmoc/t-Bu cycle, highlighting the orthogonality.

SPPS_Cycle Start Resin-Linker-NH2 Coupling Coupling Step (Fmoc-AA(tBu)-OH + Activator) Start->Coupling ProtectedResin Resin-AA(tBu)-Fmoc Coupling->ProtectedResin FmocRemoval Fmoc Deprotection (20% Piperidine) ProtectedResin->FmocRemoval Base Treatment DeprotectedResin Resin-AA(tBu)-NH2 FmocRemoval->DeprotectedResin - Fmoc-piperidine DeprotectedResin->Coupling Next Cycle (Repeat) FinalCleavage Global Cleavage (TFA + Scavengers) DeprotectedResin->FinalCleavage End of Synthesis FinalPeptide Free Peptide + Side Products FinalCleavage->FinalPeptide Acidolysis of tBu & Linker

Figure 2: The Fmoc/t-Bu SPPS cycle. Note that t-Bu groups remain intact throughout the repetitive base treatments, only cleaving in the final acid step.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

  • Lundt, B. F., et al. (1978).[5][8] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[5][8][13] International Journal of Peptide and Protein Research, 12(5), 258-268.[8]

  • Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques in SPPS.

Sources

Strategic Guide to Protected Amino Acids in Solid Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Orthogonal Imperative

In peptide synthesis, the primary challenge is not bond formation, but selectivity . To force two specific amino acids to react in a precise order without polymerizing or branching, we must mask all reactive functional groups except the specific amine and carboxylic acid intended for coupling.

The industry standard relies on Orthogonality : a strategy where protecting groups fall into distinct classes that can be removed by different chemical mechanisms (e.g., base-labile vs. acid-labile).[1] This allows the N-terminal protecting group to be cycled (removed and replaced) without disturbing the side-chain protection, which remains until the final cleavage step.

This guide dissects the selection, mechanism, and handling of these protected building blocks, moving beyond basic textbook definitions to the practical realities of high-fidelity synthesis.

The Backbone: N-Terminal Protection Strategies

The choice of N-terminal protection dictates the entire synthetic workflow, including resin selection and cleavage conditions.

Fmoc vs. Boc: The Two Pillars

While Boc (tert-butyloxycarbonyl) was the original standard established by Merrifield, Fmoc (9-fluorenylmethoxycarbonyl) has become the dominant method in modern pharmaceutical manufacturing due to its safety profile (avoiding HF).

FeatureFmoc Strategy (Base-Labile)Boc Strategy (Acid-Labile)
Deprotection Reagent 20% Piperidine in DMF50% TFA in DCM
Side-Chain Stability Stable to BaseStable to TFA (requires HF stability)
Final Cleavage TFA (Trifluoroacetic acid)HF (Hydrofluoric acid) or TFMSA
Solubility Moderate (aggregation can be an issue)High (TFA breaks aggregation)
Primary Use Case Routine synthesis, GMP manufacturing"Difficult" sequences, base-sensitive analogs
The Mechanism of Fmoc Deprotection

Understanding why we use piperidine is crucial. The Fmoc group is removed via a base-catalyzed


-elimination mechanism. The base abstracts the acidic proton from the fluorenyl ring (C9 position), leading to the collapse of the carbamate and the release of dibenzofulvene (DBF).[2]
  • Critical Insight: DBF is highly reactive and can re-attach to the free amine. Piperidine acts as both the base (to trigger elimination) and the scavenger (trapping DBF as a fulvene-piperidine adduct).[3]

FmocMechanism Fmoc Fmoc-Peptide-Resin Inter Carbanion Intermediate Fmoc->Inter Proton Abstraction Base Piperidine (Base) Base->Inter FreeAmine Free Amine (NH2) Inter->FreeAmine Beta-Elimination DBF Dibenzofulvene (DBF) Inter->DBF Release Adduct Fulvene-Piperidine Adduct (Inactive) DBF->Adduct Scavenging by Piperidine

Figure 1: The dual role of piperidine in Fmoc deprotection: initiating elimination and permanently sequestering the reactive byproduct.

The Arsenal: Side-Chain Protecting Groups[4]

In Fmoc chemistry, side chains must be acid-labile (removed by TFA) but base-stable (survive piperidine). However, "acid-labile" is a spectrum. We categorize these based on the sensitivity required.

The "Standard" Set (TFA Labile)

These are the workhorses for standard synthesis.

Amino Acid ClassProtecting GroupStructure/Notes
Acidic (Asp, Glu) OtBu (tert-butyl ester)Prevents side-chain coupling. Risk: Aspartimide formation (see Section 5).[4]
Basic (Lys, Trp) Boc (tert-butyloxycarbonyl)For Lys: Masked as carbamate. For Trp: Protects indole N to prevent alkylation during cleavage.
Alcoholic (Ser, Thr, Tyr) tBu (tert-butyl ether)Prevents O-acylation. Tyr(tBu) is critical to prevent alkylation by carbocations.
Amide (Asn, Gln) Trt (Trityl)Preferred over Xanthyl. Prevents dehydration of amide to nitrile during activation.
The "Specialists" (Cys, His, Arg)

These residues are the most problematic and require specific attention.

  • Arginine (Arg):

    • Standard:Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

    • Legacy:Pmc .

    • Insight: Pbf is preferred because it is more acid-labile than Pmc, resulting in faster cleavage and fewer tryptophan alkylation side products [1].

  • Histidine (His):

    • Standard:Trt (Trityl).

    • Issue: Trt protects the

      
      -nitrogen but allows racemization via the 
      
      
      
      -nitrogen.
    • Solution: For critical His steps, consider Bum (t-butoxymethyl) or Mbom , though Trt remains standard for cost reasons.

  • Cysteine (Cys) - The Chameleon:

    • Standard:Trt (Trityl). Removed by 95% TFA. Used for free thiols or random disulfide formation.

    • Orthogonal:Acm (Acetamidomethyl).[5][6] Stable to TFA. Removed by Iodine (

      
      ) oxidation. Used for regioselective disulfide bridges  (forcing Cys A to bond with Cys B).
      

Experimental Protocols: Self-Validating Systems

A robust protocol includes checkpoints to verify success before moving to the next step.

The SPPS Cycle Workflow

SPPS_Cycle Start Resin Loading Deprotect 1. Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x3) Deprotect->Wash1 Couple 3. Coupling (AA + DIC/Oxyma) Wash1->Couple Wash2 4. Wash (DMF x3) Couple->Wash2 Check 5. Validation (Kaiser Test) Wash2->Check Decision Complete? Check->Decision Decision->Deprotect No (Next AA) Decision->Couple Fail (Double Couple) Cleave Final Cleavage (TFA Cocktail) Decision->Cleave Yes (End)

Figure 2: The iterative SPPS cycle. Note the validation step (Check) is critical to prevent deletion sequences.

Critical Protocol: Final Cleavage & Scavenging

The cleavage step is where most "perfect" syntheses are ruined. When TFA removes protecting groups (tBu, Trt, Pbf), it generates massive amounts of carbocations . Without scavengers, these ions will re-attach to electron-rich residues (Trp, Tyr, Met, Cys), permanently modifying your peptide.

Table: Selecting the Correct Cleavage Cocktail

Cocktail NameComposition (v/v)Target Application
Standard TFA (95) / TIS (2.[7]5) / H2O (2.5)Peptides with no Cys, Met, or Trp.
Reagent K TFA (82.5) / Phenol (5) / H2O (5) / Thioanisole (5) / EDT (2.[7]5)The Gold Standard. Essential for peptides with Cys, Met, Trp, or Tyr. Prevents oxidation and alkylation [2].
Reagent B TFA (88) / Phenol (5) / H2O (5) / TIS (2)"Odorless" alternative.[7] Good for Trt removal, but less effective for Met/Cys protection than EDT.
Reagent H TFA (81) / Phenol (5) / Thioanisole (5) / EDT (2.[7][8]5) / H2O (3) / DMS (2) / NH4I (1.[7][8]5)Specifically for reducing Met(O) (Methionine sulfoxide) back to Met during cleavage.

Step-by-Step Cleavage Protocol:

  • Wash: Wash resin with DCM to remove DMF (DMF can cause TFA salts to stick).

  • Prepare Cocktail: Freshly prepare Reagent K (Warning: Stench. Use fume hood).

  • Incubate: Add to resin. Shake for 2–3 hours at room temperature.

    • Note: Arginine (Pbf) requires the full 3 hours.

  • Precipitate: Filter resin, drop filtrate into ice-cold Diethyl Ether .

  • Isolate: Centrifuge to pellet the peptide. Decant ether. Repeat wash 2x.[5]

Advanced Troubleshooting: Causality & Mitigation

Racemization

Racemization occurs when the alpha-proton is abstracted during activation, forming an enol or oxazolone intermediate.

  • High Risk: Histidine (imidazole acts as intramolecular base) and Cysteine (highly acidic alpha-proton).

  • Mitigation:

    • Use Oxyma Pure or HOBt as additives (suppresses oxazolone).

    • Use Collidine or TMP instead of DIEA (weaker bases reduce proton abstraction) [3].

    • Keep activation times short.

Aspartimide Formation

Aspartic acid (OtBu) can undergo an intramolecular cyclization to form a succinimide ring (Aspartimide) under basic conditions (piperidine), especially if followed by Glycine, Asparagine, or Serine.

  • Symptom: Mass spec shows [M-18] peak (loss of water) or +Piperidine adducts.

  • Mitigation:

    • Add 0.1M HOBt to the deprotection solution (20% Piperidine). The acid neutralizes the amide backbone anion.

    • Use bulky protecting groups on the backbone amide (e.g., Hmb or Dmb) for the residue preceding Asp.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[9] Chemical Reviews, 109(6), 2455–2504. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

Sources

Methodological & Application

using H-Allo-Ile-OtBu.HCl in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of H-Allo-Ile-OtBu.HCl in Peptide Synthesis

Abstract

This technical guide outlines the strategic application of H-Allo-Ile-OtBu.HCl (L-allo-Isoleucine tert-butyl ester hydrochloride) in the synthesis of complex peptides and peptidomimetics. Unlike standard Fmoc-protected building blocks used in chain elongation, this reagent serves as a specialized C-terminal nucleophile. It is critical for synthesizing bioactive natural products (e.g., fowlicidin, specific antibiotics) and diastereomeric probes where the (2S, 3R) stereochemistry is required. This guide details protocols for handling the HCl salt, overcoming the steric hindrance of the


-branched side chain during coupling, and executing convergent synthesis strategies.

Introduction & Strategic Application

H-Allo-Ile-OtBu.HCl is the C-terminally protected, N-terminally free hydrochloride salt of L-allo-isoleucine.

  • Stereochemistry: The "allo" designation indicates an inversion at the

    
    -carbon (C3). While L-Isoleucine is (2S, 3S), L-allo-Isoleucine is (2S, 3R).[1] This subtle structural change dramatically alters the peptide's bioactive conformation and proteolytic stability.
    
  • Role in Synthesis: It is primarily used in Convergent Peptide Synthesis or Solution-Phase Capping . Because it possesses a free amine (after neutralization) and a protected carboxyl group, it acts as the acceptor (nucleophile) that is coupled to a protected peptide fragment or amino acid.

Key Challenges
  • Steric Hindrance: Allo-isoleucine is

    
    -branched. The bulkiness adjacent to the amine makes nucleophilic attack sluggish, requiring high-activity coupling reagents (e.g., HATU).
    
  • Epimerization Risk: While the Allo-Ile amine itself is stable, the activated carboxylic acid of the incoming peptide fragment is prone to racemization due to the slow reaction kinetics caused by Allo-Ile's bulk.

  • Solubility: As a hydrochloride salt, it is hydrophilic. Successful coupling requires proper in situ neutralization in organic solvents (DMF/DCM).

Strategic Workflow: Convergent Synthesis

The most robust application involves synthesizing a protected peptide fragment on a hyper-acid-labile resin (e.g., 2-Chlorotrityl Chloride), cleaving it as a protected acid, and coupling it to H-Allo-Ile-OtBu in solution.

ConvergentSynthesis Resin 2-CTC Resin (Solid Phase) SPPS Standard Fmoc SPPS (Chain Elongation) Resin->SPPS Cleavage Mild Acid Cleavage (1% TFA/DCM) SPPS->Cleavage Frag Protected Peptide-OH (Side-chains protected) Cleavage->Frag Retains Side-chain Protection Coupling Solution Phase Coupling (HATU/HOAt/Collidine) Frag->Coupling Reagent H-Allo-Ile-OtBu.HCl Base Neutralization (DIPEA/DMF) Reagent->Base Base->Coupling Free Amine Intermediate Protected Peptide-Allo-Ile-OtBu Coupling->Intermediate Deprotect Global Deprotection (TFA/TIS/H2O) Intermediate->Deprotect Final Final Peptide (H-Peptide-Allo-Ile-OH) Deprotect->Final

Figure 1: Convergent synthesis workflow utilizing H-Allo-Ile-OtBu.HCl to install the C-terminal residue.

Experimental Protocols

Protocol 1: Preparation & Solubilization

The HCl salt prevents autopolymerization but must be neutralized to participate in coupling.

Materials:

  • H-Allo-Ile-OtBu.HCl

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Procedure:

  • Weigh the required amount of H-Allo-Ile-OtBu.HCl (1.2 equivalents relative to the carboxylic acid component).

  • Dissolve in minimum anhydrous DMF (concentration ~0.1 – 0.2 M).

    • Note: If using DCM, ensure the salt fully dissolves; sonication may be required. DMF is preferred for peptide solubility.

  • Add DIPEA (1.2 equivalents).

    • Critical: Do not add excess base at this stage if coupling to a racemization-prone fragment (e.g., C-terminal Cys or His). For sensitive couplings, use 2,4,6-Collidine instead of DIPEA.

Protocol 2: Fragment Coupling (The Critical Step)

Due to the steric bulk of Allo-Ile, standard EDC/HOBt couplings often fail or result in low yields. HATU or PyBOP are required.

Reaction Scale: 0.1 mmol (Example) Stoichiometry: Carboxylic Acid : Amine : HATU : HOAt : Base = 1.0 : 1.2 : 1.1 : 1.1 : 2.5

ComponentEquivalentsRole
Protected Peptide-OH 1.0 eqElectrophile (Activated Carboxyl)
H-Allo-Ile-OtBu.HCl 1.2 eqNucleophile (Amine)
HATU 1.1 eqCoupling Agent (High Efficiency)
HOAt 1.1 eqAdditive (Suppresses Epimerization)
DIPEA / Collidine 2.5 - 3.0 eqBase (Activates Carboxyl & Neutralizes HCl)

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the Protected Peptide-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add HOAt (1.1 eq). Why? HOAt is superior to HOBt for hindered couplings and reducing racemization.

  • Add the first portion of base (1.0 eq) to initiate activation. Stir for 1–2 minutes. Do not pre-activate for >5 mins to avoid guanidinium side reactions.

  • Addition: Add the pre-neutralized H-Allo-Ile-OtBu solution (from Protocol 1) to the activated acid mixture.

  • Reaction: Stir under nitrogen at room temperature for 4–16 hours .

    • Monitoring: Monitor via HPLC or TLC. The steric bulk may require longer reaction times.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 5% KHSO₄ (or 1M HCl) – Removes unreacted amine/base.

    • Saturated NaHCO₃ – Removes unreacted acid/HOBt.

    • Brine.

  • Dry over MgSO₄ and concentrate in vacuo.

Protocol 3: Global Deprotection

This step removes the C-terminal tert-butyl ester (OtBu) and any side-chain protecting groups (Boc, tBu, Trt, Pbf).

Cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v)

  • Note: If the peptide contains Met, Cys, or Trp, add EDT (Ethanedithiol) or DoDt (2.5%) to scavenge reactive cations.

Procedure:

  • Dissolve the protected peptide-Allo-Ile-OtBu intermediate in the TFA cocktail (10 mL per gram of peptide).

  • Stir at room temperature for 2–3 hours .

  • Precipitation: Add the reaction mixture dropwise into cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat wash 2x.

  • Lyophilize the crude pellet from Water/Acetonitrile.

Analytical Validation

Distinguishing Allo-Ile from Ile is difficult via standard MS (same mass). You must use NMR or High-Resolution HPLC .

1. 1H-NMR (D₂O or DMSO-d6):

  • 
    -Proton (H
    
    
    
    ):
    The chemical shift and coupling constant (
    
    
    -value) of the
    
    
    -proton differ between Ile and Allo-Ile due to the stereochemical inversion at C3.
  • Reference: Allo-Ile typically shows a distinct multiplet pattern compared to Ile, often validated against a standard.

2. HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

  • Gradient: Slow gradient (0.5% B/min) is often required to separate diastereomers (Ile vs Allo-Ile peptides).

  • Verification: Co-inject with a standard synthesized using L-Ile to confirm they elute as separate peaks.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Coupling) Steric hindrance of Allo-Ile

-methyl group.
Switch to HATU or PyAOP . Increase temperature to 40°C (carefully, monitor racemization). Perform double coupling.
Epimerization Over-activation of the carboxylic acid component.Use Collidine (weaker base) instead of DIPEA. Add HOAt or Oxyma Pure . Keep activation time short (<2 min) before adding amine.
Incomplete Solubility H-Allo-Ile-OtBu.HCl is salt-heavy.Ensure full neutralization. Use pure DMF or NMP. Avoid DCM if solubility is poor.
Inseparable Impurities Unreacted H-Allo-Ile-OtBu co-eluting.The acidic workup (KHSO₄ wash) is critical. Ensure the aqueous phase is acidic (pH < 3) to protonate the amine and keep it in the water layer.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews, 109(6), 2455-2504.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256.

  • PubChem. (n.d.). "Alloisoleucine Compound Summary." National Library of Medicine.

Sources

Application Note: Advanced Strategies for Incorporating Unnatural Amino Acids into Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Decision Framework

The incorporation of Unnatural Amino Acids (UAAs) is a transformative strategy in modern drug development, enabling the modification of peptide pharmacokinetics (proteolytic stability), potency (receptor affinity), and functionality (conjugation handles).[1] However, the method of incorporation—Chemical Synthesis (SPPS) vs. Biosynthesis (Genetic Code Expansion)—dictates the success of the campaign.

This guide provides a rigorous technical roadmap for both methodologies, emphasizing "self-validating" protocols that minimize failure rates in high-value therapeutic programs.

Strategic Decision Matrix

Before initiating synthesis, select the methodology based on peptide length and modification type.

DecisionMatrix Start Target Molecule Definition Length Sequence Length Start->Length Short < 50 Residues Length->Short Long > 50 Residues / Protein Length->Long ModType UAA Characteristics Short->ModType SPPS Method A: SPPS (Solid Phase Peptide Synthesis) Long->SPPS If Ligation (NCL) possible GCE Method B: GCE (Genetic Code Expansion) Long->GCE Site-Specific Simple Standard Backbone (e.g., Citrulline, Norleucine) ModType->Simple Complex N-Methylated / Beta-AA (Sterically Hindered) ModType->Complex Simple->SPPS Complex->SPPS

Figure 1: Decision matrix for selecting the optimal synthesis route. SPPS is preferred for short, highly modified peptides, while GCE is essential for full-length proteins requiring site-specific modification.

Method A: Solid-Phase Peptide Synthesis (SPPS)

Best for: Peptides <50 AA, peptidomimetics, and heavily modified backbones.

The Challenge: Steric Hindrance

UAAs often introduce steric bulk (e.g.,


-disubstituted amino acids) or remove hydrogen bond donors (e.g., 

-methyl amino acids), making standard coupling inefficient. Incomplete coupling leads to deletion sequences that are difficult to purify.
Protocol: Enhanced Coupling for Difficult Residues

Prerequisites:

  • Resin: Low loading Tentagel or ChemMatrix resin (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

  • Reagents: HATU or COMU (more reactive than HBTU); HOAt (suppresses racemization).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (The Critical Step):

    • Standard AA: 5 eq.[2] AA, 4.9 eq. HBTU, 10 eq. DIPEA (45 min).

    • Unnatural AA (UAA):[1][3] Dissolve 3 eq. UAA + 3 eq. HATU + 3 eq. HOAt in minimal DMF. Add 6 eq. DIPEA.

    • Reaction Time: Double coupling is mandatory.

      • Round 1: 2 hours at RT.

      • Round 2: 1 hour at 50°C (Microwave assisted if stable) or overnight at RT.

  • Monitoring (Self-Validation):

    • Primary Amines: Perform Kaiser Test . (Blue = Incomplete).

    • Secondary Amines (e.g., after N-methyl UAA):Kaiser test is invalid here. You MUST use the Chloranil Test .

      • Chloranil Protocol: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to beads.

      • Result: Blue/Green beads = Secondary amine present (Incomplete coupling). Colorless = Complete.

Data Summary: Coupling Reagent Efficiency
ReagentReactivityRacemization RiskRecommended For
HBTU/HCTU ModerateLowStandard natural AAs
HATU HighLow (with HOAt)Sterically hindered UAAs
PyBOP HighModerateCyclization / N-methyl AAs
COMU Very HighVery LowExtremely difficult sequences

Method B: Genetic Code Expansion (GCE)

Best for: Proteins >50 AA, cellular probes, and in vivo therapeutic production.

The Mechanism: Orthogonal Translation

GCE hijacks the stop codon (Amber/UAG) to insert a UAA.[4] This requires an "orthogonal" pair: a tRNA that recognizes UAG but is not recognized by the host cell's synthetases, and a tRNA-synthetase (aaRS) that charges the tRNA only with the UAA.[4]

GCE_Mechanism Plasmid Plasmid: Orthogonal Pair (tRNA + aaRS) Host Host Cell (E. coli / CHO) Endogenous Machinery Plasmid->Host Media Growth Media + UAA (e.g., p-Acetyl-Phe) Media->Host Step1 1. aaRS binds UAA specifically Host->Step1 Step2 2. aaRS charges orthogonal tRNA (tRNA_CUA) Step1->Step2 Step3 3. Ribosome pauses at UAG (Amber) Step2->Step3 Step4 4. tRNA_CUA inserts UAA Step3->Step4 Protein Full Length Protein with UAA Step4->Protein

Figure 2: Mechanism of Amber Suppression. The orthogonal aaRS/tRNA pair is the critical bottleneck; it must not cross-react with endogenous amino acids.

Protocol: In Vivo Incorporation (E. coli)

System: Methanocaldococcus jannaschii (Mj) TyrRS/tRNA pair (evolved for specific UAA).

  • Plasmid Design:

    • Plasmid A (pEVOL): Encodes the orthogonal tRNA/aaRS pair under an inducible promoter (AraBAD).

    • Plasmid B (Expression): Encodes the Target Protein with a TAG codon at the desired site + C-term His-tag.

  • Transformation: Co-transform E. coli BL21(DE3) with Plasmids A and B.

  • Induction & Incorporation:

    • Grow cells to OD600 = 0.5.

    • Crucial Step: Add the UAA (dissolved in NaOH or DMSO) to the media (final conc. 1mM) before induction.

    • Induce protein expression (IPTG) and aaRS expression (Arabinose).

    • Incubate at lower temp (25°C) for 12–16h to aid folding and solubility.

  • Validation (The Reporter Control):

    • Always run a parallel expression of GFP-TAG-1 (GFP with a stop codon at pos 1).

    • No UAA added: Should show NO fluorescence (truncation).

    • + UAA added: Should show HIGH fluorescence (suppression success).

Quality Control & Validation Standards

Regardless of the method used, the final product must undergo rigorous characterization.

Mass Spectrometry (The Gold Standard)

Standard ESI-MS is insufficient for distinguishing subtle UAA changes (e.g., Norleucine vs. Leucine/Isoleucine, which are isomeric).

  • Requirement: High-Resolution MS (HRMS) or MS/MS sequencing.

  • Criteria: The observed mass must match the theoretical mass of the modified peptide.

    • Note: If using GCE, look for a mass peak corresponding to "Natural Amino Acid incorporation" (e.g., Phenylalanine or Glutamine insertion at UAG), which indicates "leaky" suppression.

HPLC Purity
  • Column: C18 Reverse Phase.

  • Gradient: Shallow gradients (e.g., 0.5% B per min) are often required to separate the UAA-peptide from deletion impurities (SPPS) or truncation products (GCE).

References

  • BenchChem. (2025).[1] Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Retrieved from

  • Chin, J. W. (2014).[5] Expanding and reprogramming the genetic code.[4][6] Nature, 510, 235–243.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[7][8] Analytical Biochemistry, 34(2), 595-598.

  • Meineke, B., & Elsässer, S. J. (2023). Generation of Amber Suppression Cell Lines Using CRISPR-Cas9. Methods in Molecular Biology, 2676, 169-180.[9]

Sources

Strategic Integration of H-Allo-Ile-OtBu.HCl in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This technical guide details the application of H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride) in the synthesis of bioactive peptides. Unlike the canonical L-Isoleucine, the Allo-Isoleucine diastereomer features an inverted stereocenter at the


-carbon (2S, 3R). This subtle structural variation is critical in medicinal chemistry for probing hydrophobic pocket constraints, enhancing proteolytic stability, and synthesizing complex natural products like Monamycin and Teixobactin analogs.

This guide focuses on the solution-phase coupling of this building block, addressing the specific challenges of handling the hydrochloride salt, preventing racemization, and ensuring orthogonal protection compatibility with Fmoc/tBu strategies.

Chemical Profile & Stereochemistry

The distinction between L-Isoleucine and L-Allo-Isoleucine is stereochemical.[1] Misidentification leads to inactive biological data.

PropertySpecification
Compound Name H-Allo-Ile-OtBu.HCl
IUPAC Name tert-butyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride
CAS Number 119483-46-4 (Distinct from L-Ile derivative: 69320-89-4)
Molecular Formula C₁₀H₂₂ClNO₂
Molecular Weight 223.74 g/mol
Stereochemistry (2S, 3R) - Inverted at

-carbon relative to L-Ile (2S, 3S)
Solubility Soluble in DMF, DCM, MeOH, Water
Function C-terminal building block; Acid-labile protection
Stereochemical Visualization

The following diagram illustrates the critical inversion at the


-carbon that differentiates the standard Isoleucine from the Allo-variant used in this protocol.

Stereochemistry cluster_0 Standard L-Isoleucine (2S, 3S) cluster_1 L-Allo-Isoleucine (2S, 3R) Ile L-Ile (2S, 3S) Natural Proteinogenic Beta_Carbon Beta-Carbon (C3) Stereocenter Ile->Beta_Carbon Methyl group Spatial Orientation Allo L-Allo-Ile (2S, 3R) Non-Proteinogenic (Target Molecule) Allo->Beta_Carbon Inverted Methyl Orientation

Figure 1: Stereochemical comparison. The inversion at C3 alters the hydrophobic interaction profile of the resulting peptide.

Strategic Application in Peptide Synthesis

Why H-Allo-Ile-OtBu?
  • Conformational Scanning: Introducing Allo-Ile constrains the side-chain orientation differently than Ile. This is used to map the precise volume of hydrophobic binding pockets in GPCR ligands (e.g., Angiotensin II analogs).

  • Orthogonality: The tert-butyl ester (OtBu) is acid-labile. It is stable to basic conditions (piperidine), making it fully compatible with Fmoc SPPS or solution-phase Fmoc strategies.

    • Advantage:[2][3][4][5][6][7][8] Allows elongation of the peptide chain at the N-terminus using Fmoc chemistry without touching the C-terminus.

    • Cleavage: Removed simultaneously with side-chain protecting groups (Boc, tBu, Trt) using Trifluoroacetic Acid (TFA).

The Hydrochloride Salt Challenge

The reagent is supplied as an HCl salt to ensure shelf stability (preventing diketopiperazine formation or hydrolysis).

  • Critical Step: The amine must be "free-based" (neutralized) in situ to react.

  • Risk: Incomplete neutralization leads to stalled coupling. Excess base can cause racemization of the incoming activated amino acid (e.g., Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH).

Experimental Protocol: Solution Phase Coupling

Objective: Couple Fmoc-AA-OH (Incoming Amino Acid) to H-Allo-Ile-OtBu.HCl to form Fmoc-AA-Allo-Ile-OtBu.

Materials Required[1][3][4][5][9][11][12][13][14][15][16]
  • Amine Component: H-Allo-Ile-OtBu.HCl (1.0 equiv)

  • Carboxyl Component: Fmoc-AA-OH (1.1 equiv)

  • Coupling Reagent: HATU (1.1 equiv) or EDC.HCl/HOBt (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIEA) (3.0 equiv total)

  • Solvent: Anhydrous DMF or DCM/DMF mixture.

Step-by-Step Methodology
Phase 1: Activation & Neutralization (The "Pre-Activation" Method)

Rationale: Pre-activating the carboxylic acid minimizes the time the free base Allo-Ile sits in solution, reducing potential side reactions.

  • Dissolve Carboxyl Component: In a round-bottom flask, dissolve Fmoc-AA-OH (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activate: Add DIEA (1.0 equiv) to the carboxyl solution. Stir for 1–2 minutes. The solution may turn yellow (formation of the active ester).

  • Prepare Amine Salt: In a separate vial, dissolve H-Allo-Ile-OtBu.HCl (1.0 equiv) in minimal DMF.

  • Neutralize & Transfer: Add DIEA (2.0 equiv) to the amine salt solution. Immediately transfer this neutralized solution dropwise into the activated Carboxyl solution.

    • Note: The total base is 3.0 equiv: 1.0 to activate the acid, 1.0 to neutralize the HCl salt, and 1.0 to maintain basic pH for the reaction.

Phase 2: Coupling Reaction[9]
  • Reaction: Stir the mixture at room temperature under nitrogen atmosphere.

  • Monitoring: Check by TLC (System: EtOAc/Hexane 1:1) or LC-MS after 1 hour.

    • Target: Disappearance of the Fmoc-AA-OH active ester and the Allo-Ile spot (stained with Ninhydrin).

    • Duration: Typically 1–4 hours.

Phase 3: Workup (Extraction)

Rationale: Efficient removal of unreacted amine and acid is crucial before deprotection.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Acid Wash (Removes unreacted Amine/Base): Wash 2x with 5% KHSO₄ or 1M HCl.

    • Warning: Do not use strong acid for prolonged periods as the OtBu ester is acid-sensitive. Quick washes are safe.

  • Base Wash (Removes unreacted Acid): Wash 2x with 5% NaHCO₃ (saturated sodium bicarbonate).

  • Brine Wash: Wash 1x with saturated NaCl.

  • Dry & Concentrate: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Phase 4: Deprotection (Optional - Final Step)

To remove the OtBu group and generate the free acid:

  • Dissolve residue in TFA/TIPS/H₂O (95:2.5:2.5) .

  • Stir for 2–3 hours.

  • Precipitate in cold diethyl ether.

Synthesis Workflow Diagram

SynthesisProtocol cluster_inputs Reagents Salt H-Allo-Ile-OtBu.HCl (Amine Salt) Neutralization Neutralization (Add DIEA 2.0 eq) Releases Free Amine Salt->Neutralization Acid Fmoc-AA-OH (Carboxylic Acid) Activation Activation (HATU + DIEA 1.0 eq) Forms Active Ester Acid->Activation Coupling Coupling Reaction (DMF, RT, 2-4h) Formation of Peptide Bond Neutralization->Coupling Activation->Coupling Workup Biphasic Workup 1. Acid Wash (Remove Amine) 2. Base Wash (Remove Acid) Coupling->Workup Product Fmoc-AA-Allo-Ile-OtBu (Protected Dipeptide) Workup->Product

Figure 2: Convergent synthesis workflow for coupling H-Allo-Ile-OtBu.HCl.

Troubleshooting & Quality Control

Racemization Check

The primary risk in this protocol is not the Allo-Ile itself (as it is the amine component), but the incoming Fmoc-AA-OH .

  • Risk Factor: Using excessive base (DIEA > 4 equiv) or prolonged activation times with HBTU/HATU can cause the incoming amino acid to racemize.

  • Detection: Use C18 RP-HPLC. Diastereomers (L-L vs D-L) often separate well.

Differentiating Allo-Ile from Ile

If you suspect your reagent lot is contaminated with standard Ile:

  • NMR: ¹H-NMR in DMSO-d6. The

    
    -proton and 
    
    
    
    -methyl signals differ slightly in chemical shift between Ile and Allo-Ile due to the magnetic anisotropy of the carbonyl group.
  • Co-injection: Inject the product spiked with a known standard of the L-Ile analog. Separation of Allo-Ile vs Ile peptides is usually achievable on standard C18 columns using a shallow gradient (e.g., 0.5% B per minute).

References

  • Chemical Identity: L-Isoleucine tert-butyl ester hydrochloride (Allo-isomer). CAS: 119483-46-4.[10][11]

  • Comparison to Standard Ile: L-Isoleucine tert-butyl ester hydrochloride. CAS: 69320-89-4.[8][12][13]

  • Synthesis Methodology: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[14][15] Chemical Reviews, 109(6), 2455-2504. (General reference for OtBu/Fmoc orthogonality).

  • Bioactive Application: Cavelier, F., et al. (2001). "The role of the methyl group in the bioactivity of monamycin." Journal of Peptide Science.
  • Coupling Reagents: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

Sources

Strategic Integration of Allo-Isoleucine in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptidomimetic drug discovery, the subtle stereochemical manipulation of side chains offers a powerful lever for optimizing pharmacokinetics and receptor affinity. L-Allo-isoleucine (Allo-Ile) , the (2S, 3R) diastereomer of the proteinogenic L-isoleucine (2S, 3S), represents a critical tool for medicinal chemists.[1] Unlike simple alanine scanning, which deletes functionality, "Allo-Scanning" retains lipophilicity while altering the spatial vector of the sec-butyl group.

This guide details the application of Allo-Ile to probe hydrophobic pockets in GPCRs and kinases, enhance proteolytic stability, and validate stereochemical purity using advanced chromatographic techniques.

Part 1: Structural & Physicochemical Properties[1]

The utility of Allo-Ile lies in its ability to maintain the exact molecular weight and lipophilicity of Isoleucine while presenting a distinct 3D topology.[2] This "isobaric but isostructural" shift is crucial for dissecting Van der Waals interactions within a binding cleft.[1][2]

Table 1: Comparative Physicochemical Profile[1]
FeatureL-Isoleucine (Ile)L-Allo-Isoleucine (Allo-Ile)Significance in Drug Design
Stereochemistry (2S, 3S)(2S, 3R)Inverts

-carbon stereocenter; alters side-chain vector.[1][2]
Formula


Isobaric; no change in mass spec signature.
Hydropathy Index 4.5~4.5Retains hydrophobic interaction potential.[1][2]

Torsion Angle
gauche (-), transgauche (+) favoredInduces local backbone conformational constraints.[1][2]
Proteolytic Stability Low (Native)HighResistant to chymotrypsin-like cleavage due to steric mismatch.[1][2]
Natural Occurrence ProteinogenicRare (MSUD metabolite, antibiotics)Low immunogenicity risk compared to fully synthetic residues.[1][2]

Part 2: Application Note – The "Allo-Scan" Methodology

Concept: The "Allo-Scan" is a systematic SAR (Structure-Activity Relationship) strategy.[1][2] By substituting native Ile residues with Allo-Ile, researchers can determine if a loss of potency is due to the presence of the bulky side chain (steric clash) or its specific orientation (pharmacophore alignment).[1][2]

Workflow Diagram: Allo-Scanning Logic

The following diagram illustrates the decision matrix for interpreting Allo-Scan data in lead optimization.

AlloScan_Workflow Start Lead Peptide Sequence (Contains Ile) Synth Synthesize Allo-Ile Analogue (Site-Specific Substitution) Start->Synth Assay Biological Assay (Binding/Potency) Synth->Assay Result_Same Potency Unchanged (Equipotent) Assay->Result_Same Result_Loss Potency Loss (>10-fold) Assay->Result_Loss Result_Gain Potency Gain (Super-agonist) Assay->Result_Gain Out_Tol Tolerant Region: Use Allo-Ile for IP protection & Stability Result_Same->Out_Tol Interpretation Out_Strict Strict Stereorequirement: (2S, 3S) Essential for Receptor Contact Result_Loss->Out_Strict Interpretation Out_Lock Conformational Lock: (2S, 3R) Accesses New Hydrophobic Pocket Result_Gain->Out_Lock Interpretation

Figure 1: Decision matrix for interpreting Allo-Isoleucine substitutions in peptide SAR studies.

Part 3: Protocol – Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating Fmoc-L-Allo-Ile requires specific attention to coupling efficiency to prevent epimerization back to L-Ile or D-allo-Ile, although the risk is lower than with Cys or His.[1][2] The primary challenge is the steric bulk at the


-carbon, which slows coupling kinetics.[2]
Materials Required[1][3][4][5][6][7][8][9][10]
  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g) for higher swelling.[1][2]

  • Amino Acid: Fmoc-L-Allo-Ile-OH (High purity >99% ee is critical).[1][2]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[1][2]

  • Solvent: DMF (Dimethylformamide), NMP (N-methyl-2-pyrrolidone).[1][2]

Step-by-Step Procedure
  • Resin Preparation:

    • Swell resin in DMF for 20 minutes.

    • Deprotect Fmoc group (20% Piperidine/DMF, 2 x 5 min).[1] Wash 5x with DMF.[1][2]

  • Coupling Reaction (The "Double Couple" Strategy):

    • Rationale: Due to steric hindrance at the

      
      -position, standard single couplings often result in deletions.[1][2]
      
    • Activation: Dissolve Fmoc-L-Allo-Ile-OH (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq).[1][2]

    • Incubation: Add activated solution to resin immediately.[1][2] Shake at Room Temperature (RT) for 60 minutes .

    • Re-coupling: Drain resin.[1][2] Do not deprotect. Repeat the coupling step with fresh reagents for another 45 minutes.

  • Capping (Critical Step):

    • To prevent truncated sequences that mimic the target peptide, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF for 10 minutes.

  • Cleavage & Isolation:

    • Cleave using TFA/TIS/H2O (95:2.5:2.[1][2]5) for 2 hours. Precipitate in cold diethyl ether.

  • Quality Control Checkpoint:

    • Self-Validation: Analyze crude via LC-MS.[1][2] Note that MS will show the correct mass even if the wrong isomer was coupled.[1][2] You must proceed to Protocol 4 for stereochemical verification.

Part 4: Protocol – Analytical Resolution (Distinguishing Ile vs. Allo-Ile)

Standard C18 HPLC often fails to resolve Ile and Allo-Ile due to their identical hydrophobicity.[2] This protocol uses Marfey’s Reagent (FDAA) or specialized mixed-mode chromatography to validate purity.[1][2]

Method A: Mixed-Mode Chromatography (Direct Analysis)

This method is preferred for intact peptides or free amino acid analysis without derivatization.[1][2]

  • Column: SIELC Primesep 100 (Mixed-mode: Hydrophobic + Cation Exchange) or equivalent.[1][2]

  • Mobile Phase A: Water + 0.1% TFA.[1][2]

  • Mobile Phase B: MeCN + 0.1% TFA.[1][2]

  • Gradient: Isocratic hold at 15% B for 10 mins, then ramp to 60% B.

  • Mechanism: The cation exchange component interacts differently with the slightly different pKa and spatial orientation of the amine in the diastereomers, providing separation where C18 fails.

Method B: NMR Spectroscopy (The "Gold Standard")

When synthetic standards are unavailable for HPLC comparison, NMR provides definitive structural proof.[1]

  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Diagnostic Signals:

    • 
      -Proton (
      
      
      
      ):
      • L-Ile: Typically

        
         4.10 - 4.20 ppm (doublet).[1][2]
        
      • L-Allo-Ile: Typically shifted upfield or exhibits a distinct coupling constant (

        
        ) due to the altered dihedral angle between 
        
        
        
        and
        
        
        .[1][2]
    • 
      -Methyl (
      
      
      
      ):
      • The methyl doublet often shows a slight chemical shift difference (approx 0.05 - 0.1 ppm difference) between the two forms.[1][2]

Visualization of Separation Logic

Analytical_Logic Sample Synthetic Peptide Sample C18 Standard C18 HPLC Sample->C18 MixedMode Primesep / Chiral Column Sample->MixedMode Result_Fail Co-elution (Cannot distinguish) C18->Result_Fail Result_Pass Baseline Separation (Confirmation) MixedMode->Result_Pass

Figure 2: Analytical workflow for distinguishing isoleucine diastereomers.

References

  • Doyle, M. P., et al. (2001).[1][2] "Stereoselective synthesis of L-allo-isoleucine." Journal of Organic Chemistry.

  • Shimohigashi, Y., et al. (1987).[1][2] "Discriminative characteristics of Isoleucine and Allo-isoleucine in the receptor binding of enkephalin analogues." Biochemical and Biophysical Research Communications.

  • Sowinski, P., et al. (2022).[1][2] "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry.

  • Mamer, O. A., et al. (2022).[1][2][3] "Chromatographic separation of underivatized branched-chain amino acids (MSUD Diagnostics)." Molecular Genetics and Metabolism.

  • Blondelle, S. E., et al. (1995).[1][2] "Design of metabolically stable peptide analogs." Antimicrobial Agents and Chemotherapy.[2] (Contextual reference for proteolytic stability of non-proteinogenic amino acids).

Sources

Application Note: High-Efficiency Solution-Phase Coupling of H-Allo-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of H-Allo-Ile-OtBu.HCl (L-allo-Isoleucine tert-butyl ester hydrochloride) into peptide backbones is a critical yet challenging step in modern drug discovery, particularly for Structure-Activity Relationship (SAR) studies targeting hydrophobic pockets. Unlike standard isoleucine, the allo-isomer possesses an inverted stereocenter at the


-carbon (

), creating unique conformational constraints.

This guide addresses the two primary chemical hurdles associated with this building block:

  • Steric Hindrance: The

    
    -branching adjacent to the nucleophilic amine significantly reduces reaction kinetics.
    
  • Salt Neutralization & Epimerization: The HCl counterion requires in situ neutralization, which, if mismanaged, can lead to base-catalyzed epimerization of the activated incoming amino acid.

This protocol utilizes COMU/Oxyma or HATU activation strategies to ensure high coupling efficiency (>95%) while preserving chiral integrity.

Strategic Analysis & Experimental Logic

The Steric Challenge

The nucleophilicity of the


-amine in H-Allo-Ile-OtBu is attenuated by the bulky sec-butyl side chain. Standard carbodiimide couplings (DIC/HOBt) often result in sluggish kinetics and incomplete conversion.
  • Solution: We employ uronium/aminium salts (HATU or COMU) . These reagents generate an active ester (OAt or Oxyma) that is significantly more reactive toward hindered amines than the OBt esters generated by HBTU.

The HCl Salt Factor

H-Allo-Ile-OtBu is supplied as a hydrochloride salt to ensure stability.

  • Mechanism:

    
    
    
  • Risk: To couple, the amine must be free (

    
    ). However, a large excess of base (e.g., DIPEA) promotes the racemization of the incoming activated amino acid via the oxazolone mechanism.
    
  • Control Strategy: We use a split-base strategy . Exact stoichiometry is used to neutralize the HCl salt, while a separate aliquot activates the carboxylic acid.

Reagent Selection: HATU vs. COMU

While HATU is the industry standard for hindered couplings, COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] methanaminium hexafluorophosphate) is recommended here as the primary choice due to its superior solubility in DMF/DCM mixtures and safer byproduct profile (dimethylmorpholine vs. potentially carcinogenic benzotriazoles).

Detailed Experimental Protocol

Materials & Stoichiometry

Assume a 1.0 mmol scale synthesis.

ComponentRoleEquivalentsMass/Vol (Approx)
H-Allo-Ile-OtBu.HCl Amine Component1.0 equiv223.7 mg
Fmoc-AA-OH Incoming Amino Acid1.1 equivVariable
COMU (or HATU)Coupling Reagent1.1 equiv471 mg (COMU)
DIPEA (Dieckmann's Base)Base2.2 equiv383

L
DMF (Anhydrous)Solvent0.1 - 0.2 M5 - 10 mL
Step-by-Step Methodology
Phase A: Preparation of the Amine (The Nucleophile)
  • Weighing: Weigh 1.0 equiv of H-Allo-Ile-OtBu.HCl into a clean, dry round-bottom flask or reaction vial.

  • Dissolution: Dissolve in 50% of the total DMF volume.

  • Neutralization (Critical Step): Add exactly 1.0 equivalent of DIPEA (174

    
    L for 1 mmol).
    
    • Why? This neutralizes the HCl specifically. Do not add excess here.

    • Observation: The solution may warm slightly. Ensure complete dissolution.

Phase B: Activation of the Incoming Amino Acid (The Electrophile)
  • Dissolution: In a separate vessel, dissolve 1.1 equiv of the incoming Fmoc-AA-OH and 1.1 equiv of COMU (or HATU) in the remaining DMF.

  • Activation: Add 1.2 equivalents of DIPEA (209

    
    L).
    
  • Incubation: Stir for 1–2 minutes only.

    • Expert Insight: Prolonged activation time (>5 mins) increases the risk of racemization of the Fmoc-AA-OH before the amine is even added.

Phase C: Coupling Reaction
  • Addition: Immediately transfer the neutralized H-Allo-Ile-OtBu solution (Phase A) into the activated acid solution (Phase B).

  • Conditions: Stir at room temperature under an inert atmosphere (

    
     or Ar).
    
  • Time: Allow to react for 60–120 minutes.

    • Note: Due to steric hindrance, reaction times < 1 hour are often insufficient.

Phase D: Monitoring (IPC - In-Process Control)
  • Method: TLC (50% EtOAc/Hexane) or LC-MS.

  • Target: Disappearance of the Fmoc-AA-OH peak and appearance of the Fmoc-AA-Allo-Ile-OtBu product mass.

  • Troubleshooting: If >10% starting material remains after 2 hours, add 0.2 equiv of COMU and 0.2 equiv DIPEA.

Phase E: Workup (Solution Phase)
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

  • Acid Wash: Wash 2x with 5% Citric Acid or 1M KHSO4.

    • Purpose: Removes unreacted amine and DIPEA.

  • Base Wash: Wash 2x with Saturated NaHCO3.

    • Purpose: Removes unreacted carboxylic acid and water-soluble coupling byproducts.

  • Brine Wash: Wash 1x with Saturated NaCl.

  • Drying: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

Workflow Visualization

PeptideCoupling cluster_Amine Amine Prep (Nucleophile) cluster_Acid Acid Prep (Electrophile) Start Start: 1.0 mmol Scale Weigh_Allo Weigh H-Allo-Ile-OtBu.HCl Start->Weigh_Allo Weigh_Fmoc Weigh Fmoc-AA-OH + COMU Start->Weigh_Fmoc Dissolve_Amine Dissolve in DMF Weigh_Allo->Dissolve_Amine Neut_HCl Add 1.0 eq DIPEA (Neutralize HCl) Dissolve_Amine->Neut_HCl Combine COMBINE SOLUTIONS (Amine into Activated Acid) Neut_HCl->Combine Free Amine Activate Add 1.2 eq DIPEA (Activate 1-2 min) Weigh_Fmoc->Activate Activate->Combine Active Ester React Reaction: 60-120 min Room Temp Combine->React Check IPC: LC-MS / TLC Complete? React->Check Check->React No (Extend Time) Workup Workup: 1. Dilute EtOAc 2. Wash Citric Acid 3. Wash NaHCO3 Check->Workup Yes Isolate Isolate Product (Dry & Concentrate) Workup->Isolate

Caption: Optimized convergent workflow for H-Allo-Ile-OtBu.HCl coupling, highlighting the parallel preparation of the salt neutralization and active ester formation.

Analytical Data & Quality Control

Upon isolation, the dipeptide Fmoc-AA-Allo-Ile-OtBu should be characterized to confirm identity and stereochemical purity.

Analytical MethodExpected ObservationNote
1H-NMR (CDCl3)

1.44 (s, 9H) for tBu group.
Distinct from methyl esters.
HPLC (C18) Single sharp peak.Allo-Ile diastereomers (Ile) usually separate by 0.5–1.0 min.
Mass Spec (ESI) [M+H]+ and [M+Na]+Confirm no -18 (dehydration) or +135 (uronium adduct) peaks.
Stereochemical Validation

To verify that the allo center (2S, 3R) has not epimerized to standard isoleucine (2S, 3S) or D-allo (2R, 3S):

  • Marfey's Analysis: If critical, hydrolyze a small aliquot (6N HCl) and derivatize with FDAA. Compare retention times against authentic L-Ile and L-Allo-Ile standards.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][3][4][5] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

Sources

use of H-Allo-Ile-OtBu.HCl in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of Allo-Isoleucine (H-Allo-Ile-OtBu.HCl) in Automated Peptide Synthesis

Executive Summary

This guide details the protocol for utilizing H-Allo-Ile-OtBu.HCl (Allo-Isoleucine tert-butyl ester hydrochloride) in automated peptide synthesizers. Unlike standard Fmoc-amino acids used for chain elongation, this specific reagent acts as a nucleophilic building block . It is primarily employed for C-terminal modification , side-chain anchoring (isopeptide bond formation), and convergent fragment condensation .

Key Technical Challenges Addressed:

  • Steric Hindrance: The

    
    -branched nature of Allo-Ile drastically reduces coupling rates.
    
  • Solubility & Stability: The HCl salt form requires precise in situ neutralization to prevent precipitation and ensure nucleophilicity.

  • Stereochemical Integrity: Preventing epimerization at the

    
    -carbon during coupling.
    

Technical Background & Mechanism

The Reagent: H-Allo-Ile-OtBu.HCl
  • Stereochemistry: (2S, 3R)-2-amino-3-methylpentanoic acid tert-butyl ester. It is a diastereomer of L-Isoleucine ((2S, 3S)).

  • Function: Provides a C-terminally protected Allo-Ile residue with a free amine (upon neutralization).

  • Protecting Group Strategy: The tert-butyl ester (OtBu) is acid-labile (cleaved by TFA) but stable to piperidine (Fmoc removal conditions). This allows the residue to remain protected during Fmoc-SPPS elongation if attached via its amine.

Strategic Applications
  • Side-Chain Anchoring: Coupling H-Allo-Ile-OtBu to the side chain of Aspartate or Glutamate (e.g., via Fmoc-Asp(ODmab)-OH or Fmoc-Glu(OAllyl)-OH) to create branched peptides.

  • Inverse Fragment Coupling: Using the reagent to cap a resin-bound carboxylic acid, creating a C-terminal Allo-Ile moiety for subsequent solution-phase usage.

Pre-Synthesis Preparation

Critical Step: The HCl salt must be neutralized to release the reactive free amine. However, mixing the salt with base (DIEA) in a stock bottle for long durations can lead to degradation or precipitation.

Table 1: Solubility & Stock Solution Parameters

ParameterSpecificationNotes
Solvent DMF (Anhydrous)NMP is an acceptable alternative for higher viscosity.
Concentration 0.2 M - 0.5 MHigher concentrations may require sonication.
Base (Neutralizer) DIEA (Diisopropylethylamine)Do NOT add to stock bottle if storage >24h is expected.
Stability 48 Hours (at RT, Neutralized)Acidic salt solution is stable for weeks at 4°C.

Automated Synthesis Protocols

Workflow A: Side-Chain Anchoring (Branched Peptide Synthesis)

Context: You have a resin-bound peptide containing a selectively deprotected Aspartate side chain (Free -COOH). You wish to couple H-Allo-Ile-OtBu to this side chain.

Step-by-Step Protocol:

  • Resin Preparation:

    • Ensure the Asp/Glu side chain is deprotected (e.g., remove ODmab with Hydrazine or OAllyl with Pd(PPh3)4).

    • Wash resin 5x with DMF.

  • Reagent Setup (Synthesizer):

    • Position A (Activator): HATU or PyBOP (0.5 M in DMF).

    • Position B (Base): DIEA (2.0 M in NMP).

    • Position C (Nucleophile): H-Allo-Ile-OtBu.HCl (0.5 M in DMF). Note: Do not premix with base.

  • Automated Coupling Cycle (Scripting):

    • Activation: Dispense Activator (HATU) and Base (DIEA) to the resin-bound acid first. Allow "Pre-activation" for 30 seconds.

    • Addition: Dispense H-Allo-Ile-OtBu.HCl solution.

    • Neutralization: Dispense a second aliquot of DIEA (equimolar to the HCl salt) immediately to neutralize the Allo-Ile salt in situ.

    • Reaction Time: 2 x 60 minutes at 50°C (or 4 hours at RT). Heat is recommended due to steric hindrance.

  • Wash:

    • Drain and wash with DMF (5x).

Workflow Visualization (Graphviz)

G Start Resin-Bound Peptide (Free Side-Chain COOH) Activation In-Situ Activation (HATU + DIEA) Start->Activation 1. Activate COOH Reagent H-Allo-Ile-OtBu.HCl (Stock Solution) Neutralization In-Situ Neutralization (Base Addition) Reagent->Neutralization 2. Dispense Coupling Coupling Reaction (Steric Hindrance Mgmt) Activation->Coupling Neutralization->Coupling 3. Add Free Amine Result Branched Peptide (Side-Chain Allo-Ile-OtBu) Coupling->Result 4. Wash & QC

Caption: Workflow for anchoring H-Allo-Ile-OtBu to a resin-bound carboxylic acid using in-situ neutralization.

Quality Control & Validation

Separating Allo-Isoleucine from Isoleucine is challenging due to their identical mass and similar hydrophobicity. Standard C18 gradients often fail to resolve them.

Method: Mixed-Mode Chromatography (Primesep 200) [1]

  • Column: Primesep 200 (SIELC), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Isocratic 20% B (or optimized gradient 10-30% B).

  • Detection: CAD (Charged Aerosol Detection) or MS (Mass Spec) is preferred as the OtBu ester has weak UV absorbance at 214 nm.

  • Expected Result: Allo-Ile typically elutes before Ile in mixed-mode systems due to differential interaction with the ion-pairing stationary phase.

Table 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of

-branch.
Switch to HATU/HOAt activation. Increase temp to 60°C. Perform double coupling.
Precipitation in Line Incompatible salt/base mix.Do not pre-mix HCl salt and DIEA in the stock bottle. Use in situ neutralization.
Epimerization (Allo -> Ile) Over-activation.Reduce base concentration during activation. Use Oxyma Pure as an additive to suppress racemization.

References

  • Stereochemical Assignment: Smith, A. B., et al. "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry, 2017. Link

  • Racemization Mechanisms: "Suppression of alpha-carbon racemization in peptide synthesis." National Institutes of Health (NIH), 2023. Link

  • HPLC Separation: "HPLC Separation of Allo-isoleucine and Isoleucine." SIELC Technologies Application Note. Link

  • Protecting Group Strategy: "The Role of Protecting Groups: Why H-Glu-OtBu is Essential." Inno Pharmchem, 2024. Link

Sources

Troubleshooting & Optimization

low coupling efficiency with H-Allo-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Coupling Efficiency with H-Allo-Ile-OtBu.HCl

Executive Summary & Core Challenge

You are likely experiencing low yields because H-Allo-Ile-OtBu.HCl presents a "perfect storm" of steric hindrance and solubility challenges.[1]

  • Steric Bulk (The

    
    -Branching Effect):  Allo-Isoleucine is 
    
    
    
    -branched.[1] Like Valine and Isoleucine, the bulk adjacent to the amine significantly lowers nucleophilicity. The "Allo" diastereomer places the
    
    
    -methyl group in a distinct spatial orientation that can further impede the approach of the activated electrophile.
  • C-Terminal Bulk: The tert-butyl (OtBu) ester is massive.[1] It acts as a steric umbrella, further shielding the N-terminal amine.[1]

  • Salt Neutralization: As a hydrochloride salt, the amine is protonated (

    
    ) and non-reactive. Incomplete neutralization due to the "buffering" effect of the bulky counter-ions or insufficient base equivalents is a silent failure mode.
    

This guide moves beyond standard protocols to address these specific mechanistic bottlenecks.

Diagnostic Workflow

Before altering your chemistry, use this decision tree to isolate the failure point.

TroubleshootingFlow Start Start: Low Yield with H-Allo-Ile-OtBu.HCl CheckBase 1. Check Base Equivalents (Is pH > 8?) Start->CheckBase CheckReagent 2. Evaluate Coupling Reagent CheckBase->CheckReagent pH OK Action_Base Increase DIPEA/NMM (Target 2.0-3.0 eq relative to Salt) CheckBase->Action_Base pH < 8 CheckSolvent 3. Check Solvent System CheckReagent->CheckSolvent Using HATU Action_Reagent Switch to HATU or COMU (Add HOAt if possible) CheckReagent->Action_Reagent Using HBTU/EDC Action_Solvent Switch to DMF/NMP (1:1) or Reduce Concentration CheckSolvent->Action_Solvent Precipitation Observed Success Proceed to Workup CheckSolvent->Success Solution Clear Action_Base->CheckReagent Action_Reagent->CheckSolvent

Figure 1: Step-wise diagnostic logic for isolating coupling failures.

Technical FAQs & Troubleshooting

Q1: I am using standard HBTU/DIPEA conditions. Why is the reaction stalling?

A: HBTU is often insufficient for sterically hindered amines like Allo-Ile. The active ester formed by HBTU (OBt ester) is moderately reactive but often fails to penetrate the steric shield of the


-branched Allo-Ile.
  • The Fix: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The resulting OAt ester benefits from the "neighboring group effect" of the pyridine nitrogen, which accelerates aminolysis by up to 100-fold compared to OBt esters [1].

  • Alternative: COMU is a safer, highly efficient alternative that often matches HATU's performance without the explosion risk of benzotriazole byproducts [2].

Q2: How do I ensure the HCl salt is fully neutralized without causing racemization?

A: This is the most critical step. You need enough base to deprotonate the HCl, but excess base can racemize the incoming activated amino acid (the Carboxylic Acid component).

  • The Math: You need exactly 1.0 equivalent of base just to strip the HCl. You need another equivalent to activate the carboxylic acid (if using uronium salts like HATU).

  • Recommendation: Use DIPEA (Diisopropylethylamine) .[2]

    • Protocol: Dissolve H-Allo-Ile-OtBu.HCl in DMF.[1] Add 1.0 eq of DIPEA and stir for 1-2 minutes before adding it to the pre-activated acid mixture.

    • Total Base: Ensure the final reaction mixture contains roughly 2.5–3.0 equivalents of base relative to the amine salt to maintain basicity throughout the reaction.

Q3: I see a new spot on TLC/LCMS that isn't product or starting material. What is it?

A: You are likely observing Epimerization or Diketopiperazine (DKP) formation.

  • Epimerization: If you use strong activation (HATU) with too much base, the incoming amino acid can racemize. Note: Allo-Ile itself is less prone to racemization here because it is the nucleophile, but the electrophile is vulnerable.

  • DKP Formation: If H-Allo-Ile-OtBu is being coupled to a dipeptide (making a tripeptide), the free amine can attack the internal amide bond of the dipeptide, cleaving the chain and forming a cyclic DKP byproduct. This is exacerbated by the slow coupling rate of the hindered amine.

Q4: Should I use heat?

A: Proceed with extreme caution. While heating (e.g., microwave at 50°C) improves kinetics for hindered couplings, it significantly increases the risk of epimerization of the activated acid component.

  • Strategy: Try double coupling at room temperature first. If heating is necessary, limit it to 40°C and use Collidine (TMP) instead of DIPEA, as it is less likely to induce base-catalyzed racemization [3].[1]

Optimized Experimental Protocol

Objective: Coupling Fmoc-AA-OH (Carboxylic Acid) to H-Allo-Ile-OtBu.HCl (Amine).

ParameterSpecificationNotes
Concentration 0.1 M - 0.2 MHigher concentration drives kinetics.[1]
Solvent Anhydrous DMFIf solubility is poor, add 10-20% NMP.[1]
Coupling Reagent HATU (1.1 eq)Preferred over HBTU/PyBOP.
Base DIPEA (3.0 eq total)Split addition (see below).
Time 2 - 16 HoursMonitor via LCMS; Kaiser test is not applicable (solution phase).[1]

Step-by-Step Procedure:

  • Activation (Vial A):

    • Dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq).

    • Stir for 30 seconds. (Do not over-activate; OAt esters are unstable over long periods).

  • Neutralization (Vial B):

    • Dissolve H-Allo-Ile-OtBu.HCl (1.0 eq) in minimal DMF.[1]

    • Add DIPEA (1.0 eq) explicitly to neutralize the salt.

    • Critical: Ensure the solid fully dissolves.

  • Coupling:

    • Immediately add the contents of Vial B (Amine) to Vial A (Activated Acid).

    • Stir under nitrogen/argon atmosphere.

  • Monitoring:

    • Check LCMS at 1 hour. If <50% conversion, add a second portion of HATU (0.5 eq) and DIPEA (0.5 eq).

Comparative Data: Reagents for Hindered Amines

The following table summarizes relative coupling efficiencies for


-branched amines (e.g., Allo-Ile, Val, Aib) based on literature precedents [4].
ReagentRelative EfficiencyRacemization RiskRecommendation
DIC/HOBt LowLowAvoid for Allo-Ile.[1] Too slow.
HBTU/DIPEA ModerateLowStandard, but likely to stall.
PyBOP/DIPEA Moderate-HighLowGood alternative if HATU fails.[1]
HATU/HOAt Very High ModerateGold Standard for this reaction.
COMU HighLowExcellent "Green" alternative to HATU.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3] Journal of the American Chemical Society. Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for H-D-Ala-OtBu.HCl in Peptidomimetic Synthesis. Link

  • Sigma-Aldrich. (2024).[1] Peptide Coupling Reagents Guide. Link

Sources

side reactions involving H-Allo-Ile-OtBu.HCl during peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Product: H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride) Application: Solid-Phase Peptide Synthesis (SPPS), Solution Phase Synthesis, Peptidomimetics Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

H-Allo-Ile-OtBu.HCl is a specialized building block used to introduce stereochemical diversity (the (2S, 3R) diastereomer of Isoleucine) into peptide chains. Its utility, however, is counterbalanced by three primary synthetic challenges:

  • Steric Hindrance: The

    
    -branched side chain significantly retards coupling rates.
    
  • Epimerization Risk: Activation of the carboxylate can lead to loss of chirality at the

    
    -carbon, converting L-Allo-Ile into D-Ile.
    
  • Diketopiperazine (DKP) Formation: As a C-terminal ester, it is prone to premature cyclization and cleavage.

This guide addresses these issues with mechanistic insights and validated protocols.

Topic 1: Stereochemical Integrity (Epimerization)

Q: I am detecting a diastereomeric impurity (approx. 5-15%) in my crude peptide. Is H-Allo-Ile-OtBu unstable?

A: The starting material is likely stable, but the coupling conditions are causing epimerization.

The Mechanism: Allo-Isoleucine is a


-branched amino acid. During coupling (when H-Allo-Ile-OtBu is the nucleophile, this is less of an issue, but if you are activating a fragment containing C-terminal Allo-Ile, it is critical). However, the most common issue with H-Allo-Ile-OtBu is when it is used as the amine component  (nucleophile) and the incoming amino acid is activated.

Wait, clarification: If H-Allo-Ile-OtBu is the amine component (C-terminus), it does not racemize during its own attachment. The risk of racemization for H-Allo-Ile-OtBu occurs if you are performing fragment condensation where Allo-Ile is the activated C-terminus, OR if the basic conditions used to neutralize the HCl salt are too harsh, promoting enolization.

More likely scenario: You are observing the epimerization of the incoming amino acid because the H-Allo-Ile amine is sterically hindered (poor nucleophile). Slow coupling allows the activated incoming amino acid to sit in solution longer, increasing its window for racemization (via oxazolone formation).

Visualizing the Risk (Oxazolone Pathway):

Epimerization ActivatedAA Activated Incoming AA (O-Acylisourea) Oxazolone Oxazolone Intermediate (Azlactone) ActivatedAA->Oxazolone Slow Coupling Promotes Cyclization L_Product Desired Peptide (L-L Isomer) ActivatedAA->L_Product + Allo-Ile (Slow) Oxazolone->ActivatedAA Reversible D_Product Epimerized Impurity (D-L Isomer) Oxazolone->D_Product Base-Catalyzed Epimerization + Allo-Ile AlloIle H-Allo-Ile-OtBu (Sterically Hindered Nucleophile) AlloIle->L_Product Nucleophilic Attack

Figure 1: The "Slow Coupling" trap. Because Allo-Ile is bulky, the incoming activated amino acid waits longer to react, increasing the probability of it cyclizing into an Oxazolone and racemizing.

Troubleshooting Protocol:

  • Switch Bases: Avoid DIPEA (Diisopropylethylamine) if possible during the coupling step. Use TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker base that is sufficient to neutralize the HCl salt but less likely to strip the

    
    -proton from the activated species [1].
    
  • Change Coupling Reagents:

    • Avoid: HATU/HBTU (High reactivity but high risk of epimerization if the nucleophile is slow).

    • Recommended:DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1] This combination generates an active ester that is less prone to oxazolone formation than the uronium salts, maintaining chirality even with slow nucleophiles [2].

Topic 2: Coupling Efficiency (Steric Hindrance)

Q: My coupling yield is stuck at <80% even after 2 hours. How do I force the reaction?

A: The


-branch (methyl group at C3) of Allo-Ile creates a "steric wall" that blocks the approach of the incoming activated amino acid.

Optimization Strategy:

ParameterStandard ProtocolRecommended for H-Allo-Ile-OtBu
Concentration 0.1 - 0.2 M0.3 - 0.5 M (High concentration drives kinetics)
Temperature Room Temp (25°C)50°C (Microwave or Conventional) Caution: Only if Cys/His are absent.
Reagent HBTU/DIPEACOMU/Oxyma/Collidine or HATU/HOAt/Collidine
Cycles Single CouplingDouble Coupling (1 hr + 1 hr fresh reagents)

The "Soft-Hard" Protocol:

  • Neutralization: Dissolve H-Allo-Ile-OtBu.HCl in DMF. Add 1.0 eq of Collidine to neutralize the HCl. Do not use excess base yet.

  • Activation: Pre-activate the incoming amino acid (e.g., Fmoc-Phe-OH) with DIC/Oxyma for 2 minutes.

  • Addition: Combine.

  • Chase: If the Kaiser test is still positive after 1 hour, perform a second coupling using a smaller, more reactive species like HATU for a short burst (15 mins).

Topic 3: Diketopiperazine (DKP) Formation

Q: Mass spec shows a peak corresponding to [M - (Residue1 + Residue2)]. Is my peptide cleaving?

A: Yes, you are seeing Diketopiperazine (DKP) formation . This is a specific risk for C-terminal esters like H-Allo-Ile-OtBu.

The Mechanism: After you couple the second amino acid (AA2) and remove its Fmoc group, the free amine of AA2 can curl back and attack the carbonyl of the Allo-Ile-OtBu ester. This cyclizes the dipeptide, cleaving it from the rest of the chain (or preventing further growth in solution).

  • Risk Factor: Extremely high if AA2 is Proline , Glycine , or a D-amino acid.

  • Catalyst: Basic conditions (e.g., 20% Piperidine used for Fmoc removal).

DKP Step1 Fmoc-AA2-AlloIle-OtBu Step2 Free Amine: H-AA2-AlloIle-OtBu Step1->Step2 Fmoc Deprotection (Base) Transition Nucleophilic Attack (N-term attacks Ester) Step2->Transition Conformational Folding Result DKP Byproduct (Cyclic Dipeptide) + Loss of OtBu Transition->Result Cyclization & Cleavage

Figure 2: DKP formation pathway. The free amine of the second residue attacks the C-terminal ester, ejecting the tert-butyl group and forming a cyclic byproduct.

Prevention Guide:

  • Use Trityl Protection (Solution Phase): If possible, use Trityl (Trt) protection for the N-terminus of AA2 instead of Fmoc. Trt can be removed with mild acid (1% TFA), avoiding the basic conditions that catalyze DKP formation.

  • Short Deprotection Times (SPPS/Fmoc): If using Fmoc, reduce deprotection time. Use 20% Piperidine/0.1M HOBt in DMF. The HOBt suppresses the DKP side reaction by buffering the basicity [3].

  • Bulky Groups Help: Ironically, the steric bulk of Allo-Ile helps prevent DKP compared to Glycine, but if AA2 is Proline, the risk remains critical.

Topic 4: Handling the HCl Salt

Q: Can I just add DIPEA to the coupling mixture to handle the .HCl salt?

A: You can, but "In Situ Neutralization" requires precision.

If you add the base to H-Allo-Ile-OtBu.HCl before adding the activated amino acid, the free amine sits in a basic solution. This can lead to:

  • Hydrolysis: Slow hydrolysis of the OtBu ester if water is present.

  • Air Oxidation: Free amines can oxidize over time.

Best Practice (Salt Exchange): For critical applications, perform a quick liquid-liquid extraction to remove the HCl before reaction:

  • Dissolve H-Allo-Ile-OtBu.HCl in EtOAc.

  • Wash once with saturated NaHCO₃ (cold).

  • Wash once with Brine.

  • Dry over Na₂SO₄ and concentrate.

  • Use the free amine immediately.

If you must use in situ neutralization: Add the base (Collidine or NMM) simultaneously with the coupling reagent, not significantly beforehand.

References

  • ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Retrieved from [Link]

Sources

Introduction: Navigating the Challenges of Sterically Hindered Residues

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Topic: Optimizing Coupling Conditions for Sterically Hindered Amino Acids For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

In the field of peptide synthesis, the incorporation of sterically hindered amino acids—such as α,α-disubstituted residues (e.g., Aib, α-aminoisobutyric acid), N-methylated amino acids, or β-branched amino acids (Val, Ile)—represents a significant synthetic hurdle. Standard solid-phase peptide synthesis (SPPS) protocols often result in low coupling yields, incomplete reactions, and potential epimerization. This guide provides in-depth, field-proven insights and troubleshooting strategies to overcome these challenges, ensuring the successful synthesis of complex peptides.

Frequently Asked Questions (FAQs)

Q1: What defines a "sterically hindered" amino acid?

A: A sterically hindered amino acid possesses bulky substituents on or near its α-carbon or α-amino group. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down or preventing the formation of the peptide bond. Key examples include:

  • α,α-disubstituted amino acids: Aib (α-aminoisobutyric acid), where the α-carbon has two methyl groups.

  • β-branched amino acids: Valine (Val) and Isoleucine (Ile), with branching at the β-carbon.

  • N-methylated amino acids: Residues where the backbone amide nitrogen is methylated, reducing its nucleophilicity and adding bulk.

  • Residues with bulky side-chain protecting groups: For example, Arginine protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

Q2: Why do my standard coupling protocols (e.g., DIC/HOBt) fail for these residues?

A: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with additives like 1-Hydroxybenzotriazole (HOBt) form active esters that are often not reactive enough to overcome the significant energy barrier imposed by steric hindrance.[1][2] The reaction kinetics are too slow, leading to incomplete acylation of the N-terminal amine. For particularly challenging couplings, you need a more potent activation strategy.

Q3: What are the tell-tale signs of a failed or incomplete coupling reaction?

A: The most direct method for monitoring reaction completion is a qualitative colorimetric test on a few resin beads.

  • Positive Kaiser Test (Blue Beads): Indicates the presence of unreacted primary amines, signaling an incomplete coupling.

  • Positive Chloranil Test (Blue/Green Beads): Used to detect unreacted secondary amines (e.g., after coupling to Proline or an N-methylated residue). Beyond these tests, downstream analysis of the crude peptide by LC-MS will reveal the consequences of failed couplings, such as the presence of deletion sequences (truncated peptides) or peptides capped by subsequent reagents, leading to low purity and yield of the target peptide.[3]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental issues with a focus on the underlying chemical principles and actionable solutions.

Problem 1: Low Coupling Efficiency & Deletion Sequences

This is the most common issue when dealing with hindered residues. The solution lies in systematically enhancing the potency of your coupling chemistry.

For hindered couplings, carbodiimides are often insufficient. Aminium/Uronium or Phosphonium salt-based reagents are required as they generate more highly reactive active ester intermediates.[4]

  • Mechanism Insight: The superiority of reagents like HATU lies in the nature of the active ester they form. HATU generates a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance (neighboring group participation), which accelerates the aminolysis step.[2][4] This makes it more effective than its HOBt-based counterpart, HBTU.[5][6]

  • Data-Driven Decision Making:

Coupling ReagentClassActive Ester FormedKey Advantage for Hindered CouplingsConsiderations
DIC/HOBt CarbodiimideOBt-esterLow cost, good for routine synthesis.Often insufficient for hindered residues; risk of racemization.[1][2]
HBTU AminiumOBt-esterMore effective than carbodiimides.Can cause guanidinylation of the free N-terminus if not pre-activated.[4][7]
HATU AminiumOAt-ester"Gold standard" for difficult couplings due to highly reactive ester and anchimeric assistance.[2][4][5]Higher cost; potential for guanidinylation side reaction.[8]
COMU AminiumOxyma-esterReactivity comparable or superior to HATU; non-explosive byproducts.[1][9]Limited solution stability.[4]
PyBOP/PyBrOP PhosphoniumOBt/OBr-esterPyBrOP is highly reactive and effective for N-methyl and Aib residues.PyBrOP can increase racemization risk with prolonged coupling times.[1]

For hindered amino acids, a standard 30-60 minute coupling time may be insufficient.

  • Actionable Step: Extend the coupling time to 2-4 hours or perform a "double coupling," where after the first coupling, the vessel is drained and the resin is treated with a fresh solution of activated amino acid for a second reaction cycle.[10][11]

Elevating the temperature can provide the necessary energy to overcome the activation barrier and disrupt peptide chain aggregation, which can also hinder coupling.[3][12]

  • Microwave-Assisted SPPS: Microwave energy is a highly efficient way to heat the reaction, dramatically accelerating coupling kinetics for difficult sequences.[3][13][14] Temperatures of 60-75°C are commonly used.[3][10]

  • Conventional Heating: If a microwave synthesizer is unavailable, the reaction vessel can be heated to 35-50°C using a heating mantle.[12]

Problem 2: Epimerization (Racemization) of the Amino Acid

Aggressive activation conditions required for hindered couplings can increase the risk of epimerization, where the stereochemistry at the α-carbon is inverted. This occurs via abstraction of the α-proton, often through an oxazolone intermediate.[1][15]

The base used during activation plays a critical role.

  • Mechanism Insight: N,N-Diisopropylethylamine (DIPEA) is a strong, non-nucleophilic base commonly used in SPPS. However, its strength can promote α-proton abstraction. 2,4,6-Collidine is a bulkier, slightly weaker base. Its steric hindrance makes it less efficient at abstracting the α-proton, thereby reducing the risk of epimerization, while still being effective at promoting the coupling reaction.[1]

  • Recommendation: For couplings known to be at high risk of racemization, substitute DIPEA with 2,4,6-Collidine or N-Methylmorpholine (NMM).[1]

Additives like HOAt and OxymaPure are more effective at suppressing racemization than HOBt.[2][15][16] Their corresponding active esters are highly reactive, leading to rapid aminolysis that outcompetes the rate of epimerization.[2]

Advanced Strategies for "Impossible" Sequences

When even the most potent coupling reagents fail, more advanced techniques are required.

Use of Pseudoproline Dipeptides

Peptide chain aggregation, where the growing peptide folds back on itself via hydrogen bonds, can make the N-terminus inaccessible.[15] Pseudoproline dipeptides are powerful tools to disrupt this secondary structure formation.[15][17]

  • How it Works: A pseudoproline is a temporary, reversible modification of a Ser or Thr residue into a proline-like oxazolidine ring. This introduces a "kink" in the peptide backbone, disrupting hydrogen bonding patterns that lead to aggregation.[15][18] The native structure is fully restored during the final acidic cleavage step.[15]

  • Application: Insert a pseudoproline dipeptide (e.g., Fmoc-Phe-Thr(ψMe,Mepro)-OH) every 6-8 residues within a sequence prone to aggregation to maintain its solubility and reactivity.[11]

Fragment Condensation

For very long or extremely difficult peptides, synthesizing the entire sequence linearly may be impractical.

  • Strategy: The peptide is synthesized in several smaller, protected fragments. These fragments are then purified and ligated together in solution or on the solid phase to form the final product.[19][20]

  • Native Chemical Ligation (NCL): A powerful fragment condensation method where a peptide fragment with a C-terminal thioester is reacted with another fragment containing an N-terminal Cysteine residue.[21] This technique is essential for the synthesis of small proteins.[21]

Visualizations & Key Workflows

Diagram: HATU Activation Mechanism

This diagram illustrates why HATU is superior for hindered couplings. The key is the formation of the highly reactive OAt-ester, facilitated by the HOAt moiety.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt (Highly Reactive Ester) AA_COOH->Active_Ester + HATU + Base HATU HATU Base Base (DIPEA) Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->Peptide_Bond + H2N-Peptide-Resin Peptide_NH2 H2N-Peptide-Resin HOAt HOAt (byproduct) Peptide_Bond->HOAt releases

Caption: Mechanism of amino acid activation using HATU.

Diagram: Troubleshooting Workflow for Low Coupling Yield

A logical decision tree for addressing incomplete coupling reactions.

Troubleshooting_Workflow Start Low Coupling Yield (Positive Kaiser Test) Check_Reagent Is the coupling reagent potent enough? (e.g., DIC/HOBt) Start->Check_Reagent Upgrade_Reagent Upgrade to HATU, HCTU, or COMU Check_Reagent->Upgrade_Reagent No Check_Conditions Are reaction conditions optimized? Check_Reagent->Check_Conditions Yes Upgrade_Reagent->Check_Conditions Double_Couple Perform Double Coupling & Extend Time (2-4h) Check_Conditions->Double_Couple No Check_Aggregation Is aggregation suspected? (hydrophobic sequence) Check_Conditions->Check_Aggregation Yes Increase_Temp Increase Temperature (50°C or Microwave) Double_Couple->Increase_Temp Increase_Temp->Check_Aggregation Use_Pseudo Re-synthesize using Pseudoproline Dipeptides Check_Aggregation->Use_Pseudo Yes Success Coupling Complete (Negative Kaiser Test) Check_Aggregation->Success No Use_Pseudo->Success

Caption: Decision tree for troubleshooting low coupling efficiency.

Protocols: Field-Validated Methodologies

Protocol 1: High-Efficiency Coupling of a Hindered Amino Acid (e.g., Aib)

This protocol is designed for manual SPPS to maximize the incorporation of a challenging residue.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.[5][7] Confirm the presence of free amines with a positive Kaiser test.[5]

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-Aib-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in a minimal volume of DMF.

  • Activation: Add 2,4,6-Collidine (8 eq.) to the activation solution and vortex briefly for 1-2 minutes. Pre-activation is crucial to prevent side reactions.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly, and perform a Kaiser test. If the test is still positive, perform a second coupling (double couple) with fresh reagents for another 2 hours.

  • Washing: Once the Kaiser test is negative (beads are yellow/colorless), drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove all residual reagents and byproducts.[5]

Protocol 2: Capping Unreacted Amines after a Failed Coupling

If a coupling cannot be driven to completion, it is critical to cap the unreacted N-termini to prevent the formation of deletion sequences.

  • Wash: After the final coupling attempt, wash the resin with DMF (3x).

  • Capping Solution: Prepare a solution of 10% Acetic Anhydride and 1% DIPEA in DMF.

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Confirmation & Wash: Perform a Kaiser test, which should now be negative. Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next Fmoc deprotection step.[12]

References

  • Coupling Reagents. Aapptec Peptides. [Link]

  • HATU in Modern Peptide Synthesis: Mechanism, Selectivity, and Applications. Online Inhibitor. [Link]

  • Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage. [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Using double coupling to improve your peptide synthesis. Biotage. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Institutes of Health. [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. National Institutes of Health. [Link]

  • Epimerisation in Peptide Synthesis. National Institutes of Health. [Link]

  • Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. National Institutes of Health. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Publications. [Link]

  • Long peptide Synthesis. JPT. [Link]

  • Introduction to Peptide Synthesis. National Institutes of Health. [Link]

  • Custom Peptide Synthesis: Choosing the Right Method for Your Sequence. Neuland Labs. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. RSC Publishing. [Link]

  • Epimerisation of Peptide. Bentham Science. [Link]

Sources

Technical Support Center: Troubleshooting Aggregation in Allo-Isoleucine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist Topic: Allo-Isoleucine (allo-Ile) Incorporation & Aggregation Management

Introduction: The Allo-Isoleucine Paradox

Welcome to the technical support hub for allo-isoleucine peptides. You are likely here because you are encountering the "Allo-Ile Paradox": the very feature that makes allo-Ile valuable—its resistance to proteolysis and ability to lock specific backbone conformations—is driving your peptide into insoluble aggregates.

Allo-isoleucine is a diastereomer of isoleucine with an inverted stereocenter at the


-carbon ((2S, 3R)-2-amino-3-methylpentanoic acid). Like Valine and Isoleucine, it is 

-branched
. This creates significant steric bulk adjacent to the peptide backbone. In synthesis, this hinders coupling; in solution, it promotes hydrophobic collapse and

-sheet lamination (amyloid-like fibrillization).

This guide provides self-validating protocols to troubleshoot these issues from synthesis to storage.

Module 1: Synthesis Troubleshooting

Issue: Low yield, deletion sequences, or resin aggregation.

The Mechanism: The


-branching of allo-Ile creates a "steric wall" that protects the nucleophilic amine. If allo-Ile is followed by or preceded by another bulky residue (Val, Ile, Thr, or another allo-Ile), coupling rates drop exponentially. This leads to "deletion sequences" (missing amino acids) which often have different solubility profiles and act as nucleation seeds for aggregation.
Diagnostic Workflow: The Coupling Check

Q: My crude purity is low. Is it aggregation on-resin or poor coupling?

A: Perform the Micro-Cleavage Test .

  • Take 5 mg of resin after the allo-Ile coupling step.

  • Cleave for 30 mins.

  • Analyze via HPLC/MS.

    • Result A: Main peak is Target + allo-Ile. -> Proceed.

    • Result B: Main peak is Target (missing allo-Ile). -> Coupling Failure.

Corrective Protocol: The Steric Breaker Method

If coupling fails, implement this tiered protocol. Do not proceed to the next tier unless the previous one fails.

TierMethodTechnical Rationale
1 Double Coupling Re-treat resin with fresh reagents (e.g., HATU/HOAt) for 2x the standard time.
2 Elevated Temperature Heat coupling reaction to 50°C (microwave or water bath). Warning: Watch for racemization (use OxymaPure).
3 Chaotropic Wash Wash resin with 0.1M LiCl in DMF before coupling to disrupt inter-chain H-bonds (resin aggregation).
4 Pseudoproline Dipeptides If allo-Ile is preceded by Ser/Thr, use a pseudoproline dipeptide unit to induce a "kink" and break

-sheet structures on-resin.
Visualization: Synthesis Logic Flow

SynthesisTroubleshooting start Start: Low Yield / Deletion check_seq Check Sequence: Is allo-Ile adjacent to Val, Ile, Thr, or allo-Ile? start->check_seq beta_branch High Steric Hindrance Detected check_seq->beta_branch Yes standard_couple Standard Coupling Issue check_seq->standard_couple No action_heat Protocol: Heat to 50°C + Double Couple beta_branch->action_heat action_solvent Protocol: Use DBU/LiCl to disrupt aggregation standard_couple->action_solvent end Verify via Micro-Cleavage action_heat->end Re-analyze action_solvent->end Re-analyze

Figure 1: Decision tree for troubleshooting synthetic failures involving steric hindrance at the allo-Ile site.

Module 2: Solubilization & Purification

Issue: Peptide precipitates during HPLC or is insoluble in water.

The Mechanism: Allo-Ile is highly hydrophobic. When multiple allo-Ile residues are present, they form a "hydrophobic core" that excludes water. Furthermore, the stereochemistry of allo-Ile can stabilize


-strand conformations, leading to rapid gelation (fibril formation) in aqueous buffers.
The Solubilization Matrix

Use this table to select the correct solvent before attempting purification or assay.

Peptide Charge (at pH 7)Primary Solvent (Dissolution)Diluent (for HPLC/Assay)Mechanism
Acidic (Net -) 0.1% NH₄OH or 10% Ammonium BicarbonateWater/BufferDeprotonation increases repulsion between chains.
Basic (Net +) 10% Acetic AcidWater/BufferProtonation increases repulsion.
Neutral / Hydrophobic HFIP (Hexafluoroisopropanol) or DMSOWater (Dropwise)HFIP disrupts secondary structure (

-helices and

-sheets) powerfully.
Aggregated (Gelled) 6M Guanidine HCl or 8M UreaBuffer (Dialysis required)Chaotropes denature the aggregates completely.
Q&A: Purification Blockages

Q: My peptide elutes as a broad, tailing peak or "ghost peaks" on HPLC. A: This indicates on-column aggregation. The peptide is transitioning between monomer and aggregate forms during elution.

  • Fix: Heat the column to 40-60°C.

  • Fix: Use a C4 column instead of C18 (lower hydrophobicity reduces irreversible binding).

  • Fix: Add 10-20% isopropanol or HFIP to Mobile Phase B.

Q: I dissolved it in DMSO, but it precipitated when I added water. A: You triggered "Hydrophobic Collapse."

  • Protocol: Do not add water to the peptide. Add the peptide/DMSO solution dropwise into the vortexing water/buffer. This prevents local high concentrations that trigger nucleation.

Module 3: Storage & Stability (The "Gelation" Issue)

Issue: Sample was clear yesterday but is cloudy or gelled today.

The Mechanism: Peptides containing allo-Ile are prone to forming amyloid-like fibrils over time. This is a thermodynamic trap. Once formed, these


 aggregates are extremely stable and biologically inactive.
Validation Experiment: Thioflavin T (ThT) Assay

Before using a stored peptide, validate its structural integrity.

  • Mix 10 µM peptide with 20 µM Thioflavin T in buffer.

  • Measure fluorescence (Ex: 440nm, Em: 480nm).

  • High Fluorescence = Amyloid Fibrils present (Do not use for bio-assays).

  • Low Fluorescence = Monomeric/Amorphous (Safe to use).

Visualization: Solubilization & Recovery Workflow

SolubilityWorkflow sample Lyophilized Peptide water_test Test in Water sample->water_test insoluble Insoluble/Cloudy water_test->insoluble Fails charge_check Check Net Charge insoluble->charge_check acidic Acidic (-) charge_check->acidic basic Basic (+) charge_check->basic neutral Neutral/Hydrophobic charge_check->neutral nh4oh Add 0.1% NH4OH acidic->nh4oh acetic Add 10% Acetic Acid basic->acetic organic Add HFIP or DMSO neutral->organic assay Dilute for Assay nh4oh->assay acetic->assay organic->assay

Figure 2: The "Self-Validating" Solubilization Protocol. Always determine charge before selecting a solvent.

References

  • GenScript. Peptide Solubility Guidelines. [Link]

  • National Institutes of Health (PMC). Aggregation Mechanism of Alzheimer's Amyloid β-Peptide Mediated by α-Strand/α-Sheet Structure. (Context on beta-sheet/hydrophobic aggregation mechanisms). [Link]

  • Royal Society of Chemistry. A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine. [Link]

purification of peptides synthesized with H-Allo-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Peptides Synthesized with H-Allo-Ile-OtBu.HCl

Core Technical Overview

Product Context: H-Allo-Ile-OtBu.HCl is the hydrochloride salt of the tert-butyl ester of L-allo-isoleucine. Unlike standard L-isoleucine (2S,3S), L-allo-isoleucine possesses the (2S,3R) configuration. This building block is primarily used in solution-phase synthesis or convergent synthesis strategies where the C-terminus must be protected as an ester to prevent polymerization while the free amine acts as the nucleophile.

The Purification Challenge: The primary difficulty in purifying peptides containing allo-isoleucine is distinguishing the desired product from its stereoisomers.

  • Diastereomeric Contamination: The starting material may contain trace L-isoleucine (2S,3S).

  • Epimerization (Racemization): During coupling, the

    
    -carbon of L-allo-Ile can epimerize from (2S) to (2R), resulting in the formation of D-isoleucine  (2R,3R) residues within the peptide chain.
    
  • Hydrophobic Aggregation: Allo-isoleucine is highly hydrophobic, leading to peptide aggregation and broad peaks during HPLC.

Troubleshooting Guide

Issue 1: "My HPLC chromatogram shows a 'split' peak or a shoulder on the main peak."

Diagnosis: This is likely diastereomeric impurity . The "shoulder" is often the L-Ile or D-Ile analog of your target peptide. Because they share identical mass, MS alone cannot distinguish them. Root Cause:

  • Contaminated Starting Material: Commercial H-Allo-Ile-OtBu.HCl often contains 0.5–2% L-Ile.

  • Epimerization: If the Allo-Ile residue was activated (e.g., if it wasn't the C-terminal residue but used in a fragment condensation), base-catalyzed enolization at the

    
    -carbon may have occurred.
    

Corrective Action:

  • Optimize Gradient: Shallow gradients are essential. Use a slope of 0.25% to 0.5% B per minute rather than the standard 1% B/min.

  • Temperature Control: Lower the column temperature to 15–20°C . Separation of Ile/Allo-Ile diastereomers is often entropy-driven; lower temperatures can enhance resolution by reducing conformational interconversion rates.

  • Column Switching: If C18 fails, switch to a Phenyl-Hexyl or C30 column. These stationary phases offer alternative selectivity based on

    
    -
    
    
    
    interactions or shape selectivity, which can better resolve the subtle steric differences between the ethyl and methyl groups at the
    
    
    -position.
Issue 2: "The peptide is insoluble or elutes as a broad smear."

Diagnosis: Hydrophobic aggregation. The tert-butyl group (if still present) and the isoleucine side chain contribute significantly to hydrophobicity. Corrective Action:

  • Chaotropic Agents: Add 0.1 M NaClO₄ (sodium perchlorate) to the mobile phase. This disrupts hydrogen bonding networks and aggregation.

  • Elevated Temperature: Conversely to the diastereomer separation issue, if purity is confirmed but peak shape is poor due to aggregation, increase column temperature to 60°C (ensure column stability). Note: This trades resolution for peak shape.

  • Solvent System: Switch from Acetonitrile/Water to Isopropanol/Acetonitrile/Water (e.g., 50:50 B solvent). Isopropanol has stronger solvating power for hydrophobic peptides.

Issue 3: "I observe a mass shift of +56 Da or +100 Da in the crude."

Diagnosis: Incomplete deprotection.

  • +56 Da: Retention of a tert-butyl (tBu) group.

  • +100 Da: Retention of a Boc group (if used upstream). Root Cause: H-Allo-Ile-OtBu.HCl is often used in strategies where the OtBu is removed last. The steric bulk of the allo-isoleucine side chain (beta-branched) can hinder the acidolysis of the C-terminal ester. Corrective Action:

  • Extend the TFA cleavage time. Use a "scavenger-rich" cocktail (e.g., TFA:TIPS:H2O 95:2.5:2.5) and stir for 3–4 hours instead of the standard 2 hours.

Frequently Asked Questions (FAQs)

Q1: How do I handle the HCl salt form (H-Allo-Ile-OtBu.HCl) in coupling reactions? A: You must neutralize the HCl salt in situ to release the free amine for coupling. Add exactly 1.0 equivalent of a tertiary base like DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine) to the reaction mixture.

  • Warning: Do not use an excess of base (e.g., >1.2 eq) during coupling, as this promotes epimerization of the activated carboxyl component reacting with the Allo-Ile.

Q2: Can I distinguish L-Allo-Ile and L-Ile peptides by Mass Spectrometry? A: No. They are isomers with identical molecular weights. You must use high-resolution RP-HPLC or LC-MS/MS with fragmentation patterns that might differ slightly, but chromatographic separation is the gold standard. NMR (


H or 

C) is the definitive method for structural validation.

Q3: Which HPLC column is best for Allo-Ile peptides? A: While C18 is the workhorse, C30 (Triacontyl) columns are superior for separating hydrophobic structural isomers. The long alkyl chains provide greater "shape selectivity," interacting differently with the spatial arrangement of the methyl/ethyl groups on the Allo-Ile side chain.

Experimental Protocol: High-Resolution Purification Workflow

Objective: Isolate high-purity peptide containing L-Allo-Ile, free of D-Ile or L-Ile diastereomers.

Table 1: Mobile Phase Composition

Component Solvent A (Aqueous) Solvent B (Organic)
Base Solvent Milli-Q Water Acetonitrile (HPLC Grade)
Modifier 0.1% TFA (Trifluoroacetic acid) 0.1% TFA

| Optional Additive | 10% Isopropanol (if aggregation occurs) | — |

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve crude peptide in 20% Acetonitrile / 80% Water . If insoluble, add minimal DMSO or DMF (max 5% v/v).

    • Filter through a 0.22 µm PTFE filter to remove particulates.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet any aggregates.

  • Screening Run (Analytical):

    • Column: C18, 4.6 x 150 mm, 5 µm, 100 Å.

    • Gradient: 5% to 95% B over 20 minutes (Linear).

    • Flow: 1.0 mL/min.[1][2]

    • Goal: Identify the approximate elution %B of the target peptide.

  • Focused Gradient Optimization (Critical Step):

    • Calculate the elution %B from the screening run (e.g., peptide elutes at 40% B).

    • Design a shallow gradient centered on this value:

      • Start: 35% B

      • End: 45% B

      • Time: 20 minutes (Slope: 0.5% B/min ).

    • Temperature: Set column oven to 15°C (or room temp if uncontrolled).

  • Preparative Purification:

    • Scale up the optimized shallow gradient to the prep column.

    • Fraction Collection: Collect peaks in small slices (e.g., 0.5 minute intervals) across the main peak, especially the leading and trailing edges where diastereomers often co-elute.

  • Purity Verification:

    • Re-analyze fractions using an orthogonal method (e.g., change modifier from TFA to Formic Acid, or use a Phenyl-Hexyl column) to ensure no hidden impurities exist under the main peak.

Visual Guide: Purification Decision Tree

PurificationWorkflow Start Crude Peptide (Synthesized with H-Allo-Ile-OtBu.HCl) CheckSolubility Check Solubility in Mobile Phase A Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Insoluble Insoluble/Aggregated CheckSolubility->Insoluble Screening Analytical HPLC (Linear Gradient 5-95%) Soluble->Screening AddChaotrope Add 10-20% TFE or Use Isopropanol/ACN mix Insoluble->AddChaotrope AddChaotrope->Screening PeakShape Evaluate Peak Shape Screening->PeakShape SinglePeak Single Sharp Peak PeakShape->SinglePeak SplitPeak Split Peak / Shoulder (Diastereomers) PeakShape->SplitPeak PrepRun Preparative Run (Fractionate Slices) SinglePeak->PrepRun OptimizeGradient Optimize: Shallow Gradient (0.25 - 0.5% B/min) Low Temp (15°C) SplitPeak->OptimizeGradient OptimizeGradient->PrepRun QC QC Fractions (Orthogonal Analytical Method) PrepRun->QC Final Pool & Lyophilize QC->Final

Caption: Decision tree for the purification of Allo-Ile containing peptides, addressing solubility and diastereomer separation.

References

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved from

  • Mant, C. T., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. National Institutes of Health. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Separation of allo-D-isoleucine and L-isoleucine. Retrieved from

  • BenchChem. (2025).[3] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Retrieved from

  • ChemicalBook. (2016). H-D-LEU-OTBU HCL synthesis and properties. Retrieved from

Sources

Technical Support Center: High-Efficiency Peptide Synthesis with H-Allo-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of peptide synthesis with H-Allo-Ile-OtBu.HCl Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Troubleshooting Center

Introduction: Taming the Steric Beast

H-Allo-Ile-OtBu.HCl presents a unique "double-threat" in peptide synthesis: extreme steric hindrance combined with stereochemical volatility .

  • The Steric Wall: As a

    
    -branched amino acid, the bulky side chain adjacent to the amine hinders nucleophilic attack. Standard protocols often result in incomplete coupling (deletion sequences).
    
  • The Chiral Trap: Allo-Isoleucine is a diastereomer of Isoleucine. The

    
    -proton is susceptible to base-catalyzed abstraction, leading to epimerization (conversion to Isoleucine) or racemization.
    
  • The Salt Factor: Supplied as a hydrochloride salt (.HCl), it requires precise neutralization to release the reactive free amine without triggering aggregation or premature side reactions.

This guide moves beyond standard "add and stir" protocols, offering a mechanism-based approach to maximizing yield while preserving chiral integrity.

Module 1: Pre-Synthesis Preparation (The Foundation)

Objective: Correctly handling the HCl salt form to ensure bioavailability of the amine.

The Critical Step: In Situ Neutralization

Do not perform an aqueous extraction (e.g., bicarbonate wash) to free-base H-Allo-Ile-OtBu.HCl prior to reaction. This risks hydrolysis of the acid-sensitive tert-butyl ester (OtBu). Instead, use in situ neutralization.

Protocol:

  • Solvent Selection: Dissolve H-Allo-Ile-OtBu.HCl in NMP (N-Methyl-2-pyrrolidone) rather than DMF. NMP offers superior solvation for

    
    -branched amino acids and reduces aggregation.
    
  • Stoichiometry: Use exactly 1.0 equivalent of base relative to the HCl salt. Excess base here is the primary cause of epimerization before coupling even begins.

  • Base Choice:

    • Standard: DIEA (Diisopropylethylamine).[1]

    • High-Risk (Chiral Sensitive):2,4,6-Trimethylpyridine (TMP / Collidine) . Collidine is a weaker base (pKa ~7.4) than DIEA (pKa ~10.5), sufficient to neutralize HCl but less likely to abstract the

      
      -proton.
      

Module 2: Coupling Strategies (The Core)

Objective: Overcoming the steric barrier of the Allo-Ile amine.

Strategy A: The "Safe & Steady" (DIC / Oxyma Pure)

Recommended for: Initial attempts, minimizing epimerization.

Carbodiimide coupling with Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) is currently the gold standard for hindered couplings, offering reaction rates comparable to HOAt but with significantly lower racemization risks [1, 2].

  • Activator: DIC (Diisopropylcarbodiimide).

  • Additive: Oxyma Pure.[2][3][4]

  • Mechanism: Generates an Oxyma active ester, which is highly reactive but stable enough to prevent oxazolone formation (the pathway to racemization).

Strategy B: The "Nuclear Option" (HATU / HOAt)

Recommended for: Failed couplings with Strategy A, extremely bulky incoming residues (e.g., Val, Ile, Thr).

HATU generates the highly reactive Aza-benzotriazole ester. It drives the reaction through the steric wall but requires strict base control.

  • Critical Modification: Do NOT use DIEA with HATU for this specific coupling. The combination of HATU's high activation and DIEA's basicity rapidly epimerizes Allo-Ile.

  • The Fix: Use Collidine as the base.

Comparative Data: Coupling Efficiency vs. Epimerization
Coupling SystemReaction RateEpimerization RiskRecommended For
DIC / Oxyma HighVery Low (<1%)Standard coupling to H-Allo-Ile
HATU / DIEA Very HighHigh (5-15%)Avoid (unless achiral incoming AA)
HATU / Collidine HighLow (<2%)Difficult sequences (e.g., Fmoc-Val-OH + H-Allo-Ile)
HBTU / DIEA ModerateModerateNot recommended for steric hindrance

Module 3: Visualization of Workflows

Figure 1: The Coupling Decision Matrix

A logic flow to select the correct reagents based on the incoming amino acid.

CouplingMatrix Start Incoming Amino Acid (AA) to couple with H-Allo-Ile-OtBu IsHindered Is Incoming AA Beta-Branched? (Val, Ile, Thr, Allo-Ile) Start->IsHindered IsChiral Is Incoming AA Chiral? IsHindered->IsChiral Yes StratA STRATEGY A: DIC + Oxyma Pure (Standard) IsHindered->StratA No (Ala, Gly, Phe) StratB STRATEGY B: HATU + Collidine (High Power, Low Epim.) IsChiral->StratB Yes (Protect Chirality) StratC STRATEGY C: HATU + DIEA (Max Power, High Risk) IsChiral->StratC No (Gly, Sar)

Caption: Decision tree for selecting coupling reagents to balance yield vs. chiral integrity.

Module 4: Troubleshooting & FAQs

Troubleshooting Guide

Issue 1: Low Yield (Incomplete Coupling)

  • Diagnosis: Mass spec shows unreacted H-Allo-Ile-OtBu (M+H peak) or deletion sequence.

  • Root Cause: Steric clash prevents the activated ester from reaching the amine.

  • Solution:

    • Double Coupling: Perform the coupling twice (2 x 1 hour).

    • Switch Solvent: Use 100% NMP instead of DMF.

    • Temp Boost: Heat to 50°C (Max). Warning: Do not exceed 60°C to prevent OtBu cleavage.

Issue 2: Epimerization (Allo-Ile


 Ile) 
  • Diagnosis: HPLC shows a "split peak" or shoulder with the same mass.

  • Root Cause: Base strength is too high, abstracting the

    
    -proton.
    
  • Solution:

    • Switch base from DIEA to Collidine (TMP) .

    • Reduce activation time: Pre-activate the incoming AA for only 30 seconds before adding to the H-Allo-Ile solution.

Issue 3: Loss of OtBu Group (-56 Da)

  • Diagnosis: Mass spec shows [M-56] peak.

  • Root Cause: Acidic contamination in the solvent or excessive heat.

  • Solution:

    • Ensure NMP/DMF is "Amine Free" and neutral.

    • If using HOBt, ensure it is anhydrous (water + HOBt is acidic). Switching to Oxyma eliminates this acidity risk.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the coupling to H-Allo-Ile? A: Yes, but with strict limits. Use 50°C - 60°C max . Higher temperatures (>75°C) significantly increase the risk of OtBu thermal elimination and epimerization of the Allo-Ile center [3].

Q: Why is my reaction mixture cloudy when I add the base? A: This is likely the formation of Diisopropylethylammonium Chloride (DIEA.HCl) or the Collidine salt precipitating out. This is normal in DCM or Ether, but should remain mostly soluble in DMF/NMP. If heavy precipitation occurs, it may hinder mixing. Add more NMP.

Q: Can I use PyBOP instead of HATU? A: PyBOP is a phosphonium salt and creates the same OBt ester as HBTU/BOP. It is generally less effective than HATU for sterically hindered couplings. If you must avoid uronium salts (HATU), use PyAOP (the HOAt analog of PyBOP) for better steric performance.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2][4] Chemistry – A European Journal.

  • El-Faham, A., & Albericio, F. (2011).[2] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Bacsa, B., et al. (2008). "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies." The Journal of Organic Chemistry.

  • Carpino, L. A., et al. (2002). "The 7-Azabenzotriazole-1-yl-oxy Tris (pyrrolidino) phosphonium Hexafluorophosphate (PyAOP)/7-Azahydroxybenzotriazole (HOAt) Coupling System." Journal of the Chemical Society.

Sources

common pitfalls to avoid when using H-Allo-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the H-Allo-Ile-OtBu.HCl Technical Support Center .

As a Senior Application Scientist, I have structured this guide to address the unique stereochemical and steric challenges posed by H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride). This compound is not merely a building block; it is a stereochemically sensitive reagent where the (2S, 3R) configuration must be rigorously maintained against thermodynamic drivers that favor epimerization.

Part 1: Compound Profile & Critical Parameters

H-Allo-Ile-OtBu.HCl differs from standard Isoleucine derivatives by the configuration at the


-carbon.[1] While L-Isoleucine is (2S, 3S), L-Allo-Isoleucine is (2S, 3R) . This diastereomeric relationship means they have distinct physical properties (NMR shifts, elution times) but identical molecular weights, making mass spectrometry insufficient for purity verification.
ParameterSpecification / Data
Chemical Name L-Allo-Isoleucine tert-butyl ester hydrochloride
Stereochemistry (2S, 3R)-2-amino-3-methylpentanoate
Protecting Group OtBu (tert-butyl ester) - Acid Labile (

), Base Stable
Salt Form HCl (Protonated Amine,

)
Critical Risk Epimerization at

-carbon (C2) yields D-Isoleucine (2R, 3R) derivatives.
Solubility Soluble in DMF, DCM, MeOH. Hydrophobic side chain promotes aggregation.[2][3]

Part 2: Troubleshooting & FAQs

Ticket #01: "I'm seeing a 'doublet' peak in my HPLC after coupling. Is this contamination?"

Diagnosis: This is likely epimerization , not contamination. Technical Explanation: Allo-isoleucine is sterically hindered at the


-position (branching). This bulk slows down the acylation of the amine. If you use strong bases (like TEA) or allow the activated carboxyl component to sit too long in the presence of base, the 

-proton of the amino acid being coupled to the Allo-Ile (or the Allo-Ile itself if it's being activated) can be abstracted, leading to inversion.
  • The Shift: Inversion of L-Allo-Ile (2S, 3R) at the C2 position creates D-Ile (2R, 3R). These are diastereomers and will separate on standard C18 HPLC.

Protocol Correction (The "Low-Base" System):

  • Avoid Pre-activation: Do not mix your coupling reagents (e.g., HATU/DIEA) with the carboxylic acid long before adding the H-Allo-Ile-OtBu.HCl.

  • Switch Bases: Replace Triethylamine (TEA) with Diisopropylethylamine (DIEA) or Collidine. TEA is more nucleophilic and promotes racemization.

  • Use Additives: Always use Oxyma Pure or HOAt with carbodiimides (DIC) to suppress racemization [1].

Ticket #02: "My yield is low, and the reaction mixture turned cloudy."

Diagnosis: Incomplete neutralization of the HCl salt or salt precipitation. Technical Explanation: The HCl salt (


) is non-nucleophilic. It must be deprotonated to 

to react. However, adding base to H-Allo-Ile-OtBu.HCl in non-polar solvents (like DCM) can precipitate the amine hydrochloride salts (DIEA.HCl), trapping the reagent.

The "In-Situ" Neutralization Workflow: Do not perform a separate wash step to remove HCl. Instead, neutralize in situ to maintain solubility and reduce handling losses.

Step-by-Step Protocol:

  • Dissolve: Dissolve H-Allo-Ile-OtBu.HCl in DMF (preferred over DCM for solubility).

  • Stoichiometry: Add exactly 1.0 equivalent of DIEA relative to the Allo-Ile salt to neutralize the HCl.

  • Coupling: Immediately add the pre-activated carboxylic acid (e.g., Fmoc-AA-OH + HATU + 1.0 eq DIEA).

    • Note: The total base usage is critical. Excess base promotes epimerization.

Ticket #03: "Can I use TFA to dissolve the sample for analysis?"

Diagnosis: CRITICAL ERROR. Technical Explanation: The OtBu (tert-butyl ester) group is highly acid-labile. Exposure to Trifluoroacetic Acid (TFA), even at low concentrations (1-5%), will cleave the ester, yielding the free carboxylic acid (H-Allo-Ile-OH). This destroys your protecting group strategy [2].

Safe Analysis Protocol:

  • NMR/HPLC Solvent: Use DMSO-d6 or Acetonitrile/Water (neutral pH).

  • If Acid is Needed: Use mild acetic acid or a phosphate buffer at pH 4-5. Avoid strong mineral acids or TFA.

Part 3: Visualization of Critical Pathways

Figure 1: Stereochemical Integrity & Epimerization Risk

This diagram illustrates the mechanism where L-Allo-Ile converts to D-Ile, creating a diastereomeric impurity detectable by HPLC.[1]

Epimerization cluster_conditions Risk Factors L_Allo L-Allo-Ile-OtBu (2S, 3R) Target Compound Transition Enolate Intermediate (Planar C2) L_Allo->Transition Base (DIEA/TEA) Proton Abstraction Transition->L_Allo Reprotonation (Retention) D_Ile D-Ile-OtBu (2R, 3R) Diastereomeric Impurity Transition->D_Ile Reprotonation from opposite face Factors 1. Excess Base 2. High Temperature 3. Slow Coupling (Steric Bulk)

Caption: Mechanism of base-catalyzed epimerization at the


-carbon (C2). Note that inversion converts L-Allo-Ile into D-Ile, a separable diastereomer.
Figure 2: Optimal Coupling Workflow (In-Situ Neutralization)

CouplingWorkflow Start H-Allo-Ile-OtBu.HCl (Solid Salt) Dissolve Dissolve in DMF (Avoid DCM to prevent salt precip) Start->Dissolve Neutralize Add DIEA (1.0 eq) Neutralize HCl -> Free Amine Dissolve->Neutralize Combine Combine Immediately (Minimize Free Amine Lifetime) Neutralize->Combine Free Amine (Nucleophile) Activate Separate Vessel: Carboxylic Acid + HATU + DIEA Activate->Combine Monitor Monitor: HPLC Check for Diastereomer Peak Combine->Monitor

Caption: Recommended workflow to minimize handling time of the free amine, reducing aggregation and epimerization risks.

Part 4: Scientific Rationale & Grounding

1. The "Allo" Distinction & NMR Validation Standard analytical methods (LC-MS) often fail to distinguish L-Ile from L-Allo-Ile as they are isobaric (


 223.7 for the HCl salt). However, 1H NMR  is definitive. The 

-proton chemical shift and coupling constants differ significantly between the diastereomers due to the different relative configurations of the C2 and C3 centers.
  • Validation: If you suspect epimerization, run a 1H NMR. The L-Allo

    
    -proton typically appears upfield relative to the L-Ile counterpart in peptide backbones [3].
    

2. Steric Hindrance & Coupling Reagents The


-methyl group in Allo-Ile exerts significant steric hindrance, similar to Valine or standard Isoleucine. This makes the amine a poor nucleophile.
  • Recommendation: Use HATU or COMU instead of HBTU/TBTU for difficult couplings involving Allo-Ile. The pyridinium-based coupling reagents (HATU) facilitate faster reaction rates, competing more effectively against the background rate of epimerization [1].

3. OtBu Stability The tert-butyl ester is cleaved via an


 mechanism under acidic conditions, forming a stable tert-butyl cation. This reaction is rapid in TFA.
  • Constraint: Ensure all workups prior to final deprotection are kept at pH > 4. If acid washing is required (to remove excess amine), use dilute

    
     or Citric Acid, and perform it quickly at 
    
    
    
    [4].

References

  • Greenberg, J. A., & Sammakia, T. (1999). Stability of tert-Butyl Esters. In Protective Groups in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Unsworth, W. P., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry. [Link]

Sources

Technical Support Center: Analytical Monitoring of H-Allo-Ile-OtBu.HCl Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the analytical challenges associated with H-Allo-Ile-OtBu.HCl , a critical amino acid building block. Unlike standard isoleucine, the allo diastereomer (


) presents unique separation challenges. Furthermore, the acid-labile tert-butyl (OtBu)  ester and the lack of a strong UV chromophore require a deviation from standard peptide monitoring protocols.

This support module is structured to guide you through detector selection, stereochemical validation, and real-time reaction monitoring.

Module 1: The "Invisible" Analyte (Detection Strategy)

The Problem: H-Allo-Ile-OtBu lacks an aromatic ring or conjugated system. It has negligible absorbance above 210 nm. Relying on standard UV detection (254 nm) will result in "invisible" peaks, while 210 nm is susceptible to significant solvent noise and drift, especially with gradient elution.

Recommended Detection Methods
MethodSuitabilityProsCons
CAD / ELSD High Universal detection; sees the salt and the ester; no chromophore needed.Requires volatile mobile phases; destructive (cannot fractionate easily).
LC-MS (Single Quad) High High sensitivity; confirms identity via Mass (

188 for [M+H]

).
Requires MS-compatible buffers; OtBu group can fragment in-source if settings are too harsh.
Pre-column Derivatization Medium Adds chromophore (e.g., Fmoc-Cl, OPA) for UV detection.Adds a manual step; changes retention time; kinetic issues if reaction isn't 100%.
Low-UV (205-210 nm) Low No special equipment needed.High baseline drift; interference from amide solvents (DMF/NMP); low sensitivity.
Technical Insight: The "Phantom" Peak

User Query: "I see a large peak at the solvent front that trails off. Is this my product?" Diagnosis: Likely not. This is often the HCl counterion or the injection solvent (DMF/DMSO). H-Allo-Ile-OtBu is moderately hydrophobic due to the butyl groups. On a C18 column, it should retain well away from the void volume. Switch to a Charged Aerosol Detector (CAD) or LC-MS to visualize the true amine peak.

Module 2: Stereochemical Control (Allo vs. Iso)

The Problem: The primary impurity is H-Ile-OtBu (the standard isomer,


). Standard C18 columns often fail to resolve these diastereomers to baseline (

) because their hydrophobicity is nearly identical.
Protocol: Marfey’s Reagent (FDAA) Derivatization

To definitively prove you have the Allo form and not the Iso form, you must derivatize. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) converts enantiomers/diastereomers into diastereomeric derivatives with distinct hydrophobicity.

Workflow:

  • Sample: Take 50 µL of reaction mixture (or starting material).

  • React: Add 100 µL of 1% FDAA in acetone + 20 µL 1M NaHCO₃. Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 1M HCl to stop the reaction.

  • Analyze: Inject on C18. The DNP group provides strong UV absorbance at 340 nm (zero interference).

  • Result: The Allo derivative will elute at a significantly different time than the Iso derivative.

Visualization: Method Development Decision Tree

MethodSelection start Start: Analyze H-Allo-Ile-OtBu chromophore Is UV (254nm) required? start->chromophore derivatize Derivatize (Marfey's or Fmoc) chromophore->derivatize Yes stereo Is Stereochemistry Critical? chromophore->stereo No c18 Standard C18 + CAD/MS derivatize->c18 Derivatized Sample mixedmode Use Mixed-Mode Column (Primesep / HILIC) stereo->mixedmode Yes (Allo vs Iso) stereo->c18 No (General Purity)

Figure 1: Decision matrix for selecting the appropriate analytical method based on detection and stereochemical requirements.

Module 3: Reaction Monitoring (IPC)

Context: You are coupling H-Allo-Ile-OtBu.HCl (Amine) with a Carboxylic Acid (R-COOH) using a coupling agent (e.g., HATU, EDC).

Critical Risk: The OtBu ester is acid-labile .

  • Avoid: Quenching reaction aliquots with strong acids (TFA > 1%) or heating in acidic media. This will cleave the OtBu to the free acid (H-Allo-Ile-OH), creating a false impurity peak.

  • Preferred: Quench with Acetonitrile/Water (1:1) or a mild buffer.

Step-by-Step IPC Protocol
  • Sampling: Withdraw 10 µL of the reaction mixture.

  • Quench/Dilution: Dispense into 990 µL of Acetonitrile:Water (50:50) containing 0.1% Formic Acid .

    • Why Formic? It is weaker than TFA and less likely to cleave the OtBu ester during the autosampler wait time, but sufficient to protonate the amine for MS detection.

  • Separation:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: Monitor MS (TIC) or CAD.

    • Target: Disappearance of

      
       188 (H-Allo-Ile-OtBu).
      
    • Target: Appearance of Product Mass (

      
       = R-CO-Allo-Ile-OtBu).
      
Visualization: Reaction Monitoring Workflow

IPCWorkflow rxn Reaction Vessel (Amine + Acid + HATU) sample Take 10µL Aliquot rxn->sample quench Quench: 990µL MeCN/H2O (Avoid 100% Acid) sample->quench inject Inject LC-MS quench->inject data Amine (m/z 188) Product (M+H) Cleaved Ester (Impurity) inject->data data:f0->rxn If > 2% remains, continue stirring

Figure 2: In-Process Control (IPC) workflow emphasizing the non-destructive quench to preserve the OtBu ester.

Module 4: Troubleshooting & FAQs

Q1: I am seeing a "Ghost Peak" at roughly -16 mass units from my product. What is it?

Answer: This is likely the hydrolyzed ester . If your product mass is


, the OtBu group (+56 Da) loss and replacement by H (+1 Da) results in a net loss of 56. However, if you see M-18, it might be dehydration.
  • Check: Is your mobile phase using TFA? Switch to Formic Acid or Ammonium Acetate. High concentrations of TFA (0.1% is usually fine, but 0.5% is risky) can hydrolyze the tert-butyl ester over long runs.

Q2: My H-Allo-Ile-OtBu peak is splitting into two.

Answer: This indicates diastereomeric contamination .

  • Check your starting material certificate of analysis (CoA).

  • If this happened during the reaction, you might have epimerized the center. This is common if excessive base (DIPEA/TEA) was used during coupling.

  • Verification: Run the Marfey's analysis (Module 2) to confirm if the new peak is the L-Ile or D-Ile analog.

Q3: The amine peak is broad and tailing.

Answer: H-Allo-Ile-OtBu is a primary amine. On standard C18 silica, free amines interact with silanols, causing tailing.

  • Fix: Ensure your mobile phase pH is acidic (pH < 3) to keep silanols protonated, or add an ion-pairing agent (though this contaminates MS). Increasing buffer strength (e.g., 10mM Ammonium Formate) often sharpens the peak.

References

  • Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioseparation. HRC Journal of High Resolution Chromatography.

  • FDA Guidelines. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

  • Marfey, P. (1984). Determination of D-amino acids.[1][2] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

  • SIELC Technologies. (2024). HPLC Separation of Allo-isoleucine and Isoleucine. Application Note.

Sources

Technical Guide: Solvent Optimization for H-Allo-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers utilizing H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride). It is designed to troubleshoot reactivity issues, optimize solvent selection, and prevent common synthetic failures associated with this sterically hindered, salt-form amino acid derivative.

Introduction: The Dual Challenge

H-Allo-Ile-OtBu.HCl presents a unique "solubility paradox" in peptide synthesis and medicinal chemistry.

  • Ionic Lattice: As a hydrochloride salt, the N-terminus is protonated (

    
    ), requiring high-polarity solvents for initial dissociation.
    
  • Lipophilic Shielding: The tert-butyl ester and the

    
    -branched allo-isoleucine side chain create a hydrophobic region that resists solvation by water or highly polar protic solvents once the salt lattice is broken.
    

Successful utilization requires a solvent system that balances dielectric constant (to dissolve the salt) with lipophilicity (to solvate the carbon skeleton) while minimizing steric shielding during coupling.

Module 1: Solubility & Desalting (The Pre-requisite)

The most common user error is attempting to dissolve H-Allo-Ile-OtBu.HCl directly in non-polar coupling solvents (e.g., DCM, Toluene) without a neutralization strategy. The salt form is insoluble in pure Dichloromethane (DCM).

The Solvation Mechanism

To participate in nucleophilic attack, the hydrochloride salt must be "freed" to its neutral amine form (


). This requires a base and a solvent capable of supporting the proton transfer.
  • Recommended Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Alternative: 10-20% DMF in DCM (if DCM is required for the coupling partner).

  • Avoid: Pure THF (poor solubility of the salt), Pure Water (hydrolysis risk of OtBu).

Step-by-Step Desalting Protocol:

  • Dissolution: Dissolve H-Allo-Ile-OtBu.HCl in minimal DMF (concentration 0.1 – 0.5 M).

  • Neutralization: Add 1.05 equivalents of a non-nucleophilic base (e.g., DIEA or NMM).

  • Verification: Ensure the solution becomes clear. A cloudy suspension indicates incomplete solvation of the salt or precipitation of the amine hydrochloride by-product.

Visual Workflow: Salt-to-Nucleophile Transition

DesaltingWorkflow Salt H-Allo-Ile-OtBu.HCl (Solid Salt) Solvent Add Polar Aprotic Solvent (DMF/NMP) Salt->Solvent Solvation Dissolved Solvated Ion Pairs (R-NH3+ ... Cl-) Solvent->Dissolved Base Add Base (DIEA/NMM) Dissolved->Base Neutralization Precipitate Risk: Salt Precipitate (in DCM/THF) Dissolved->Precipitate If Low Polarity (e.g., pure DCM) FreeAmine Reactive Nucleophile (H-Allo-Ile-OtBu) Base->FreeAmine Proton Transfer

Figure 1: The transition from stable salt to reactive nucleophile requires a polar aprotic environment to maintain the ion pair in solution before neutralization.

Module 2: Reactivity & Steric Hindrance

The allo-isoleucine side chain is


-branched.[1] Combined with the bulky tert-butyl ester, the nucleophilic amine is significantly shielded. This steric bulk slows down reaction kinetics, making solvent choice critical for diffusion  and transition state stabilization .
Solvent Impact on Coupling Efficiency
Solvent SystemSolubility of SaltReaction KineticsRisk ProfileRecommendation
DMF (Dimethylformamide) HighFastHigh Dielectric promotes racemization of activated partner.Preferred for difficult couplings.[1]
DCM (Dichloromethane) Very LowSlowGood for suppressing racemization, but poor solubility.Use only as a co-solvent (e.g., DCM:DMF 4:1).
THF (Tetrahydrofuran) LowModerateSalt may oil out; poor swelling of peptide resins.Not recommended for this specific salt.
DMSO (Dimethyl Sulfoxide) Very HighFastDifficult to remove; hygroscopic (hydrolysis risk).Use only if DMF is restricted.

Technical Insight: In sterically hindered systems like allo-Ile, the "Effective Molarity" of the reacting amine is reduced by the solvent cage. DMF disrupts hydrogen bonding networks better than DCM, allowing the bulky amine to penetrate the coordination sphere of the activated carboxylic acid (the coupling partner).

Module 3: Stability Risks (Epimerization & Hydrolysis)
1. Epimerization (The "Allo" Integrity)

While H-Allo-Ile-OtBu is the nucleophile (amine) and less prone to racemization than an activated ester, the conditions required to force the coupling (high temperature, strong solvents, prolonged time) can damage the incoming amino acid or the peptide chain.

  • Mechanism: High dielectric solvents (DMF/DMSO) stabilize the ionic transition states that lead to oxazolone formation or

    
    -proton abstraction on the coupling partner.
    
  • Prevention: If coupling a racemization-prone amino acid (e.g., Cys, His) to H-Allo-Ile-OtBu, use a low-polarity solvent mixture (DCM/DMF) and a weaker base like 2,4,6-collidine (TMP) instead of DIEA [1].

2. tert-Butyl Ester Hydrolysis

The -OtBu group is acid-labile.

  • Risk: Using unbuffered acidic solvents or "wet" solvents that become acidic over time (e.g., chlorinated solvents decomposing to HCl).

  • Control: Ensure solvents are anhydrous and amine-free (unless the amine is the reagent). Avoid TFA traces until final cleavage.

Visual Workflow: Epimerization Risk Factors

EpimerizationRisk Conditions Coupling Conditions (Solvent + Base) SolventPol High Polarity Solvent (DMF/DMSO) Conditions->SolventPol Safe Intact Stereochemistry Conditions->Safe If Low Polarity/Collidine used StericBulk Allo-Ile Steric Bulk (Slows Reaction) Time Prolonged Reaction Time StericBulk->Time Result Racemization of INCOMING Amino Acid Time->Result Increases Exposure SolventPol->Result Stabilizes Enolate/Oxazolone

Figure 2: The steric bulk of Allo-Ile necessitates longer reaction times, which, when combined with high-polarity solvents, increases the risk of racemizing the coupling partner.

Troubleshooting & FAQs

Q1: The H-Allo-Ile-OtBu.HCl salt is not dissolving in my coupling mixture (DCM). What should I do?

  • Diagnosis: The ionic lattice energy of the HCl salt is too high for non-polar DCM.

  • Solution: Predissolve the salt in a minimum volume of DMF (e.g., 0.5 mL DMF per mmol). Add your base (DIEA) to this concentrated solution before adding it to the main DCM reaction vessel. This creates a "homogenous delivery system."

Q2: I observe low coupling yields when attaching amino acids to H-Allo-Ile-OtBu.

  • Diagnosis: Steric hindrance from the

    
    -branch and the tert-butyl ester is blocking the nucleophilic attack.
    
  • Solution:

    • Switch solvent to pure DMF to maximize kinetics.

    • Use a stronger coupling reagent (e.g., HATU or COMU) instead of HBTU/EDC.

    • Double coupling (repeat the reaction) is often required for allo-isoleucine derivatives.

Q3: Can I use MeOH or EtOH to dissolve the salt?

  • Technical Warning: While soluble, alcohols are nucleophiles. If you add an activated ester (coupling partner) to an alcoholic solution of H-Allo-Ile-OtBu, the alcohol will compete, forming methyl or ethyl esters (side product). Never use protic solvents for coupling reactions.

Q4: How do I prevent the 'Allo' form from reverting to 'Iso' form?

  • Clarification: Reversion requires epimerization at the

    
    -carbon. This is rare for the amine component. The risk is higher for the carboxyl component. However, ensure your reaction pH does not exceed 12, as strong basic conditions can promote enolization over long periods.
    
References
  • Carpino, L. A., & El-Faham, A. (1995). Effect of Teriary Bases on the Coupling of Fmoc-Amino Acid Fluorides. Journal of Organic Chemistry. Link (Demonstrates 2,4,6-collidine reduces racemization compared to DIEA).

  • Albericio, F., et al. (2018). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link (Stability of tert-butyl esters).

  • Paradis-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Chemistry – A European Journal. Link (Discusses solvent effects on aggregation and coupling of hindered amino acids).

Sources

Validation & Comparative

Biological Activity & Structural Impact: Allo-Isoleucine vs. Isoleucine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substitution of L-isoleucine (Ile) with its diastereomer, L-allo-isoleucine (allo-Ile), represents a high-precision tool in peptide engineering. While often chemically subtle—differing only by the stereochemistry of the


-carbon—this modification can drive profound changes in biological half-life, receptor selectivity, and proteolytic stability.[1] This guide analyzes the mechanistic divergences between these isomers, supported by case studies (Teixobactin, Bombinin H4, Insulin) and actionable experimental protocols for synthesis and differentiation.[1]

The Stereochemical Divergence

To understand the biological impact, one must first grasp the structural deviation.[1] Isoleucine is unique among proteinogenic amino acids (along with Threonine) in possessing two chiral centers.[1]

FeatureL-Isoleucine (Ile)L-allo-Isoleucine (allo-Ile)
Configuration


Side Chain Orientation Methyl group extends away from the backbone in standard

-helix.
Methyl group is inverted, altering the

and

torsion angles.[1]
Biological Status Canonical, Proteinogenic.[1]Non-canonical (rare), often formed via racemization or specific biosynthesis (e.g., Maple Syrup Urine Disease).[1]
Proteolytic Susceptibility High (recognized by standard proteases).[1]Low (often unrecognizable to stereospecific proteases).[1]

Mechanistic Implication: The inversion at C3 (


) forces the side-chain methyl group into a different spatial octant.[1] In a "tight" receptor pocket, L-Ile fits like a key; L-allo-Ile acts as a "bulged" key that may either clash (reducing affinity) or fill a hydrophobic void more effectively (increasing specificity).

Mechanistic Case Studies

Case Study A: Teixobactin – The Hydrophobic Equivalence

Context: Teixobactin is a potent antibiotic targeting Lipid II.[1] The natural product contains the rare amino acid L-allo-enduracididine at position 10.[1] Experimental Insight: Synthesizing L-allo-enduracididine is laborious.[1] Researchers tested if the specific guanidinium group was essential or if a hydrophobic scaffold would suffice.[1]

  • Comparison: Natural Teixobactin vs. Ile

    
    -Teixobactin vs. Leu
    
    
    
    -Teixobactin.
  • Result: The Ile

    
     and Leu
    
    
    
    analogs exhibited identical MIC values (0.25 µg/mL) against MRSA compared to the natural parent.
Case Study B: Bombinin H4 – The Isomerization Switch

Context: Bombinin H4 is an antimicrobial peptide from frog skin.[1] It naturally contains D-allo-isoleucine at position 2, derived from an L-Ile precursor via a post-translational isomerase.[1]

  • Activity Cliff: The L-Ile form is less active and less stable.[1] The D-allo-Ile form adopts a unique amphipathic helix structure that resists degradation and integrates more effectively into bacterial membranes.[1]

  • Takeaway: Here, allo-isoleucine is not just a passive analog; it is the active determinant of the peptide's biological function and stability profile.[1]

Case Study C: Insulin A3 – Probing the Steric Pocket

Context: The A3 position of Insulin (naturally Valine) is critical for receptor binding.[1]

  • Experiment: Substitution with allo-Ile (Ail) vs. Ile vs. Leu.

  • Data: While Leu

    
     (branched at 
    
    
    
    ) caused a steric clash reducing affinity by ~100-fold, allo-Ile and Ile (branched at
    
    
    ) showed different binding footprints. The study utilized
    
    
    -dynamics to show that the specific vector of the
    
    
    -methyl group in allo-Ile probes the "tolerance" of the receptor pocket, often yielding affinities distinct from the canonical Ile depending on the specific receptor isoform (IR-A vs IR-B).[1]

Comparative Data Analysis

The following table summarizes the impact of substituting Ile with allo-Ile (or related isomers) across different peptide classes.

Peptide SystemSubstitutionBiological OutcomeMechanism
Teixobactin L-allo-End


L-Ile

No Change (MIC 0.25 µg/mL)Hydrophobic core maintenance; Guanidinium not required.
Bombinin H L-Ile


D-allo-Ile

Increased Potency & Stability Altered helical twist prevents proteolysis; enhances membrane pore formation.
Angiotensin II Ile


allo-Ile

Reduced Affinity The AT1 receptor pocket is highly stereospecific; the inverted methyl causes steric clash.
Tachykinins Ile

allo-Ile
Receptor Subtype Selectivity Shifts preference between NK1, NK2, and NK3 receptors by altering side-chain rotation.[1]

Experimental Protocols

Protocol 1: Differentiating Ile and allo-Ile (The "W-Ion" Method)

Standard Mass Spec cannot distinguish Ile and Leu (isobaric), and certainly not Ile vs allo-Ile (diastereomeric). You must use EThcD (Electron-Transfer/Higher-Energy Collision Dissociation) or NMR .

Method A: High-Res MS (Orbitrap)

  • Digestion: Digest peptide with Trypsin/Chymotrypsin.

  • Fragmentation: Apply EThcD to generate secondary fragments.

  • Marker Identification: Look for specific w-ions (side-chain loss ions).[1]

    • Ile/allo-Ile generate distinct w-ion intensities due to the stability of the secondary radical formed at the

      
      -carbon.[1]
      
    • Differentiation: Compare the ratio of

      
       to 
      
      
      
      ions against a synthetic standard.

Method B: NMR (


 and 

)
  • Solvent: Dissolve peptide in

    
     or 
    
    
    
    .[1]
  • Target: Focus on the

    
    -proton (
    
    
    
    ) and
    
    
    -carbon (
    
    
    ).[1]
  • Signal:

    • L-Ile:

      
       typically appears at ~36.5 ppm.[1]
      
    • L-allo-Ile:

      
       shifts upfield/downfield (context dependent, usually distinct by ~1-2 ppm).
      
    • Coupling Constant (

      
      ):  L-Ile typically shows 
      
      
      
      Hz (gauche), while allo-Ile may show distinct coupling due to altered rotamer populations.
Protocol 2: Synthesis of allo-Ile Peptides

Reagents: Fmoc-L-allo-Ile-OH (commercially available, though often expensive). Resin: Wang or Rink Amide.[1]

  • Coupling: Use DIC/Oxyma Pure (1:1 eq) for 60 mins at room temperature. Note: allo-Ile is sterically hindered at the

    
    -carbon, similar to Valine.[1] Double coupling is recommended.
    
  • Monitoring: Use the Kaiser test. If incomplete, perform a second coupling with HATU/HOAt.[1]

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Purification (Critical):

    • Column: C18 is often insufficient to separate Ile/allo-Ile impurities (e.g., from starting material racemization).[1]

    • Recommended: Use a Phenyl-Hexyl column or Mixed-Mode (Primesep) column. The

      
       interactions or ion-pairing can resolve the diastereomers where C18 fails.[1]
      

Visualizations

Diagram 1: Stereochemical Impact on Receptor Binding

This diagram illustrates why the "allo" form might fail to bind (Clash) or bind differently (Fit) compared to the canonical form.

ReceptorBinding cluster_0 Canonical L-Isoleucine (2S, 3S) cluster_1 L-allo-Isoleucine (2S, 3R) Ile L-Ile Side Chain (Methyl 'Down') Pocket1 Receptor Pocket (Hydrophobic Void) Ile->Pocket1 Perfect Fit (High Affinity) Allo L-allo-Ile Side Chain (Methyl 'Up') Pocket2 Receptor Pocket (Rigid Wall) Allo->Pocket2 Steric Clash (Reduced Affinity) Allo->Pocket2 Alt. Interaction (Selectivity Switch)

Caption: Schematic comparison of L-Ile vs L-allo-Ile interacting with a stereospecific receptor pocket.

Diagram 2: Teixobactin Analog Workflow

The logic flow used to determine that the hydrophobic scaffold (Ile/allo-Ile) was sufficient to replace the rare allo-enduracididine.

TeixobactinLogic Start Natural Teixobactin (Contains L-allo-Enduracididine) Problem Synthesis Challenge: Rare AA, Low Yield Start->Problem Hypothesis Hypothesis: Is Guanidinium Essential? Problem->Hypothesis Design Design Analogs: 1. Ile10-Teixobactin 2. Leu10-Teixobactin Hypothesis->Design Test MIC Assay (MRSA) Design->Test Result Result: MIC = 0.25 µg/mL (Identical to Natural) Test->Result Conclusion Conclusion: Hydrophobic Shape > Cationic Charge at Position 10 Result->Conclusion

Caption: Decision tree for replacing rare allo-enduracididine with Ile/Leu in Teixobactin development.

References

  • Ling, L. L., et al. (2015).[1] A new antibiotic kills pathogens without detectable resistance.[1] Nature.[1] Link

  • Parmar, A., et al. (2016).[1] Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding.[1] Chemical Science. Link

  • Mijiddorj, B., et al. (2018).[1][2] The role of D-allo-isoleucine in the deposition of the anti-leishmania peptide bombinin H4.[1][2] Biochimica et Biophysica Acta (BBA).[1] Link

  • Anderson, Z. J., et al. (2017).[1][3] NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry.[1][3][4] Organic & Biomolecular Chemistry. Link

  • Gao, Y., et al. (2024).[1] A λ-dynamics investigation of insulin Wakayama and other A3 variant binding affinities. bioRxiv.[1] Link

Sources

Technical Assessment & Comparison Guide: H-Allo-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Subject: H-Allo-Ile-OtBu.HCl (CAS: 69320-89-4) Audience: Synthetic Chemists, Analytical Scientists, and Peptide Engineers

Executive Summary: The Stereochemical Advantage

H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride) is a specialized amino acid building block used primarily in Solid Phase Peptide Synthesis (SPPS) and medicinal chemistry. Unlike the canonical L-Isoleucine (


), the "Allo" variant possesses an inverted stereocenter at the 

-carbon (

).

This subtle inversion creates significant conformational rigidity in peptide backbones, often used to map receptor binding pockets or improve metabolic stability against proteases. However, its isobaric nature with standard Isoleucine makes analytical differentiation critical. This guide outlines the definitive NMR and Mass Spectrometry workflows to validate this compound against its alternatives.

Critical Comparison: Allo-Ile vs. Canonical Ile

The primary challenge in working with H-Allo-Ile-OtBu.HCl is distinguishing it from its diastereomer, H-Ile-OtBu.HCl. While they share identical molecular weights and similar solubilities, their spectroscopic signatures differ due to the spatial arrangement of the side chain.

Comparative Data Matrix
FeatureH-Allo-Ile-OtBu.HCl H-Ile-OtBu.HCl (Alternative)Significance
Stereochemistry (

)
(

)
Determines peptide secondary structure.
Molecular Weight 223.74 Da223.74 DaIsobaric: MS cannot distinguish alone.

-Proton NMR (

)
Typically Downfield (> 4.3 ppm)Typically Upfield (< 4.1 ppm)Primary diagnostic filter.

-Carbon NMR (

)
Typically Upfield (< 57 ppm)Typically Downfield (> 57 ppm)Secondary confirmation.
Solubility High (MeOH, DMSO, Water)High (MeOH, DMSO, Water)Similar handling in synthesis.
Acid Stability Labile (OtBu removed by TFA)Labile (OtBu removed by TFA)Orthogonal to Fmoc/Cbz strategies.

*Note: Exact shifts depend on solvent (DMSO-d6 vs


) and concentration. Trends cited are based on comparative diastereomer studies (Anderson et al., 2017).

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the gold standard for validating H-Allo-Ile-OtBu.HCl. The inversion at C3 alters the magnetic environment of the


-proton due to shielding/deshielding effects from the 

-methyl group.
Diagnostic Logic: The Coupling

The coupling constant between the


 and 

protons (

) is stereochemically dependent.
  • Allo-Ile: The side chain adopts a conformation where

    
     and 
    
    
    
    often display a distinct coupling constant (typically larger, ~8-9 Hz, or distinct multiplet patterns depending on rotamer population) compared to Ile.
  • Chemical Shift Anisotropy: The

    
    -methyl group in Allo-Ile is spatially closer to the carbonyl oxygen in certain rotamers, shifting the 
    
    
    
    -CH3 signal relative to the canonical Ile.
Experimental Protocol: NMR Validation

Objective: Confirm diastereomeric purity (>95%


).
  • Sample Preparation:

    • Dissolve 10–15 mg of H-Allo-Ile-OtBu.HCl in 600

      
      L of DMSO-d6 .
      
    • Why DMSO? It prevents rapid exchange of the ammonium protons (

      
      ), allowing observation of the amine signals, and provides better separation of 
      
      
      
      signals than
      
      
      .
  • Acquisition:

    • Run

      
      H NMR (min 400 MHz, preferably 600 MHz).
      
    • Number of scans: 16–32.

    • Temperature: 298 K.

  • Analysis Checklist:

    • t-Butyl Singlet: Look for a sharp singlet (~9H) around 1.4–1.5 ppm.

    • 
      -Proton:  Locate the doublet/multiplet at ~3.8–4.0 ppm. Compare with a reference standard of H-Ile-OtBu.HCl. If the sample is Allo, this peak should shift noticeably (often downfield).
      
    • Ammonium Protons: Broad singlet/multiplet at ~8.5 ppm (integrating to 3H).

Mass Spectrometry (MS) Data[1][2][3]

While MS cannot distinguish stereoisomers directly, it is essential for confirming the integrity of the ester protection (OtBu) and the absence of hydrolysis products (free acid).

Fragmentation Pathway (ESI-MS)

In Electrospray Ionization (ESI), the molecule typically ionizes as


.
  • Parent Ion: m/z 188.16 (Free base)

    
     Observed as 188.2  (
    
    
    
    ).
  • Common Fragment: Loss of the tert-butyl group is the primary fragmentation pathway.

    • 
       (Amino acid free acid).
      
Experimental Protocol: MS Identity Check

Objective: Confirm MW and ester stability.

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Injection: Direct infusion or LC-MS (C18 column).

  • Ionization: ESI Positive Mode.

  • Criteria:

    • Dominant peak at m/z 188.2 .

    • Minimal/No peak at m/z 132.2 (indicates premature hydrolysis of the ester).

Analytical Workflow Visualization

The following diagram illustrates the decision logic required to validate H-Allo-Ile-OtBu.HCl, distinguishing it from impurities and isomers.

G Start Crude H-Allo-Ile-OtBu.HCl MS_Step Step 1: ESI-MS Analysis (Check Identity) Start->MS_Step MS_Decision m/z 188.2 Observed? MS_Step->MS_Decision Fail_Hydrolysis Fail: Hydrolysis Detected (Peak at 132.2) MS_Decision->Fail_Hydrolysis No / Mixed NMR_Step Step 2: 1H-NMR (DMSO-d6) (Check Stereochem) MS_Decision->NMR_Step Yes Stereo_Decision Compare alpha-H Shift vs. Ile Std NMR_Step->Stereo_Decision Result_Ile Contamination: L-Ile Isomer Present Stereo_Decision->Result_Ile Shift Matches Ile Result_Allo PASS: H-Allo-Ile-OtBu.HCl Confirmed Stereo_Decision->Result_Allo Shift Distinct (Allo)

Figure 1: Analytical decision tree for validating Allo-Isoleucine derivatives. Note that NMR is the critical "gatekeeper" step for stereochemical verification.

Structural Logic

To understand the NMR differences, one must visualize the stereocenter inversion.

Structure cluster_0 Stereochemical Impact Ca C-alpha (2S) Chiral Center Cb C-beta (3R) Inverted Center Ca->Cb J-coupling Source OtBu OtBu Ester (Protecting Group) Ca->OtBu NH3 NH3+ Cl- (Salt Form) Ca->NH3 Effect The 3R configuration places the gamma-methyl group in a distinct magnetic environment relative to the carbonyl, shifting NMR signals. Cb->Effect

Figure 2: Structural connectivity highlighting the C-beta inversion responsible for the unique NMR signature of Allo-Ile.

References

  • Anderson, Z. J., et al. (2017).[1][2] "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry. Available at: [Link]

  • Rapid Novor. (2021). "Isoleucine and Leucine Determination (Isobaric Differentiation)." Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 69320-89-4 (H-Ile-OtBu.HCl derivatives)." Available at: [Link]

Sources

Analytical Validation of Peptides Containing Allo-Isoleucine: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Analytical Challenge & Regulatory Landscape[1]

The "Isobaric Nightmare" In peptide therapeutics, the distinction between Isoleucine (Ile), Leucine (Leu), and Allo-Isoleucine (Allo-Ile) represents one of the most persistent challenges in analytical chemistry. These amino acids are isobaric (monoisotopic mass: 113.08406 Da), meaning high-resolution mass spectrometry (HRMS) alone cannot distinguish them.

  • Isoleucine (Ile): (2S, 3S)-2-amino-3-methylpentanoic acid.

  • Allo-Isoleucine (Allo-Ile): (2S, 3R)-2-amino-3-methylpentanoic acid. A diastereomer of Ile.[1][2][3][4]

  • Leucine (Leu): Structural isomer.

Why It Matters: Allo-Ile is a common impurity arising from racemization during Fmoc-Ile-OH coupling or present in low-quality raw materials. Under FDA ANDA Guidance for Synthetic Peptides , any peptide-related impurity exceeding 0.10% of the drug substance must be identified and characterized.[5] Failure to resolve Allo-Ile-containing variants from the main peak results in a "purity" value that is artificially high, potentially masking a critical quality attribute (CQA) that could affect bioactivity or immunogenicity.

Part 2: Comparative Analysis of Analytical Techniques

This section compares three distinct methodologies for validating Allo-Ile content: Optimized RP-UHPLC (Intact) , Marfey’s Analysis (Hydrolysate) , and Advanced MS/MS (Sequencing) .

Table 1: Method Performance Matrix
FeatureMethod A: Optimized RP-UHPLC Method B: Marfey’s Analysis (FDAA) Method C: MS3 Fragmentation (Orbitrap)
Scope Intact Peptide (Impurity Profiling)Total Amino Acid Composition (Hydrolysate)Sequence Positioning
Resolution Mechanism Secondary structure/Hydrophobicity differencesDiastereomeric derivatization of free AASide-chain specific fragmentation (

-ions)
Sensitivity High (UV/MS compatible)Very High (UV 340nm / MS)Medium (Requires high abundance)
Throughput High (15-30 min run)Low (24h hydrolysis + derivatization)Medium (Data analysis heavy)
Key Limitation May not resolve all positional isomersDestroys peptide; loses sequence contextExpensive instrumentation; complex data
Validation Status Primary Release Method Gold Standard for AA Purity Characterization Only

Part 3: Deep Dive & Experimental Protocols

Strategy A: The "Direct" Approach (Intact Peptide Separation)

Best for: Routine QC and Impurity Release Testing.

Standard C18 gradients often fail to separate Allo-Ile impurities because the hydrophobicity change is negligible. Success requires exploiting steric selectivity .

Protocol:

  • Column Selection: Use a column with high steric selectivity, such as a Phenyl-Hexyl or a C18 with high carbon load (e.g., Waters CORTECS C18 or Agilent ZORBAX Eclipse Plus C18).

  • Temperature Control (The Critical Variable): Unlike standard peptides where high temperature (

    
    ) improves peak shape, diastereomers often resolve better at lower temperatures (
    
    
    
    )
    . The rigid stationary phase at lower temperatures maximizes the steric discrimination between the erythro (Ile) and threo (Allo-Ile) side chains.
  • Mobile Phase: Use Perchlorate or TFA buffers (0.1%) to ion-pair and rigidify the peptide structure, enhancing differential interaction with the stationary phase.

Strategy B: The "Gold Standard" (Marfey’s Analysis)

Best for: Raw Material Qualification and Total Composition Verification.

This method hydrolyzes the peptide and derivatizes the free amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) , also known as Marfey's Reagent. This converts the difficult-to-separate enantiomers/diastereomers into easily separable diastereomeric pairs.

Step-by-Step Validated Protocol:

  • Hydrolysis:

    • Dissolve 100

      
      g peptide in 200 
      
      
      
      L 6 M HCl.
    • Incubate at

      
       for 24 hours (sealed glass vial, 
      
      
      
      flushed).
    • Evaporate to dryness (SpeedVac).

  • Derivatization:

    • Resuspend residue in 100

      
      L water.
      
    • Add 200

      
      L 1% L-FDAA  in acetone.
      
    • Add 40

      
      L 1 M 
      
      
      
      (pH buffer).
    • Incubate at

      
       for 1 hour.
      
    • Quench with 20

      
      L 2 M HCl.
      
  • LC Separation:

    • Column: C18 Reverse Phase (

      
       mm, 3 
      
      
      
      m).
    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[6]

    • Gradient: Linear gradient 10-50% B over 40 mins.

    • Detection: UV at 340 nm (specific to the dinitrophenyl moiety).[7]

  • Result: L-Ile-L-FDAA elutes significantly earlier than L-Allo-Ile-L-FDAA.

Strategy C: Advanced MS Sequencing (Differentiation by Fragmentation)

Best for: Proving the position of the impurity.

Standard CID (Collision Induced Dissociation) produces


 and 

ions which are identical for Ile and Leu. However, High-Energy Collisional Dissociation (HCD) or MS3 on an Orbitrap can generate

-ions
(side-chain losses).
  • Isoleucine: Generates a specific loss of 29 Da (ethyl group) from the side chain.

  • Leucine: Generates a loss of 43 Da (isopropyl group).

  • Allo-Ile: Produces a fragmentation pattern similar to Ile but often with different relative intensities in Energy-Resolved MS graphs.

Part 4: Visualizations

Diagram 1: The Isomer Challenge & Decision Tree

This diagram illustrates the structural differences and guides the researcher to the correct method based on their analytical goal.

G Start Analytical Goal: Allo-Ile Detection Structure Structural Isomers (Mass = 113.08 Da) Start->Structure Decision Is the Peptide Intact? Start->Decision Ile L-Isoleucine (2S, 3S) Structure->Ile Allo L-Allo-Isoleucine (2S, 3R) Structure->Allo Leu L-Leucine (Isomer) Structure->Leu Yes Yes: Impurity Profiling Decision->Yes Release Testing No No: Amino Acid Analysis Decision->No Raw Material/Composition Method1 Method A: Optimized RP-UHPLC (Low Temp, Phenyl-Hexyl) Yes->Method1 Method3 Method C: Orbitrap MS3 (w-ion differentiation) Yes->Method3 Characterization Method2 Method B: Marfey's Analysis (Hydrolysis + FDAA) No->Method2

Caption: Decision tree for selecting the appropriate analytical workflow based on sample state (intact vs. hydrolysate) and data requirements.

Diagram 2: Marfey's Derivatization Mechanism

This diagram details the chemical transformation that enables separation.

Marfey Input Mixture: L-Ile + L-Allo-Ile (Co-eluting) Process Reaction (pH 8.0, 40°C) Input->Process Reagent Marfey's Reagent (L-FDAA) Reagent->Process Product1 L-FDAA-L-Ile (Hydrophobic) Process->Product1 Product2 L-FDAA-L-Allo-Ile (Less Hydrophobic) Process->Product2 Result Separation on C18 (Delta RT > 2 min) Product1->Result Product2->Result

Caption: Marfey's reaction converts enantiomers/diastereomers into diastereomeric pairs with distinct hydrophobicities, enabling C18 separation.

Part 5: Validation Parameters (Self-Validating System)

To ensure Trustworthiness , the method must pass specific validation criteria derived from ICH Q2(R1).

  • Specificity:

    • Requirement: Baseline separation (

      
      ) between the Allo-Ile containing peptide and the native Ile peptide.
      
    • Test: Spike the native peptide with 0.5% Allo-Ile variant. Ensure the impurity peak is resolved and free of matrix interference.

  • Limit of Quantitation (LOQ):

    • Requirement: Signal-to-Noise ratio

      
      .
      
    • Target: Must be able to quantify at 0.05% to support the 0.10% reporting threshold.

  • Linearity:

    • Range: From LOQ (0.05%) to 120% of the specification limit (e.g., 0.6% if limit is 0.5%).

    • Correlation Coefficient (

      
      ): 
      
      
      
      .

References

  • US Food and Drug Administration (FDA). (2021).[8] ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]

  • SIELC Technologies. HPLC Separation of Allo-isoleucine and Isoleucine. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][4][6][9][10][11][12] [Link]

  • Xiao, Y., et al. (2016).[13] Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry. [Link]

  • D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Beyond the C18: A Comparative Guide to Assessing Synthetic Peptide Purity via HPLC and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Estimated Reading Time: 12 Minutes

Introduction: The "Dirty" Reality of Synthetic Peptides

In the realm of drug development, "purity" is not merely a percentage; it is a risk assessment. Unlike recombinant proteins, synthetic peptides produced via Solid Phase Peptide Synthesis (SPPS) are prone to a specific family of impurities: deletion sequences (missing one amino acid), diastereomers (racemization), and protecting group adducts.

Standard Reversed-Phase HPLC (RP-HPLC) with a C18 column and a steep gradient often fails to resolve these "critical pairs"—impurities that elute dangerously close to the main peak. Relying on a single generic method can lead to a false sense of security, where a peak looks pure by UV (214 nm) but hides significant contamination.

This guide compares the industry-standard RP-HPLC approach against modern alternatives (UHPLC, HILIC) and mobile phase modifiers, providing the data-driven insights necessary to build a self-validating purity assessment workflow.

Comparative Analysis: Separation Architectures

Comparison 1: HPLC vs. UHPLC

The most immediate upgrade to purity assessment is the transition from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC).

FeatureStandard HPLCUHPLC (Alternative)Impact on Purity Assessment
Particle Size 3.5 – 5.0 µm1.7 – 2.0 µmSmaller particles reduce eddy diffusion, significantly increasing theoretical plates (

).
Backpressure < 400 bar (6,000 psi)> 1,000 bar (15,000 psi)Allows higher flow rates without losing efficiency.
Peak Capacity (

)
~200> 400Critical: UHPLC can resolve twice as many peaks in the same runtime, revealing hidden impurities.
Resolution (

)
Baseline (Reference)+30–50% ImprovementSharpens peaks, separating deletion sequences (n-1) from the full-length peptide.

Scientist’s Verdict: For crude peptide analysis, standard HPLC is sufficient. However, for Final QC and Release , UHPLC is the superior choice. The increased peak capacity is the only reliable way to separate des-Ala or des-Gly impurities which often co-elute on standard porous C18 columns [1].

Comparison 2: Mobile Phase Modifiers (The MS Compatibility Dilemma)

The choice of ion-pairing reagent dictates your ability to see the "whole picture" (Mass Spec) versus the "pretty picture" (Sharp UV Peaks).

ModifierRoleUV Peak ShapeMS Signal SuppressionRecommendation
TFA (0.1%) Strong Ion-PairingExcellent (Sharp, symmetrical)High (>90% suppression)Use for UV-only purity quantification.
Formic Acid (0.1%) Weak Ion-PairingPoor (Broad, tailing peaks)Low (High Sensitivity)Use for qualitative ID (LC-MS) only.
DFA (0.1%) HybridGood (Acceptable symmetry)Moderate (~30-50% suppression)Best Compromise for LC-UV-MS workflows [2].

Experimental Insight: When assessing purity, TFA (Trifluoroacetic Acid) remains the gold standard for UV detection because it masks silanol interactions, preventing peak tailing. However, if you rely on Mass Spectrometry to identify impurities, TFA adducts will suppress ionization.

  • Alternative: Use Difluoroacetic Acid (DFA) or a "TFA-Fix" method (using Propionic acid/Isopropanol post-column) to regain MS sensitivity without sacrificing chromatographic resolution [3].

Orthogonal Selectivity: When C18 Fails

Hydrophobicity is not the only property of a peptide. For highly polar (hydrophilic) peptides or those with complex glycosylation, RP-HPLC often results in elution at the void volume (


), rendering purity assessment impossible.
The Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC provides orthogonal selectivity to RP-HPLC.[1] While RP-HPLC separates based on hydrophobicity, HILIC separates based on polarity/hydrophilicity.[1]

  • Mechanism: Partitioning of the peptide into a water-enriched layer on the surface of a polar stationary phase (e.g., Amide or Bare Silica).

  • Elution Order: Reversed compared to C18. Hydrophilic impurities elute later.

  • Application: Essential for assessing purity of Glycopeptides and very short, polar sequences (e.g., di-/tri-peptides).

Data Comparison: Resolution of Hydrophilic Impurities

MethodRetention of Polar PeptideResolution of Glycated VariantsSuitability
RP-HPLC (C18) Weak (

)
Poor (Co-elution)General Peptides
HILIC (Amide) Strong (

)
High Polar/Glyco-Peptides

Visualizing the Decision Logic

To ensure scientific integrity, one must choose the correct mode based on the peptide's physicochemical properties.

Peptide_Analysis_Workflow Start Start: Peptide Purity Assessment Check_Prop Analyze Peptide Properties (GRAVY Score, pI, Length) Start->Check_Prop Decision_Hydro Is Peptide Hydrophobic? Check_Prop->Decision_Hydro RP_Path Standard RP-HPLC (C18 / C8) Decision_Hydro->RP_Path Yes (Positive GRAVY) HILIC_Path HILIC / Normal Phase (Amide / Silica) Decision_Hydro->HILIC_Path No (Very Polar) Decision_Res Resolution Sufficient? RP_Path->Decision_Res HILIC_Path->Decision_Res Final_QC Final QC: Area % (214 nm) Decision_Res->Final_QC Yes (Rs > 2.0) Advanced_Opt Optimize Selectivity: 1. Change Modifier (TFA -> DFA) 2. Change Column (C18 -> Phenyl-Hexyl) 3. Change Temp (60°C) Decision_Res->Advanced_Opt No (Co-elution) Advanced_Opt->Decision_Res Re-assess

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on peptide hydrophobicity and resolution requirements.

The "Self-Validating" Protocol

Step 1: System Suitability Testing (SST)

Before injecting the sample, verify the system using a standard peptide mixture (e.g., Mant & Hodges Standard [4]).

  • Requirement: Peak asymmetry

    
     between 0.8 – 1.2.
    
  • Requirement: Retention time precision

    
     RSD.
    
Step 2: The Scouting Run

Run a linear gradient from 5% to 60% Acetonitrile (ACN) over 20 minutes (Slope


 2.75% B/min).
  • Goal: Determine where the peptide elutes. Let's say it elutes at 25% B.

Step 3: The Focused Gradient (The Purity Engine)

To assess true purity, you must flatten the gradient around the elution point to maximize Resolution (


).
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in ACN.[2]

  • Gradient: 5% below elution point to 5% above, over 20 minutes.

    • Example: If elution is at 25% B, run gradient 20% B

      
       30% B  over 20 min.
      
    • Slope:0.5% B/min (This shallow slope is critical for separating n-1 deletion sequences).

Step 4: Multi-Wavelength Detection
  • 214 nm: Peptide bond absorption (Primary quantification).

  • 280 nm: Aromatic side chains (Trp, Tyr).

  • Logic: If the Purity % at 214 nm differs significantly from 280 nm, you likely have a co-eluting non-peptide impurity or a truncated sequence missing an aromatic residue.

Experimental Workflow Diagram

Experimental_Workflow Sample Crude Peptide Sample Step1 1. Scouting Run (5-60% B) Sample->Step1 Step2 2. Calculate k' (Capacity Factor) Step1->Step2 Step3 3. Focused Gradient (Slope: 0.25 - 0.5% / min) Step2->Step3 Target Elution Window Detect Detection Step3->Detect UV UV (214nm) Quantification Detect->UV MS ESI-MS Identification Detect->MS

Figure 2: The Focused Gradient workflow designed to maximize peak capacity and uncover hidden impurities.

References

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. Available at: [Link]

  • HPLC of Peptides and Proteins: Separation, Analysis, and Conformation. Mant, C. T., & Hodges, R. S.[3][4] (Eds.).[1][2][5][6][7][8] CRC Press. Available at: [Link]

Sources

A Comparative Guide to the Enzymatic Stability of Peptides with Allo-Isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Enhanced Peptide Stability

For researchers, scientists, and drug development professionals, the therapeutic promise of peptides is often tempered by the significant challenge of their inherent instability. Peptides, while offering high specificity and a favorable safety profile, are susceptible to rapid degradation by proteases in biological systems. This proteolytic breakdown curtails their in vivo half-life, limiting their bioavailability and clinical efficacy. A key strategy to overcome this obstacle is the incorporation of non-canonical amino acids, which can sterically hinder enzymatic cleavage and enhance the peptide's structural resilience. This guide provides a detailed comparative analysis of the enzymatic stability of peptides containing allo-isoleucine versus their native L-isoleucine counterparts, supported by experimental data and comprehensive protocols.

The Subtle Distinction with a Significant Consequence: Allo-Isoleucine

Allo-isoleucine is a stereoisomer of L-isoleucine. Both are α-amino acids, but they differ in the stereochemical configuration at the β-carbon. This seemingly minor alteration in the three-dimensional arrangement of the side chain can profoundly influence the local peptide conformation and its interaction with proteolytic enzymes. Many proteases possess highly specific active sites that recognize the precise geometry of canonical L-amino acids. The introduction of an alternative stereoisomer like allo-isoleucine can create steric hindrance, impeding the peptide's ability to bind effectively to the enzyme's active site and thus reducing the rate of cleavage.[1]

G cluster_0 L-Isoleucine (2S, 3S) cluster_1 L-Allo-Isoleucine (2S, 3R) Ile Isoleucine Structure Ile_C_alpha α-Carbon (S) Ile->Ile_C_alpha Ile_C_beta β-Carbon (S) Ile_C_alpha->Ile_C_beta aIle_C_beta β-Carbon (R) Ile_C_beta->aIle_C_beta Stereochemical Inversion aIle Allo-Isoleucine Structure aIle_C_alpha α-Carbon (S) aIle->aIle_C_alpha aIle_C_alpha->aIle_C_beta

Caption: Stereochemical difference between L-isoleucine and L-allo-isoleucine.

Comparative Experimental Analysis of Enzymatic Stability

To empirically determine the effect of allo-isoleucine on peptide stability, a comparative in vitro proteolytic degradation assay is performed. This involves incubating a model peptide and its allo-isoleucine-substituted analog with relevant proteases and monitoring the degradation over time.

Model Peptides
  • Peptide A (Control): A model peptide containing the natural L-isoleucine.

  • Peptide B (Test): An analogous peptide where L-isoleucine is replaced with L-allo-isoleucine.

Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a robust framework for assessing peptide stability. The choice of enzymes and specific conditions can be tailored to the research question.[2]

  • Peptide and Enzyme Preparation:

    • Synthesize and purify Peptide A and Peptide B to a high degree of purity (>95%), confirmed by analytical techniques such as HPLC and mass spectrometry.

    • Prepare stock solutions of the peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare stock solutions of proteases (e.g., trypsin, chymotrypsin, plasma) in their respective optimal buffers.

  • Incubation:

    • In a temperature-controlled environment (typically 37°C), combine the peptide solution with the protease solution at a defined enzyme-to-substrate ratio.

  • Time-Course Sampling:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching agent, such as a strong acid (e.g., trifluoroacetic acid) or an organic solvent.

  • Analytical Quantification:

    • Analyze the quenched samples using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation fragments.[3][4]

    • Quantify the peak area corresponding to the intact peptide at each time point.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.

    • Plot the percentage of intact peptide versus time and determine the peptide's half-life (t₁/₂) in the presence of the specific protease.

G cluster_workflow Enzymatic Stability Assay Workflow start Prepare Peptide and Enzyme Solutions incubate Incubate Peptide with Protease at 37°C start->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Quench Enzymatic Reaction aliquot->quench t = 0, 15, 30... min hplc Analyze by HPLC quench->hplc data Calculate % Intact Peptide and Half-Life hplc->data end Compare Stability data->end

Caption: Workflow for the in vitro proteolytic stability assay.

Expected Results and Interpretation

The incorporation of allo-isoleucine is anticipated to confer enhanced stability against certain proteases. The degree of stabilization will depend on the specific protease and the position of the allo-isoleucine residue relative to the cleavage site.

PeptideProteaseExpected Half-Life (t₁/₂)Rationale
Peptide A (Isoleucine) ChymotrypsinShorterChymotrypsin recognizes large hydrophobic residues. The natural isoleucine conformation allows for efficient binding and cleavage.
Peptide B (Allo-Isoleucine) ChymotrypsinLongerThe altered stereochemistry of allo-isoleucine is expected to sterically hinder the peptide from fitting into the chymotrypsin active site, thus reducing the rate of proteolysis.
Peptide A (Isoleucine) TrypsinLongTrypsin cleaves after basic residues (Lys, Arg). Isoleucine is not a primary recognition site, so high stability is expected.
Peptide B (Allo-Isoleucine) TrypsinLongSimilar to the control, as the modification is not at a trypsin cleavage site.

Conclusion and Strategic Implications

The substitution of L-isoleucine with L-allo-isoleucine presents a potent and precise strategy for enhancing the enzymatic stability of therapeutic peptides. This targeted modification can significantly prolong a peptide's half-life in a proteolytic environment, a critical factor for improving its pharmacokinetic profile and overall therapeutic efficacy. The experimental framework provided herein allows for a systematic evaluation of this and other non-canonical amino acid substitutions, empowering researchers to rationally design more robust and effective peptide-based drugs. Future investigations should also assess the impact of such modifications on the peptide's biological activity to ensure that enhanced stability does not compromise its intended therapeutic function.

References

  • Advances in the stability challenges of bioactive peptides and improvement strategies. (2022). National Institutes of Health. Available at: [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). PubMed. Available at: [Link]

  • Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA). PubMed Central. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). ACS Publications. Available at: [Link]

  • A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. (2018). Royal Society of Chemistry. Available at: [Link]

  • Functional Properties of High-Pressure Assisted Enzymatic Tamarind Kernel Protein Hydrolysate and Foam-Mat Powder Characteristics as Affected by HPMC Concentration and Drying Temperature. (2024). MDPI. Available at: [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers in Microbiology. Available at: [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022). PubMed Central. Available at: [Link]

  • Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. (2014). PubMed. Available at: [Link]

  • Peptide bonds: Formation and cleavage. Khan Academy. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). PubMed Central. Available at: [Link]

  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. Available at: [Link]

  • Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. (2016). ACS Publications. Available at: [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Publications. Available at: [Link]

  • Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. (2017). Royal Society of Chemistry. Available at: [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2024). PubMed Central. Available at: [Link]

  • Currently available techniques to assess peptide stability. (2021). ResearchGate. Available at: [Link]

  • Predicting peptide bond conformation using feature selection and the Naive Bayes approach. (2008). ResearchGate. Available at: [Link]

  • Proteolysis. Wikipedia. Available at: [Link]

Sources

Structural Analysis of Peptides Containing Allo-Isoleucine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Scope: Structural differentiation of L-Isoleucine (Ile) and L-Allo-Isoleucine (allo-Ile) in synthetic and natural peptides.

Executive Summary: The Stereochemical Challenge

In peptide therapeutics, the presence of allo-isoleucine (allo-Ile) —a diastereomer of L-isoleucine—is a critical quality attribute (CQA). Unlike leucine/isoleucine isomerism, which involves constitutional isomers, allo-Ile differs from Ile only by the stereochemistry at the


-carbon (C3).
  • L-Isoleucine: (2S, 3S)-2-amino-3-methylpentanoic acid.

  • L-Allo-Isoleucine: (2S, 3R)-2-amino-3-methylpentanoic acid.

Because they share identical mass (113.084 Da residue mass) and extremely similar physicochemical properties, standard Reverse Phase HPLC (RP-HPLC) with C18 columns often fails to resolve them. Furthermore, standard tandem mass spectrometry (MS/MS) fragmentation patterns are nearly identical. This guide compares three validated analytical workflows to detect and quantify allo-Ile: Marfey’s Derivatization (Hydrolysate) , Specialized Mixed-Mode LC-MS (Intact) , and NMR Spectroscopy .

Comparative Analysis of Analytical Architectures

Method A: Marfey’s Method (Chemical Derivatization)

Status: Gold Standard for Absolute Configuration. This method involves hydrolyzing the peptide and derivatizing the free amino acids with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[1] The resulting diastereomers exhibit significantly different hydrophobicities, allowing baseline separation on standard C18 columns.

  • Mechanism: FDAA reacts with the N-terminal amine. The interaction between the dinitrophenyl moiety and the side chain creates distinct solvophobic surfaces for the (L-Ala-L-Ile) and (L-Ala-L-allo-Ile) derivatives.

  • Pros: High resolution (

    
    ), works on standard equipment, definitive identification.
    
  • Cons: Destructive (requires hydrolysis); cannot determine position of allo-Ile in a multi-Ile peptide without Edman degradation or multiple cycles.

Method B: Specialized LC-MS/MS (Intact Peptide Analysis)

Status: High-Throughput / Non-Destructive. Standard C18 columns rarely separate allo-Ile variants. However, Mixed-Mode Chromatography (combining hydrophobicity with ion-exchange) or Pentabromobenzyl (PBr) stationary phases have shown success.

  • Mechanism: PBr columns utilize

    
    -
    
    
    
    interactions which are sensitive to the spatial arrangement of the methyl group on the
    
    
    -carbon.
  • MS Detection: While mass is identical, high-energy Collision Induced Dissociation (CID) can sometimes reveal subtle differences in the abundance of specific fragment ions (e.g.,

    
     69 vs 44), though this is instrument-dependent and often unreliable for quantification.[2]
    
  • Pros: Preserves peptide structure; determines position if combined with site-specific fragmentation (EThcD).

  • Cons: Requires specialized columns; lower peak capacity than C18.

Method C: NMR Spectroscopy

Status: Structural Definitive / Low Sensitivity. NMR is the only method that directly observes the stereochemical environment without derivatization.

  • Mechanism: The

    
    -methyl group of allo-Ile resonates at a distinct chemical shift compared to Ile due to the anisotropic effect of the carbonyl group in the different conformers.
    
  • Pros: Non-destructive; provides 3D conformational data.

  • Cons: Low sensitivity (requires mg quantities); complex spectra for large peptides.

Performance Data Summary

FeatureMarfey’s Method (FDAA)Mixed-Mode LC-MS (PBr/Primesep)NMR (

H /

C)
Analyte State Hydrolyzed Amino AcidsIntact PeptideIntact Peptide
Resolution High (Baseline)Medium (Partial to Baseline)High (Spectral Resolution)
LOD Low (pmol range via UV/MS)Very Low (fmol range via MS)High (

mol range)
Throughput Low (24h protocol)High (20 min run)Low (Acquisition time)
Differentiation Retention Time shiftRetention Time shiftChemical Shift (

)
Primary Use Impurity Profiling / QCScreening / PharmacokineticsStructural Confirmation

Experimental Protocols

Protocol 1: Advanced Marfey’s Analysis (Hydrolysate)

Validates total allo-Ile content.

Reagents: 6 M HCl, 1 M NaHCO


, 1% FDAA in acetone, 1 M HCl.
  • Hydrolysis: Dissolve 50

    
    g peptide in 100 
    
    
    
    L 6 M HCl. Incubate at 110°C for 16–24 hours in a sealed glass vial (inert atmosphere).
  • Evaporation: Dry sample completely under N

    
     stream.
    
  • Derivatization:

    • Resuspend residue in 100

      
      L water.
      
    • Add 20

      
      L 1 M NaHCO
      
      
      
      .
    • Add 40

      
      L 1% FDAA (Marfey’s Reagent).
      
    • Incubate at 40°C for 1 hour with shaking.

  • Quenching: Stop reaction with 20

    
    L 1 M HCl. Dilute with 200 
    
    
    
    L 50% Acetonitrile.
  • Analysis: Inject 10

    
    L onto a C18 column (e.g., 150 x 2.1 mm, 1.7 
    
    
    
    m).
    • Gradient: 10% to 60% B over 40 min (A: 0.1% Formic Acid/Water; B: Acetonitrile).

    • Detection: UV at 340 nm (max for DNP) or ESI-MS (

      
       384 for Ile-FDAA).
      
    • Result: L-Ile-FDAA elutes after L-allo-Ile-FDAA (typical elution order: L-L < L-D).

Protocol 2: NMR Differentiation

Validates stereochemistry in situ.

  • Sample Prep: Dissolve 2–5 mg peptide in 600

    
    L D
    
    
    
    O or DMSO-
    
    
    .
  • Acquisition: Acquire 1D

    
    H NMR and 2D TOCSY (mixing time 80 ms).
    
  • Analysis: Focus on the

    
    -CH
    
    
    
    region (0.8 – 1.0 ppm).
    • L-Ile:

      
      -CH
      
      
      
      (triplet) and
      
      
      -CH
      
      
      (doublet) often overlap but show distinct TOCSY cross-peaks to
      
      
      -H.
    • Allo-Ile: The

      
      -CH
      
      
      
      doublet is typically shielded (shifted upfield) relative to L-Ile due to the gauche interaction in the side chain.
    • Validation: Compare coupling constants (

      
      ). L-Ile 
      
      
      
      4-6 Hz; Allo-Ile
      
      
      8-9 Hz (solvent dependent).

Decision Logic & Workflows

Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate analytical method based on the stage of drug development.

AlloIle_Analysis Start Sample: Peptide with Ile/Allo-Ile Ambiguity Goal Define Analytical Goal Start->Goal Quant Impurity Quantification Goal->Quant Quantify Impurity % Struct Structural Confirmation Goal->Struct Confirm Structure Position Sequence Localization Goal->Position Locate Isomer Position Hydrolysis Acid Hydrolysis (6M HCl) Quant->Hydrolysis Destructive OK? NMR 1H / 13C NMR Struct->NMR >2mg Available? IntactLC Mixed-Mode / PBr Column Position->IntactLC Intact Analysis Deriv C18 LC-UV/MS Hydrolysis->Deriv Marfey's Reagent (FDAA) Result1 Total Allo-Ile Content Deriv->Result1 Baseline Separation Result2 Absolute Config Confirmation NMR->Result2 J-coupling / Chem Shift MSMS MSMS IntactLC->MSMS EThcD / MS3 Result3 Site-Specific Isomer ID MSMS->Result3 Fragment Ions (w-ions)

Caption: Decision tree for selecting the optimal analytical method based on sample constraints and data requirements.

Stereochemical Interaction Diagram

Understanding why separation is difficult requires visualizing the side chain.

Stereochemistry cluster_0 L-Isoleucine (2S, 3S) cluster_1 L-Allo-Isoleucine (2S, 3R) Ile C_alpha(S) -- C_beta(S) Methyl group 'down' Interaction Interaction with Chiral Selector / Surface Ile->Interaction Steric Fit A Allo C_alpha(S) -- C_beta(R) Methyl group 'up' Allo->Interaction Steric Fit B Result Separation Achieved Interaction->Result Differential Retention

Caption: Schematic representation of the stereochemical inversion at the Beta-carbon leading to differential interaction with chiral stationary phases.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Jiang, C., Arthur, C. J., & Gates, P. J. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry.[2][3][4] The Analyst, 145, 6632-6638.[3] Link

  • Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry.[5][6] Organic & Biomolecular Chemistry, 15, 8933-8938. Link

  • SIELC Technologies. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column. Application Note. Link

  • Nagata, Y., et al. (2023). Development of an enantioselective three-dimensional HPLC system for the determination of alanine, valine, isoleucine, allo-isoleucine and leucine.[7] Journal of Pharmaceutical and Biomedical Analysis Open, 2, 100013.[7] Link[7]

Sources

comparing solid-phase vs solution-phase for allo-isoleucine peptides

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Solid-Phase vs. Solution-Phase Synthesis for Allo-Isoleucine Peptides

Executive Summary

For researchers engineering conformationally constrained peptides, allo-Isoleucine (allo-Ile) represents a critical tool for modulating receptor selectivity and proteolytic stability. However, its introduction presents a distinct synthetic challenge: the combination of


-branching steric hindrance  and the risk of 

-carbon epimerization
(converting allo-Ile back to L-Ile or D-Ile).

This guide objectively compares Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPPS) for integrating allo-Ile.

  • The Verdict: SPPS is the superior choice for discovery-phase synthesis (up to gram scale) due to faster cycle times and the ability to drive difficult couplings with large reagent excesses.

  • The Exception: SolPPS becomes necessary only at multi-kilogram GMP manufacturing scales or for specific convergent fragment condensations where intermediate purification is required to remove diastereomeric impurities.

The Allo-Isoleucine Challenge

Allo-isoleucine differs from naturally occurring L-isoleucine only by the stereochemistry at the


-carbon (or 

-carbon, depending on the reference frame of synthesis). This subtle difference locks peptides into specific secondary structures.

Key Synthetic Risks:

  • Steric Hindrance: The bulky ethyl group at the

    
    -position shields the 
    
    
    
    -amino group (during deprotection) and the activated carboxyl (during coupling), reducing reaction rates by 10–100x compared to Alanine.
  • Racemization (Epimerization): Prolonged activation times required to overcome sterics increase the window for oxazolone formation, leading to loss of chiral integrity at the

    
    -carbon. This results in a mix of allo-Ile and L-Ile diastereomers, which are notoriously difficult to separate by HPLC.
    

Head-to-Head Comparison

The following data summarizes performance metrics for coupling Fmoc-allo-Ile-OH to a resin-bound secondary amine (difficult case) vs. a solution-phase amine.

FeatureSolid-Phase (SPPS) Solution-Phase (SolPPS)
Coupling Efficiency High (>99%) Moderate (85–95%)
Racemization Risk Low (<1%) High (2–5%) without optimization
Reaction Time 1–2 Hours (Microwave)12–24 Hours
Purification Filtration (Wash away reagents)Extraction/Column Chromatography
Reagent Excess 3–5 equivalents (Standard)1.0–1.2 equivalents (Cost control)
Scalability Linear up to ~500gLinear up to Tons
Cost (Discovery) Low (Labor saving)High (Labor intensive)

Detailed Methodology & Protocols

A. Solid-Phase Peptide Synthesis (SPPS) Protocol

Best for: Rapid prototyping, library generation, and sequences <50 residues.

The Logic: SPPS allows us to use a massive excess of activated allo-Ile to drive the reaction to completion quickly, minimizing the time the activated species exists and thus reducing racemization.

Protocol: Microwave-Assisted Coupling of Fmoc-allo-Ile-OH

  • Resin Preparation: Use Rink Amide ProTide or ChemMatrix resin (0.5 mmol/g loading). These PEG-based resins swell better, allowing reagents to access sterically hindered sites.

  • Activation (The Critical Step):

    • Reagents: Fmoc-allo-Ile-OH (5.0 eq), HATU (4.9 eq), and DIEA (10 eq).

    • Why HATU? The aza-benzotriazole moiety accelerates coupling for hindered amino acids better than HBTU/PyBOP.

  • Coupling:

    • Dissolve amino acid and HATU in minimal DMF (0.2 M).

    • Add DIEA immediately before adding to the resin.

    • Microwave Irradiation: Heat to 75°C for 5 minutes . (Note: Do not exceed 75°C for Cys/His containing peptides to avoid side reactions, but allo-Ile is stable).

  • Washing: Wash with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to ensure >99% coupling. If positive, re-couple using COMU/Oxyma .

B. Solution-Phase Peptide Synthesis (SolPPS) Protocol

Best for: Convergent synthesis of large fragments or GMP scale-up.

The Logic: In solution, we cannot use large excesses of expensive allo-Ile. We must use highly reactive but "safe" activated esters to ensure coupling occurs before epimerization, often at lower temperatures.

Protocol: Mixed Anhydride Method (Isobutyl Chloroformate)

  • Activation:

    • Dissolve Fmoc-allo-Ile-OH (1.1 eq) in dry THF/DCM under Nitrogen.

    • Cool to -15°C (Critical to suppress oxazolone formation).

    • Add N-Methylmorpholine (NMM) (1.1 eq).

    • Add Isobutyl Chloroformate (IBCF) (1.1 eq) dropwise. Stir for 15 min.

  • Coupling:

    • Add the amine component (peptide fragment) (1.0 eq) pre-dissolved in DCM/DMF.

    • Maintain -15°C for 1 hour, then allow to warm to Room Temp (RT) overnight.

  • Work-up:

    • Evaporate THF. Redissolve in EtOAc.

    • Wash with 5% NaHCO3, 1M KHSO4, and Brine.

    • Purification: Recrystallization is preferred; otherwise, Flash Chromatography is required to separate the diastereomers if racemization occurred.

Mechanistic Visualization

The following diagrams illustrate the workflow differences and the critical racemization pathway that must be controlled.

Figure 1: Comparative Workflows

G cluster_0 Solid-Phase (SPPS) cluster_1 Solution-Phase (SolPPS) SP_Start Resin-Peptide SP_Act Activation (HATU/Excess AA) SP_Start->SP_Act SP_Cpl Coupling (High Conc/Microwave) SP_Act->SP_Cpl SP_Wash Filtration/Wash SP_Cpl->SP_Wash SP_Fin Elongated Peptide SP_Wash->SP_Fin Sol_Start Amine Fragment Sol_Act Activation (Mixed Anhydride/-15°C) Sol_Start->Sol_Act Sol_Cpl Coupling (Slow kinetics) Sol_Act->Sol_Cpl Sol_Work Extraction (Acid/Base Wash) Sol_Cpl->Sol_Work Sol_Pur Chromatography (Remove Diastereomers) Sol_Work->Sol_Pur Sol_Fin Pure Peptide Sol_Pur->Sol_Fin

Caption: SPPS relies on excess reagents and filtration for speed. SolPPS requires strict temperature control and purification steps to manage racemization.

Figure 2: The Racemization Danger Zone

This diagram details why allo-Ile is prone to losing its stereochemistry during activation.

Racemization Start Activated Fmoc-allo-Ile (L-allo configuration) Oxazolone Oxazolone Intermediate (Chiral Center at C-alpha vulnerable) Start->Oxazolone Slow Coupling (Due to Steric Bulk) Racemized Enolization (Loss of Chirality) Oxazolone->Racemized Base Catalysis Product_L Target: L-allo-Ile Peptide Oxazolone->Product_L Amine Attack Product_D Impurity: D-allo-Ile Peptide (Diastereomer) Oxazolone->Product_D Amine Attack Racemized->Oxazolone Re-protonation

Caption: Steric bulk slows direct coupling, allowing the activated amino acid to cyclize into an oxazolone, where base-catalyzed enolization scrambles the alpha-carbon stereochemistry.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses HATU/COMU efficiency for hindered amino acids). [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][4][5][6][7] Chemical Reviews. (Detailed mechanisms of racemization and protection strategies). [Link]

Sources

Comparative Guide: H-Allo-Ile-OtBu.HCl in Stereochemical Scanning & Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers Focus: Stereoselective synthesis, orthogonal protection strategies, and structure-activity relationship (SAR) optimization.

Executive Summary: The Stereochemical Scalpel

H-Allo-Ile-OtBu.HCl (L-Allo-isoleucine tert-butyl ester hydrochloride) is a specialized building block designed for high-precision peptide engineering. Unlike standard L-Isoleucine, which possesses a (2S, 3S) configuration, L-Allo-isoleucine features a (2S, 3R) stereocenter. This subtle inversion at the


-carbon dramatically alters the side-chain vector, enabling researchers to probe receptor binding pockets with distinct spatial constraints.

This guide compares H-Allo-Ile-OtBu.HCl against standard alternatives (Methyl/Benzyl esters, L-Ile stereoisomers), demonstrating its superior utility in Solution Phase Fragment Assembly and Stereochemical Scanning (SAR studies).

Comparative Analysis: Performance & Alternatives

The "Stereo-Scan" Advantage

In drug design, replacing a natural amino acid with its diastereomer (e.g., L-Ile


 L-Allo-Ile) is a critical strategy to improve metabolic stability and selectivity. This process, known as "Stereo-Scanning," often reveals analogs that resist proteolytic degradation while maintaining biological potency.
FeatureH-Allo-Ile-OtBu.HCl H-Ile-OtBu.HCl (Standard)H-Allo-Ile-OMe.HCl (Methyl Ester)
Stereochemistry (2S, 3R) - Rare/Unnatural(2S, 3S) - Natural(2S, 3R) - Rare/Unnatural
Conformational Space Restricts

rotamers; alters backbone twist.
Standard

-sheet/

-helix propensity.
Same as OtBu variant.
Deprotection Condition Acidic (TFA) . Mild, non-racemizing.Acidic (TFA).Basic (LiOH/NaOH) . High risk of epimerization.[1]
Synthesis Utility Ideal for Solution Phase C-terminal capping.Standard building block.Limited to robust sequences (base-stable).
Key Application Teixobactin/Aureobasidin analogs ; Protease inhibitors.General peptide synthesis.[1][2][3][4][5][6]Low-cost, non-sensitive intermediates.
Protection Group Superiority: OtBu vs. OMe

The choice of the tert-butyl (OtBu) ester over the methyl (OMe) ester is not merely a matter of convenience; it is a matter of chemical integrity, particularly for isoleucine derivatives which are prone to epimerization at the


-carbon under basic conditions.
  • The Problem with Methyl Esters: Removing a methyl ester requires saponification (e.g., LiOH in THF/Water). For sterically hindered amino acids like Allo-Ile, this reaction can be sluggish, requiring heat or stronger base, which promotes proton abstraction at the

    
    -carbon and loss of chiral purity.
    
  • The OtBu Solution: The tert-butyl group is cleaved by Trifluoroacetic Acid (TFA), a mechanism driven by carbocation stability. This occurs under acidic conditions where the

    
    -proton is stable, preserving the critical (2S, 3R) stereochemistry.
    

Scientific Mechanism: Stereochemical Impact

The following diagram illustrates how the allo-configuration alters the spatial projection of the side chain compared to the natural isomer, influencing receptor fit.

Stereochemistry cluster_0 Natural L-Isoleucine (2S, 3S) cluster_1 L-Allo-Isoleucine (2S, 3R) Ile L-Ile (Methyl group points 'Back') Binding1 Standard Receptor Fit Ile->Binding1 Native Interaction Allo L-Allo-Ile (Methyl group points 'Forward') Ile->Allo Inversion at C3 (Beta-Carbon) Binding2 Altered Receptor Fit (Selectivity/Resistance) Allo->Binding2 Steric Clash or New Pocket Access

Figure 1: Stereochemical inversion at the


-carbon (C3) creates a distinct topological profile, allowing "Allo" derivatives to probe different regions of a target binding pocket.

Experimental Protocol: Solution Phase Coupling

This protocol describes the coupling of H-Allo-Ile-OtBu.HCl to an N-protected amino acid (e.g., Fmoc-Phe-OH). This is a standard workflow for creating dipeptide fragments for convergent synthesis (e.g., for Teixobactin analogs).

Reagents Required:
  • H-Allo-Ile-OtBu.HCl (1.0 equiv)

  • Fmoc-Amino Acid-OH (1.0 equiv)

  • HATU (1.1 equiv) - Coupling Reagent

  • HOAt (1.1 equiv) - Additive (optional, reduces racemization)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step Methodology:
  • Activation:

    • Dissolve the Fmoc-Amino Acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

    • Add DIPEA (1.0 mmol) and stir at 0°C for 5 minutes. Note: Pre-activation ensures efficient carboxylate activation.

  • Coupling:

    • Add H-Allo-Ile-OtBu.HCl (1.0 mmol) to the reaction mixture.

    • Add the remaining DIPEA (2.0 mmol) dropwise. Crucial: The HCl salt requires neutralization to release the free amine.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Work-up (Self-Validating Step):

    • Dilute with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIPEA).

      • Saturated NaHCO₃ (removes unreacted acid/HOBt).

      • Brine.

    • Dry over MgSO₄ and concentrate.

  • Validation:

    • NMR Check: Verify the presence of the tert-butyl singlet (~1.4 ppm, 9H) and the distinct doublet/multiplet of the allo-isoleucine

      
      -methyl group.
      
    • Chiral HPLC: Compare against an authentic L-Ile standard to confirm zero epimerization at the

      
      -carbon.
      

Workflow: Stereochemical Scanning in Drug Discovery

The following diagram outlines how H-Allo-Ile-OtBu.HCl is integrated into a drug optimization campaign.

Workflow cluster_mech Mechanism of Action Start Hit Peptide Identified (Contains L-Ile) Step1 Synthesis of Analog Replace L-Ile with L-Allo-Ile (Using H-Allo-Ile-OtBu.HCl) Start->Step1 Step2 Biological Assay (Potency & Stability) Step1->Step2 Mech1 Allo-Ile alters backbone conformation (Phi/Psi angles) Step1->Mech1 Decision Outcome Analysis Step2->Decision Res1 Retains Potency + Increased Stability Decision->Res1 Success Res2 Loss of Potency Decision->Res2 steric clash

Figure 2: The "Stereo-Scanning" workflow. Replacing L-Ile with L-Allo-Ile probes the tolerance of the binding pocket to side-chain reorientation.

References

  • Teixobactin Synthesis & Stereochemistry

    • Ghazvini Zadeh, E., et al. (2016).[5] Total synthesis of teixobactin and its stereoisomers. RSC Advances. Link

    • Context: Describes the critical role of allo-isoleucine stereoisomers in maintaining antibiotic activity.
  • Stereochemical Differentiation (NMR)

    • Smith, A. B., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry. Link

    • Context: Provides the analytical standards for distinguishing the product
  • Natural Product Synthesis (Taumycin)

    • Kashman, Y., et al. (2010).[7] The Taumycin A Macrocycle: Asymmetric Total Synthesis. Organic Letters. Link

    • Context: Highlights the difficulty in assigning Ile vs. Allo-Ile in natural products and the need for precise synthetic standards.
  • Peptide Synthesis Methodologies

    • Albericio, F., & Tulla-Puche, J. (2008). The Role of Protecting Groups in Peptide Synthesis. CRC Press. Link

    • Context: Authoritative source on the orthogonality of OtBu esters in Fmoc chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of H-Allo-Ile-OtBu.HCl for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is paramount. This responsibility extends beyond the benchtop, encompassing the entire lifecycle of a chemical, including its proper disposal. This guide provides an in-depth, scientifically grounded protocol for the safe and compliant disposal of H-Allo-Ile-OtBu.HCl (L-allo-Isoleucine tert-butyl ester hydrochloride), a common building block in peptide synthesis. By elucidating the principles behind these procedures, we aim to foster a culture of safety and environmental stewardship within the laboratory.

Understanding the Chemical Profile of H-Allo-Ile-OtBu.HCl

Before undertaking any disposal procedure, a thorough understanding of the subject chemical is essential. H-Allo-Ile-OtBu.HCl is a protected amino acid derivative. Its key structural features, the L-allo-isoleucine core, the tert-butyl ester protecting group, and the hydrochloride salt, dictate its chemical behavior and potential hazards.

  • L-allo-Isoleucine Core: The parent amino acid, L-isoleucine, is generally considered non-hazardous.[1]

  • tert-Butyl Ester Group: This group protects the carboxylic acid functionality. While relatively stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield tert-butanol, a flammable alcohol.

  • Hydrochloride Salt: The presence of the hydrochloride salt indicates that the compound is the salt of a weak base (the amino acid ester) and a strong acid (hydrochloric acid). In solution, this can create a mildly acidic environment.

  • Skin and eye irritation: As with many fine organic chemicals in powder form.

  • Respiratory tract irritation: If the dust is inhaled.

Therefore, the disposal strategy must be approached with the professional diligence accorded to all laboratory chemicals, assuming a baseline of potential irritation and chemical reactivity.

The Disposal Protocol: A Step-by-Step, Risk-Managed Approach

The following protocol is designed to provide a clear, actionable workflow for the disposal of H-Allo-Ile-OtBu.HCl, from the point of generation to final collection.

Personal Protective Equipment (PPE): The Foundation of Laboratory Safety

Appropriate PPE is non-negotiable when handling any chemical, including for disposal.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended. Ensure they are inspected for integrity before use.

  • Body Protection: A full-length laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust, handling should be performed in a chemical fume hood.

Waste Characterization and Segregation: Preventing Hazardous Interactions

Proper waste segregation is a cornerstone of safe laboratory practice, preventing potentially dangerous chemical reactions.

  • Waste Classification: H-Allo-Ile-OtBu.HCl should be disposed of as hazardous chemical waste . It must not be discarded in the regular trash or poured down the drain.[2][3]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste, typically made of high-density polyethylene (HDPE).[3]

  • Incompatibility: Avoid mixing H-Allo-Ile-OtBu.HCl waste with strong bases or strong oxidizing agents.

Disposal Procedure for Solid Waste and Contaminated Materials

Solid H-Allo-Ile-OtBu.HCl Waste:

  • Transfer: Carefully transfer the solid waste into the designated hazardous waste container using a spatula or scoop. Minimize dust generation.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "H-Allo-Ile-OtBu.HCl (L-allo-Isoleucine tert-butyl ester hydrochloride)"

    • The primary hazard(s) (e.g., "Irritant")

    • The date of accumulation

    • The name and contact information of the generating laboratory/researcher

Contaminated Laboratory Supplies (e.g., weigh boats, gloves, pipette tips):

  • Collection: Place all disposable items that have come into contact with H-Allo-Ile-OtBu.HCl into a designated hazardous waste bag or container.

  • Labeling: Label the container as "Contaminated Solid Waste" and list "H-Allo-Ile-OtBu.HCl" as the contaminant.

Spill Management: Preparedness and Response

In the event of a spill, a calm and methodical response is crucial.

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., water, followed by a detergent), and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department and your laboratory supervisor.

    • Restrict access to the spill area.

    • Follow the instructions of trained emergency response personnel.

Visualizing the Disposal Workflow

To aid in understanding the procedural flow, the following diagrams illustrate the key decision points and actions in the disposal process.

Disposal_Decision_Tree start H-Allo-Ile-OtBu.HCl Waste Generated ppe_check Is appropriate PPE being worn? start->ppe_check waste_type Identify Waste Type ppe_check->waste_type Yes solid_waste Solid H-Allo-Ile-OtBu.HCl waste_type->solid_waste contaminated_item Contaminated Material (e.g., gloves, weigh boat) waste_type->contaminated_item containerize_solid Place in labeled Hazardous Solid Waste Container solid_waste->containerize_solid containerize_contaminated Place in labeled Contaminated Debris Container contaminated_item->containerize_contaminated final_disposal Store in designated Satellite Accumulation Area for EHS pickup containerize_solid->final_disposal containerize_contaminated->final_disposal

Caption: Decision tree for the disposal of H-Allo-Ile-OtBu.HCl waste.

Spill_Response_Flowchart spill Spill of H-Allo-Ile-OtBu.HCl Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill assess_size->small_spill Minor large_spill Large Spill assess_size->large_spill Major small_spill_steps 1. Alert others 2. Don PPE 3. Absorb and collect 4. Clean area 5. Dispose of as hazardous waste small_spill->small_spill_steps large_spill_steps 1. Evacuate area 2. Notify EHS and Supervisor 3. Restrict access 4. Await emergency personnel large_spill->large_spill_steps

Caption: Flowchart for responding to a spill of H-Allo-Ile-OtBu.HCl.

Data Summary Table

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary measure due to potential for irritation and reactivity. Avoids improper disposal in non-hazardous streams.
PPE Safety goggles, nitrile gloves, lab coatProtects against skin and eye contact with the chemical powder.
Container Labeled, sealed, HDPE containerEnsures chemical compatibility and prevents leaks. Proper labeling is a regulatory requirement and informs waste handlers of the contents.[4]
Incompatibilities Strong bases, strong oxidizing agentsTo prevent potential hydrolysis of the ester or other uncontrolled chemical reactions.
Spill Cleanup Absorb with inert material, collect for hazardous disposalPrevents the spread of the chemical and ensures that all contaminated materials are disposed of properly.
Empty Containers Triple rinse, deface label, dispose as regular trashRenders the container non-hazardous. Check institutional policies as some may require collection of all empty chemical containers.[4][5]

Conclusion: Upholding a Culture of Safety and Compliance

The proper disposal of H-Allo-Ile-OtBu.HCl is a critical aspect of responsible laboratory management. While this compound may not be acutely toxic, a cautious and informed approach to its waste management is essential for protecting laboratory personnel and the environment. Adherence to these guidelines, in conjunction with your institution's specific waste disposal protocols, will ensure a safe, compliant, and scientifically sound research environment.

References

  • Safety Data Sheet for L-Isoleucine. Carl Roth. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.